molecular formula C21H28N2O3 B1209506 Cyclizine Lactate CAS No. 5897-19-8

Cyclizine Lactate

货号: B1209506
CAS 编号: 5897-19-8
分子量: 356.5 g/mol
InChI 键: JOROEVAWQLGPFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclizine lactate is a piperazine-derivative antagonist of the histamine H1 receptor, characterized by its anticholinergic and antiemetic properties . The precise mechanism by which cyclizine prevents nausea and vomiting is not fully elucidated, but it is believed to involve the depression of labyrinth excitability and vestibular stimulation, and may affect the medullary chemoreceptor trigger zone . Its central anticholinergic action is also considered to be partially responsible for its effects . Additionally, cyclizine is known to increase lower oesophageal sphincter tone . This compound is a valuable tool in preclinical and clinical research for investigating pathways related to nausea and vomiting. Its primary research applications include studies on motion sickness, postoperative nausea and vomiting (PONV), and vomiting associated with vestibular disturbances or radiotherapy . A meta-analysis of clinical trials found that parenteral cyclizine decreased the risk of postoperative nausea by 65% and vomiting by 55% compared to placebo, showing an antiemetic effect comparable to ondansetron . Research also explores its potential to modify the effects of other agents, as it can enhance the soporific effect of pethidine and may counteract the haemodynamic benefits of opioid analgesics . Cyclizine is metabolized in the liver, primarily via N-demethylation to norcyclizine, a metabolite with significantly lower antihistaminic activity . The elimination half-life is approximately 20 hours . Researchers should note that cyclizine may have additive effects with other central nervous system depressants and can enhance the anticholinergic side-effects of other drugs . Important precautions for research protocols include its contraindication in severe heart failure, as it may cause a fall in cardiac output, and its potential to precipitate conditions like glaucoma or urinary retention due to its anticholinergic properties . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOROEVAWQLGPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974465
Record name 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-19-8
Record name Cyclizine lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5897-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclizine lactate [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861R00J986
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cyclizine Lactate on H1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation piperazine derivative, is a potent antagonist of the histamine H1 receptor. Its therapeutic efficacy in the management of nausea, vomiting, and vertigo is primarily attributed to its interaction with this receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of cyclizine lactate on H1 receptors. We delve into its binding kinetics, the intricate downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Cyclizine is a well-established antihistamine that has been in clinical use for decades.[1][2] It belongs to the piperazine class of H1 receptor antagonists and is widely utilized for its antiemetic and antivertigo properties.[2][3] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.[4] This guide will explore the detailed mechanism by which this compound antagonizes the H1 receptor, including its binding characteristics and its impact on subsequent cellular responses.

Mechanism of Action at the H1 Receptor

Cyclizine functions as a potent and selective antagonist at the histamine H1 receptor. Its primary mechanism involves blocking the action of histamine at these receptors, thereby preventing the downstream signaling cascade that leads to various physiological effects, including those associated with nausea and vomiting.

Competitive Antagonism and Inverse Agonism

Cyclizine acts as a competitive antagonist, binding to the same site on the H1 receptor as histamine. Furthermore, like many other H1 receptor antagonists, cyclizine is also recognized as an inverse agonist. This means that in addition to blocking the effects of histamine, it can also reduce the basal or constitutive activity of the H1 receptor in the absence of an agonist. This inverse agonism is a key aspect of its pharmacological profile.

Downstream Signaling Pathways

The H1 receptor is coupled to the Gq/11 family of G proteins. Histamine binding activates this pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses. Cyclizine, by blocking the initial activation of the H1 receptor, effectively inhibits this entire signaling cascade.

Another important downstream effector of H1 receptor activation is the transcription factor Nuclear Factor-kappa B (NF-κB). The Gq/11 pathway can lead to the activation of NF-κB, which plays a crucial role in inflammatory responses. By acting as an inverse agonist, cyclizine can suppress the constitutive H1 receptor-mediated activation of NF-κB.

Quantitative Data

The following tables summarize the available quantitative data for cyclizine's interaction with the H1 receptor.

ParameterValueSpeciesAssay TypeReference
pKi 8.7HumanRadioligand Binding Assay
pIC50 7.42HumanRadioligand Binding Assay
IC50 38 nMHumanRadioligand Binding Assay
IC50 5.42 µMHumanHistamine Release Assay

Table 1: Binding Affinity and Functional Potency of Cyclizine at the H1 Receptor

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of cyclizine with the H1 receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of cyclizine for the H1 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293T cells are transiently transfected with a vector encoding the human H1 receptor.

    • Two days post-transfection, cells are harvested and homogenized in a cold binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4).

    • The cell homogenate is then used for the binding experiment.

  • Binding Assay:

    • Cell homogenates are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist, such as [3H]mepyramine (1–5 nM).

    • Increasing concentrations of unlabeled cyclizine are added to compete with the radioligand for binding to the H1 receptor.

    • The reaction is incubated at 25°C with gentle agitation.

    • Binding is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using scintillation counting.

  • Data Analysis:

    • The concentration of cyclizine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Histamine-Induced Calcium Mobilization

This assay measures the ability of cyclizine to block the functional response of the H1 receptor to histamine.

  • Cell Culture and Loading:

    • Cells expressing the H1 receptor (e.g., HEK293T-H1R) are seeded in a multi-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • The dye-loaded cells are washed to remove excess dye.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Histamine is then added to stimulate the H1 receptors.

    • Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

  • Data Analysis:

    • The ability of cyclizine to inhibit the histamine-induced calcium signal is quantified.

    • The IC50 value, representing the concentration of cyclizine that causes 50% inhibition of the maximal histamine response, is determined.

Functional Assay: NF-κB Reporter Gene Assay for Inverse Agonism

This assay can be used to quantify the inverse agonist activity of cyclizine by measuring its effect on the constitutive activity of the H1 receptor.

  • Cell Culture and Transfection:

    • Cells (e.g., COS-7 or HEK293) are co-transfected with an expression vector for the human H1 receptor and a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Assay Procedure:

    • After an appropriate incubation period to allow for receptor and reporter expression, the cells are treated with varying concentrations of cyclizine.

    • The cells are then lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis:

    • The ability of cyclizine to decrease the basal luciferase activity (indicative of constitutive NF-κB activation by the H1 receptor) is quantified.

    • An IC50 value for the inverse agonist effect can be determined.

Visualizations

Signaling Pathways

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclizine Cyclizine H1R H1 Receptor Cyclizine->H1R Blocks Histamine Histamine Histamine->H1R Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ NFkB_inactive IκB-NF-κB PKC->NFkB_inactive Activates IKK NFkB_active NF-κB NFkB_inactive->NFkB_active Phosphorylation of IκB Gene Gene Transcription NFkB_active->Gene Translocates to nucleus

Caption: H1 Receptor Signaling Pathway and Site of Cyclizine Action.

Experimental Workflows

Radioligand_Binding_Workflow A Prepare H1R-expressing cell membranes B Incubate membranes with [3H]mepyramine and varying concentrations of Cyclizine A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity C->D E Determine IC50 and calculate Ki D->E

Caption: Workflow for Radioligand Competition Binding Assay.

Calcium_Mobilization_Workflow A Seed H1R-expressing cells and load with Ca2+ dye B Pre-incubate with varying concentrations of Cyclizine A->B C Stimulate with Histamine B->C D Measure fluorescence change C->D E Determine IC50 for inhibition D->E

References

The Pharmacological Profile of Cyclizine: A Piperazine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation piperazine derivative, is a well-established antihistamine with prominent antiemetic and anticholinergic properties. This document provides a comprehensive technical overview of the pharmacological profile of cyclizine, intended for researchers, scientists, and professionals in drug development. It delves into its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and established clinical applications. This guide also outlines detailed experimental protocols for key assays used to characterize its activity and presents visual representations of its signaling pathways and relevant experimental workflows.

Introduction

Cyclizine was first synthesized in 1947 and has since become a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, vertigo, and postoperative states.[1][2] Its efficacy stems from its action on the central nervous system, where it antagonizes key receptors involved in the emetic reflex. As a piperazine derivative, its chemical structure confers a specific pharmacological profile that includes potent histamine H1 receptor blockade and significant muscarinic M1 receptor antagonism.[3][4] Understanding the nuances of its interaction with these targets is crucial for its appropriate clinical use and for the development of novel therapeutics with similar mechanisms of action.

Mechanism of Action

Cyclizine exerts its therapeutic effects primarily through the competitive antagonism of histamine H1 and muscarinic M1 receptors in the brain.[2]

  • Histamine H1 Receptor Antagonism: The vomiting center in the brainstem, particularly the chemoreceptor trigger zone (CTZ) and the vestibular nuclei, is rich in histamine H1 receptors. Overstimulation of these receptors, especially in response to motion, is a key trigger for nausea and vomiting. Cyclizine binds to and blocks these H1 receptors, thereby inhibiting the downstream signaling cascade that leads to the emetic response.

  • Muscarinic M1 Receptor Antagonism: Cyclizine also possesses significant anticholinergic properties, primarily through the blockade of muscarinic M1 receptors. These receptors are also abundant in the vestibular system and the CTZ. By antagonizing M1 receptors, cyclizine further suppresses the cholinergic pathways that contribute to nausea and vomiting.

The dual antagonism of both H1 and M1 receptors provides a synergistic antiemetic effect, making cyclizine particularly effective in conditions like motion sickness where both histaminergic and cholinergic pathways are implicated.

Signaling Pathway Diagrams

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R binds Gq_alpha Gq α-subunit H1R->Gq_alpha activates PLC Phospholipase C Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C Activation DAG->PKC activates Cellular_Response Cellular Response (Emesis) Ca_release->Cellular_Response PKC->Cellular_Response Cyclizine Cyclizine Cyclizine->H1R blocks

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Cyclizine.

M1_Receptor_Signaling Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor (GPCR) Acetylcholine->M1R binds Gq_alpha Gq α-subunit M1R->Gq_alpha activates PLC Phospholipase C Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C Activation DAG->PKC activates Neuronal_Excitation Neuronal Excitation (Emesis) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Cyclizine Cyclizine Cyclizine->M1R blocks

Caption: Muscarinic M1 Receptor Signaling Pathway and Inhibition by Cyclizine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for cyclizine's receptor binding affinity and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity of Cyclizine

ReceptorRadioligandKᵢ (nM)pKᵢSource
Histamine H₁[³H]Pyrilamine4.448.35DrugMatrix
Muscarinic M₁[³H]Quinuclidinyl benzilateNot explicitly quantified, but known to have significant affinity-

Table 2: Pharmacokinetic Parameters of Cyclizine (50 mg oral dose in healthy adults)

ParameterValueUnitSource
Cₘₐₓ (Peak Plasma Concentration)18.87 - 70ng/mL
Tₘₐₓ (Time to Peak Concentration)~2 - 3.85hours
AUC₀-t (Area Under the Curve)388.43 - 423.71ng·hr/mL
AUC₀-∞ (Area Under the Curve, extrapolated)447.87 - 489.26ng·hr/mL
t₁/₂ (Elimination Half-life)~20hours
Volume of Distribution (Vd)16.50 ± 3.33L/kg-
Clearance (CL)0.870 ± 0.105L/hr/kg-

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of cyclizine.

Histamine H₁ Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kᵢ) of cyclizine for the histamine H₁ receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Pyrilamine (mepyramine), a high-affinity H₁ receptor antagonist.

  • Test Compound: Cyclizine hydrochloride.

  • Non-specific Binding Control: A high concentration of a known, unlabeled H₁ antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H₁ receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of [³H]Pyrilamine.

    • Increasing concentrations of cyclizine (for the competition curve).

    • For total binding wells, add buffer instead of cyclizine.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the cyclizine concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value (the concentration of cyclizine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Animal Models of Emesis

Objective: To evaluate the in vivo antiemetic efficacy of cyclizine.

Model 1: Apomorphine-Induced Emesis in Dogs

  • Animals: Beagle dogs are commonly used as they have a well-defined emetic response to apomorphine.

  • Procedure:

    • Acclimatize the dogs to the experimental environment.

    • Administer cyclizine (or vehicle control) via a specific route (e.g., oral or intravenous) at a predetermined time before the emetic challenge.

    • Administer a standardized dose of apomorphine hydrochloride subcutaneously to induce emesis.

    • Observe the animals for a set period (e.g., 60 minutes) and record the latency to the first emetic episode and the total number of retches and vomits.

  • Endpoint: A significant reduction in the number of emetic episodes in the cyclizine-treated group compared to the control group indicates antiemetic activity.

Model 2: Cisplatin-Induced Emesis in Ferrets

  • Animals: Ferrets are a well-established model for chemotherapy-induced emesis.

  • Procedure:

    • Administer cyclizine (or vehicle control) to the ferrets.

    • Administer a high dose of cisplatin intravenously to induce both acute and delayed emesis.

    • Observe the animals continuously for an extended period (e.g., 24-72 hours) and quantify the number of emetic episodes.

  • Endpoint: The ability of cyclizine to reduce the frequency of vomiting in both the acute and delayed phases is assessed.

Experimental Workflows

The following diagrams illustrate typical workflows for assessing the pharmacological properties of a compound like cyclizine.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Receptor_Prep->Incubation Ligand_Prep Radioligand and Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC₅₀ Determination from Dose-Response Curve Counting->IC50_Calc Ki_Calc Kᵢ Calculation using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment and Observation cluster_data Data Collection and Analysis Patient_Recruitment Patient Recruitment (e.g., Post-operative) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization to Treatment Arms (Cyclizine vs. Placebo/Comparator) Informed_Consent->Randomization Drug_Admin Drug Administration (e.g., IV Cyclizine 50mg) Randomization->Drug_Admin Observation Observation Period (e.g., 24h) for Nausea and Vomiting Episodes Drug_Admin->Observation Rescue_Meds Administration of Rescue Antiemetics as needed Observation->Rescue_Meds Data_Collection Record Incidence and Severity of Nausea and Vomiting Observation->Data_Collection Rescue_Meds->Data_Collection Statistical_Analysis Statistical Analysis of Treatment Efficacy Data_Collection->Statistical_Analysis

Caption: Workflow for a Clinical Trial Assessing Antiemetic Efficacy.

Clinical Applications

Cyclizine is indicated for the prevention and treatment of nausea and vomiting in various clinical settings:

  • Motion Sickness: It is highly effective in preventing and treating the symptoms of motion sickness.

  • Vertigo: Cyclizine can alleviate the dizziness and nausea associated with vestibular disorders such as Meniere's disease.

  • Postoperative Nausea and Vomiting (PONV): It is used to prevent and treat nausea and vomiting following general anesthesia and surgery.

  • Drug-Induced Nausea: Cyclizine can be used to manage nausea caused by other medications, such as opioids.

  • Palliative Care: It is frequently used in palliative care to manage nausea and vomiting from various causes.

Conclusion

Cyclizine is a piperazine derivative with a well-characterized pharmacological profile as a histamine H1 and muscarinic M1 receptor antagonist. Its dual mechanism of action provides effective antiemetic and antivertigo effects, making it a valuable therapeutic agent in a range of clinical applications. The quantitative data on its receptor binding and pharmacokinetics, along with the established experimental protocols for its evaluation, provide a solid foundation for its continued clinical use and for future research in the development of antiemetic drugs. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the core pharmacological principles of cyclizine.

References

Chemical structure and properties of Cyclizine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical structure, properties, pharmacology, and analysis of Cyclizine Lactate, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is the lactate salt of cyclizine, a piperazine derivative.[1] This salt form enhances the water solubility and bioavailability of cyclizine, making it suitable for parenteral administration.[2][3] Cyclizine itself is a white, crystalline, and bitter solid.[4] The lactate salt is typically presented as a white to off-white crystalline powder or a clear, colorless to slightly yellow solution for injection.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid
CAS Number 5897-19-8
Molecular Formula C₂₁H₂₈N₂O₃
Molecular Weight 356.5 g/mol
Appearance White to off-white crystalline powder; Clear, colorless to slightly yellow solution
Solubility Soluble in water and alcohol
pKa (Cyclizine) pKa1 = 2.16, pKa2 = 8.05
pH (Solution for Injection) 3.3 - 3.7

Synthesis

The synthesis of this compound involves a two-step process: the synthesis of the cyclizine base followed by its reaction with lactic acid to form the lactate salt.

Two primary methods for synthesizing the cyclizine base have been described:

  • Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine.

  • Reaction with Benzhydryl Bromide: Cyclizine can also be produced by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile, which yields the hydrobromide salt of cyclizine.

The final step is the neutralization of the cyclizine base with lactic acid to form this compound.

G Synthesis of this compound cluster_synthesis Synthesis of Cyclizine Base A Diphenylmethylpiperazine B Eschweiler–Clarke Methylation A->B C Cyclizine B->C G Neutralization C->G D Benzhydryl Bromide + 1-Methylpiperazine E Reaction in Acetonitrile D->E E->C F Lactic Acid F->G H This compound G->H

General synthesis pathways for this compound.

Pharmacology

Pharmacodynamics

Cyclizine is a histamine H1 receptor antagonist belonging to the piperazine class. Its pharmacological effects are characterized by antiemetic and anticholinergic properties, with a low incidence of drowsiness. The precise mechanism for its antiemetic action is not fully understood. However, it is known to reduce the sensitivity of the labyrinthine apparatus and may inhibit the emetic center in the midbrain. Cyclizine also increases the tone of the lower esophageal sphincter.

The primary biological activity of cyclizine is the blockade of H1 receptors in the central nervous system. This action, combined with its anticholinergic (antimuscarinic) effects, is thought to contribute to its efficacy in treating nausea by inhibiting signals from the vestibular system and the chemoreceptor trigger zone.

G Mechanism of Antiemetic Action A This compound B Histamine H1 Receptor Antagonism A->B C Anticholinergic (Antimuscarinic) Effects A->C D Vestibular System B->D Inhibits signals E Chemoreceptor Trigger Zone (CTZ) B->E Inhibits signals C->D Inhibits signals C->E Inhibits signals F Emetic Center (Midbrain) D->F E->F G Reduced Nausea and Vomiting F->G Suppression

Proposed mechanism of action for Cyclizine's antiemetic effects.
Pharmacokinetics

After administration, cyclizine's antiemetic effect occurs within two hours and lasts for approximately four hours. The plasma elimination half-life of cyclizine is about 20 hours. Cyclizine is metabolized in the liver to its major metabolite, norcyclizine, through N-demethylation. Norcyclizine has minimal antihistaminic activity compared to the parent compound. Less than 1% of a single dose is excreted unchanged in the urine.

Table 2: Pharmacokinetic Parameters of Cyclizine (25mg IV Dose)

ParameterMean ValueStandard Deviation
AUC₀₋∞ (mcg/L*h) 273.5332.53
Mean Residence Time (h) 15.462.40
Elimination Half-life (t½) (h) 13.532.33
Volume of Distribution (Vss) (L/kg) 13.432.51
Total Clearance (ClTOT) (L/h/kg) 0.8700.105

Source: Therapeutic Goods Administration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of cyclizine in biological samples and pharmaceutical dosage forms is HPLC with electrochemical detection.

Methodology:

  • Sample Preparation:

    • Solid-phase extraction is employed using C18 reversed-phase columns to isolate cyclizine and its metabolite, norcyclizine, from serum or urine.

    • A simple phase-separation step follows the extraction.

  • Chromatographic Conditions:

    • Elution: The drug is eluted using a mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v).

    • Detection: Electrochemical detection is utilized for quantitation.

  • Calibration:

    • Calibration curves are constructed by plotting the peak height ratio of cyclizine hydrochloride against known concentrations.

G HPLC Analysis Workflow for Cyclizine A Sample Collection (Serum, Urine, or Formulation) B Solid-Phase Extraction (C18 Column) A->B C Elution (Acetonitrile/Phosphate Buffer) B->C D HPLC Injection C->D E Electrochemical Detection D->E F Data Analysis (Peak Height vs. Concentration) E->F G Quantitation of Cyclizine F->G

Experimental workflow for the HPLC analysis of Cyclizine.
Extractive Spectrophotometry

Spectrophotometric methods have been developed for the quantification of cyclizine in its pure form and in pharmaceutical tablets. These methods are based on the formation of ion-associate or ion-pair complexes.

Methodology:

  • Complex Formation:

    • Method A (Ion-Associate): Cyclizine is reacted with mono-acid azo dyes such as Sudan I or Sudan II.

    • Method B (Ion-Pair): Cyclizine is reacted with bi-azo dyes like Sudan III, Sudan IV, or Sudan Red 7B.

  • Extraction: The resulting colored complexes are extracted into chloroform.

  • Measurement: The absorbance of the chloroform layer is measured at the wavelength of maximum absorption for the specific dye used (ranging from 480 nm to 570 nm).

  • Quantification: The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of cyclizine. The reaction is optimized for factors like pH, with maximum absorbance typically observed between pH 0.3 and 1.5.

Therapeutic Applications and Drug Interactions

Clinical Uses

This compound is indicated for the prevention and treatment of nausea and vomiting in various scenarios, including:

  • Motion sickness, when oral administration is not feasible.

  • Postoperative nausea and vomiting caused by narcotic analgesics and general anesthetics.

  • Vomiting associated with radiotherapy.

  • Vertigo and vomiting associated with Meniere's disease and other vestibular disturbances.

  • Pre-operatively to reduce the risk of aspiration of gastric contents during general anesthesia.

Drug Interactions

Cyclizine may interact with several other classes of drugs:

  • CNS Depressants: It can have additive effects with alcohol and other central nervous system depressants like hypnotics, tranquilizers, and barbiturates.

  • Opioid Analgesics: Cyclizine enhances the sedative effect of pethidine but may counteract the hemodynamic benefits of other opioid analgesics.

  • Anticholinergic Drugs: Due to its own anticholinergic activity, cyclizine can enhance the side effects of other antimuscarinic drugs, such as atropine and some antidepressants (tricyclics and MAOIs).

  • Ototoxic Drugs: It may mask the warning signs of damage caused by ototoxic drugs like aminoglycoside antibiotics.

  • Cytochrome P450 Enzymes: Cyclizine has been shown to significantly inhibit CYP2D6 and CYP2C9, which can lead to altered metabolism and potential side effects when co-administered with drugs metabolized by these enzymes.

References

Synthesis of Cyclizine and its Lactate Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Cyclizine and its subsequent conversion to Cyclizine Lactate. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research, development, and manufacturing activities in the pharmaceutical field.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties, widely used in the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] Chemically, it is known as 1-(diphenylmethyl)-4-methylpiperazine.[3] For parenteral administration, it is often formulated as a lactate salt to enhance its aqueous solubility.[4] This guide outlines the two principal methods for the synthesis of the Cyclizine free base and the subsequent formation of its lactate salt.

Synthesis of Cyclizine Free Base

Two primary synthetic routes are commonly employed for the preparation of Cyclizine: the direct alkylation of 1-methylpiperazine with a benzhydryl halide and the Eschweiler-Clarke methylation of 1-benzhydrylpiperazine.

Pathway 1: Alkylation of 1-Methylpiperazine with Benzhydryl Chloride

This method involves the nucleophilic substitution of a benzhydryl halide, typically benzhydryl chloride, with 1-methylpiperazine.[5]

G cluster_0 Alkylation Pathway for Cyclizine Synthesis Benzhydryl_Chloride Benzhydryl Chloride Reaction Nucleophilic Substitution Benzhydryl_Chloride->Reaction 1_Methylpiperazine 1-Methylpiperazine 1_Methylpiperazine->Reaction Cyclizine Cyclizine Reaction->Cyclizine

Caption: Alkylation pathway for Cyclizine synthesis.

A representative experimental protocol for this pathway is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzhydryl chloride (0.04 mol, 8 g) in acetonitrile (100 mL).

  • Addition of Reagent: To this solution, add 1-methylpiperazine (0.15 mol, 15 g).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period (a cited, albeit lengthy, duration is 280 hours; optimization of reaction time is recommended).

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water.

  • Extraction: Perform an acid-base extraction by washing the organic layer with 10% sulfuric acid. Neutralize the acidic aqueous layer with 10% sodium hydroxide.

  • Isolation: Extract the liberated Cyclizine base with diethyl ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under vacuum to yield the crude product.

  • Purification: The crude Cyclizine can be purified by recrystallization. While various solvents can be screened, a common technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Pathway 2: Eschweiler-Clarke Methylation of 1-Benzhydrylpiperazine

This alternative two-step pathway first involves the synthesis of the intermediate, 1-benzhydrylpiperazine, followed by its methylation using the Eschweiler-Clarke reaction.

G cluster_1 Eschweiler-Clarke Pathway for Cyclizine Synthesis Benzhydryl_Chloride Benzhydryl Chloride Step1 Step 1: Alkylation Benzhydryl_Chloride->Step1 Piperazine Piperazine Piperazine->Step1 1_Benzhydrylpiperazine 1-Benzhydrylpiperazine Step1->1_Benzhydrylpiperazine Step2 Step 2: Eschweiler-Clarke Methylation 1_Benzhydrylpiperazine->Step2 Formaldehyde_Formic_Acid Formaldehyde & Formic Acid Formaldehyde_Formic_Acid->Step2 Cyclizine Cyclizine Step2->Cyclizine

Caption: Two-step Eschweiler-Clarke pathway.

  • Reaction Setup: Combine benzhydryl chloride and piperazine in a suitable solvent.

  • Reaction Conditions: Heat the mixture to facilitate the reaction.

  • Work-up and Purification: After the reaction is complete, the intermediate 1-benzhydrylpiperazine is isolated and purified, often through extraction and recrystallization.

The Eschweiler-Clarke reaction methylates a primary or secondary amine using excess formic acid and formaldehyde.

  • Reaction Mixture: In an aqueous solution, combine 1-benzhydrylpiperazine with an excess of formaldehyde and formic acid.

  • Reaction Conditions: Heat the reaction mixture, typically near boiling, to drive the reaction. The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. This process repeats to form the tertiary amine.

  • Work-up: After the reaction is complete, cool the mixture and basify to isolate the Cyclizine free base.

  • Purification: The crude product can be purified by standard techniques such as recrystallization.

Synthesis of this compound

The conversion of the Cyclizine free base to its lactate salt is a straightforward acid-base neutralization reaction, which enhances the water solubility for parenteral formulations.

G cluster_2 This compound Salt Formation Cyclizine_Base Cyclizine Free Base Neutralization Acid-Base Neutralization Cyclizine_Base->Neutralization Lactic_Acid Lactic Acid Lactic_Acid->Neutralization Cyclizine_Lactate This compound Neutralization->Cyclizine_Lactate

Caption: Formation of this compound salt.

Experimental Protocol
  • Dissolution: Dissolve the purified Cyclizine free base in a suitable solvent.

  • Acid Addition: Add a stoichiometric amount of lactic acid to the solution.

  • Isolation: The this compound salt can then be isolated, often by precipitation and filtration, followed by drying. For injectable solutions, the salt is typically formed in situ in water for injections.

Quantitative Data

The following tables summarize key quantitative data for Cyclizine and its synthesis.

Table 1: Physicochemical Properties of Cyclizine

PropertyValueReference
Molecular FormulaC₁₈H₂₂N₂
Molecular Weight266.38 g/mol
Melting Point105-108 °C

Table 2: Synthesis Yields

Synthesis PathwayReported YieldReference
Alkylation of 1-MethylpiperazineNot explicitly stated in the detailed protocol, but a related continuous-flow synthesis reports a 94% overall isolated yield.
Eschweiler-Clarke MethylationHigh yields (84% to 100%) are generally reported for this type of reaction.

Table 3: Spectroscopic Data for Cyclizine

Spectroscopic TechniqueKey DataReference
¹H NMR Data available from various sources, typically showing signals for the aromatic protons of the diphenylmethyl group, the piperazine ring protons, and the N-methyl group.
¹³C NMR Data available, showing characteristic peaks for the aromatic carbons, the piperazine carbons, and the N-methyl carbon.
Mass Spectrometry (GC-MS) Spectra available, with characteristic fragmentation patterns.

Conclusion

The synthesis of Cyclizine can be effectively achieved through two primary pathways, each with its own set of considerations regarding starting materials, reaction conditions, and scalability. The subsequent formation of this compound is a standard and efficient process for producing a water-soluble form of the drug suitable for parenteral administration. This guide provides the foundational technical information necessary for the synthesis and preparation of these important pharmaceutical compounds. Further optimization of the presented protocols may be required to meet specific yield and purity requirements for drug development and manufacturing.

References

The Discovery and Development of Cyclizine as an Antiemetic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of cyclizine, a first-generation antihistamine that has been a mainstay in the management of nausea and vomiting for over seven decades. We delve into the serendipitous discovery of its antiemetic properties, its mechanism of action targeting key signaling pathways in the central nervous system, and its pharmacokinetic profile. This guide summarizes quantitative data on receptor binding affinities and pharmacokinetics in structured tables, outlines the probable experimental protocols of the era that established its efficacy, and provides visualizations of the emetic signaling pathways and a representative mid-20th century antiemetic drug discovery workflow.

Historical Development and Discovery

Cyclizine was first synthesized in 1947 by the American division of the pharmaceutical company Burroughs Wellcome, which is now part of GlaxoSmithKline.[1] The initial research was focused on developing new antihistamines for the treatment of allergic reactions.[1] The discovery of cyclizine's potent antiemetic effects was a serendipitous finding during these investigations.

The early to mid-1950s saw the first clinical evidence of cyclizine's efficacy in preventing and treating motion sickness. Studies conducted on military personnel during sea and air travel demonstrated its superiority over placebo in reducing the incidence of nausea and vomiting.[2] One notable, albeit non-randomized, study in 1955 reported a reduction in postoperative nausea and vomiting (PONV) from 27% to 21% in 3000 patients who received cyclizine prophylactically.[1] Its effectiveness and relatively good tolerability led to its widespread adoption for the management of nausea and vomiting from various etiologies, including motion sickness, postoperative recovery, and vertigo associated with vestibular disorders.[3] Cyclizine's reputation was further solidified when it was selected by NASA for use by astronauts to combat space motion sickness during the Apollo missions.

Mechanism of Action

Cyclizine exerts its antiemetic effects primarily through its antagonist activity at two key receptors in the central nervous system: the histamine H1 receptor and the muscarinic acetylcholine M1-M5 receptors. These receptors are highly expressed in the brainstem regions that control the emetic reflex: the chemoreceptor trigger zone (CTZ) and the vestibular nuclei.

  • Histamine H1 Receptor Blockade: The vestibular system, which plays a crucial role in motion sickness, has a high density of H1 receptors. By blocking these receptors, cyclizine reduces the excitatory signals sent from the vestibular apparatus to the vomiting center in the brainstem in response to motion.

  • Muscarinic Receptor Blockade: The CTZ, a key site for detecting emetic substances in the blood, and the vomiting center itself are rich in muscarinic receptors. Cyclizine's anticholinergic properties, through the blockade of these receptors, are thought to contribute significantly to its broad antiemetic activity against various stimuli.

The dual antagonism of H1 and muscarinic receptors makes cyclizine effective against nausea and vomiting triggered by both motion-related and chemical stimuli.

Quantitative Pharmacological Data

Receptor Binding Affinities

The affinity of cyclizine for its primary targets has been quantified in various binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher affinity.

Receptor SubtypeSpeciesKᵢ (nM)pKᵢ / pIC₅₀Reference
Histamine H₁Human4.44-
Muscarinic M₁Human-6.17 (pIC₅₀)
Muscarinic M₂Human4126.39 (pKᵢ)
Muscarinic M₃Human-< 5
Muscarinic M₄Human-5.89 (pIC₅₀)
Muscarinic M₅Human-< 5

Note: pKᵢ and pIC₅₀ are the negative logarithms of the Kᵢ and IC₅₀ values, respectively. A higher value indicates greater affinity.

Pharmacokinetic Parameters

The pharmacokinetic profile of cyclizine has been characterized in healthy volunteers.

ParameterValueUnitStudy PopulationReference
Cₘₐₓ (50 mg oral dose) 70ng/mLHealthy adults
Tₘₐₓ (50 mg oral dose) 2hoursHealthy adults
Elimination Half-life (t₁/₂) ~20hoursHealthy adults
Metabolism N-demethylation to norcyclizine--

Key Experimental Protocols of the Era

Motion Sickness Studies (e.g., Seasickness Trials)
  • Study Design: Double-blind, placebo-controlled trials were the gold standard.

  • Participants: Typically involved military personnel or other groups of individuals known to be susceptible to motion sickness and traveling by sea or air.

  • Intervention: Participants would be randomly assigned to receive either cyclizine (e.g., 50 mg) or a placebo (e.g., a lactose tablet) a specified time before the journey (e.g., 1-2 hours).

  • Motion Exposure: The "challenge" was the natural motion of the ship or aircraft during a journey of a defined duration.

  • Outcome Measures: The primary outcome was the incidence of vomiting. Secondary outcomes would include the incidence and severity of nausea, recorded by observers or through participant diaries. The number of "vomiting episodes" per person or the proportion of participants remaining symptom-free would be key data points.

Postoperative Nausea and Vomiting (PONV) Studies
  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Participants: Surgical patients undergoing procedures known to have a moderate to high incidence of PONV.

  • Intervention: Cyclizine (e.g., 50 mg) or a placebo administered parenterally (intramuscularly or intravenously) either before, during, or immediately after surgery.

  • Outcome Measures: The incidence of nausea and vomiting in the postoperative period (typically the first 24-48 hours) would be the primary endpoint. The need for "rescue" antiemetic medication would also be a key measure of efficacy. Data would be collected by nursing staff at regular intervals.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways in Emesis

The following diagrams illustrate the key signaling pathways involved in the emetic reflex and the points of intervention for cyclizine.

Emesis_Signaling_Pathways cluster_stimuli Emetic Stimuli cluster_cns Central Nervous System cluster_receptors Motion Motion Vestibular_Nuclei Vestibular Nuclei Motion->Vestibular_Nuclei Toxins Toxins/Drugs in Blood CTZ Chemoreceptor Trigger Zone (CTZ) Toxins->CTZ Vomiting_Center Vomiting Center (Medulla) Vestibular_Nuclei->Vomiting_Center H1 H1 Receptors Vestibular_Nuclei->H1 CTZ->Vomiting_Center Muscarinic Muscarinic Receptors CTZ->Muscarinic Emesis Nausea & Vomiting Vomiting_Center->Emesis H1->Vomiting_Center Histamine Muscarinic->Vomiting_Center Acetylcholine Cyclizine Cyclizine Cyclizine->H1 Antagonizes Cyclizine->Muscarinic Antagonizes

Figure 1: Mechanism of action of cyclizine in the emetic pathways.

Representative 1950s Antiemetic Drug Discovery Workflow

The following diagram illustrates a plausible workflow for the discovery and initial testing of an antiemetic drug like cyclizine in the mid-20th century.

Antiemetic_Discovery_Workflow_1950s cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials Compound_Synthesis Compound Synthesis (e.g., Antihistamines) Serendipitous_Observation Serendipitous Observation or Animal Screening Compound_Synthesis->Serendipitous_Observation Animal_Model Animal Model of Emesis (e.g., Dog, Ferret) Serendipitous_Observation->Animal_Model Emetic_Challenge Emetic Challenge (e.g., Apomorphine, Motion) Animal_Model->Emetic_Challenge Efficacy_Assessment Assess Reduction in Vomiting Episodes Emetic_Challenge->Efficacy_Assessment Phase_I Phase I: Safety & Tolerability in Healthy Volunteers Efficacy_Assessment->Phase_I Phase_II Phase II: Efficacy in Patients (e.g., Motion Sickness, PONV) Phase_I->Phase_II Placebo_Control Placebo-Controlled, Double-Blind Design Phase_II->Placebo_Control Data_Analysis Statistical Analysis of Nausea & Vomiting Incidence Placebo_Control->Data_Analysis Approval Regulatory Submission & Approval Data_Analysis->Approval

Figure 2: A representative workflow for antiemetic drug development in the 1950s.

Conclusion

The discovery of cyclizine's antiemetic properties is a classic example of serendipity in drug development. Its enduring use for over 70 years is a testament to its efficacy and relatively favorable safety profile for short-term use. By targeting the histamine H1 and muscarinic receptors in the key emetic centers of the brain, cyclizine provides effective relief from nausea and vomiting arising from a variety of causes. This technical guide has provided a comprehensive overview of the historical development, mechanism of action, and pharmacological properties of cyclizine, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research into the nuanced interactions of cyclizine with different receptor subtypes and its potential for new therapeutic applications continues to be an area of interest.

References

An In-depth Technical Guide on the Anticholinergic and Antimuscarinic Effects of Cyclizine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a piperazine derivative, is a first-generation histamine H1 receptor antagonist widely utilized for its antiemetic properties. Beyond its antihistaminic activity, cyclizine exhibits significant anticholinergic and antimuscarinic effects that contribute to its therapeutic profile and adverse effects. This technical guide provides a comprehensive overview of the core anticholinergic and antimuscarinic pharmacology of cyclizine lactate. It delves into its binding affinity for muscarinic receptor subtypes, functional antagonism of cholinergic signaling, and the downstream consequences on intracellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic pharmacology and the development of related therapeutics.

Introduction

Cyclizine is a well-established compound used in the prevention and treatment of nausea and vomiting associated with motion sickness, vertigo, and postoperative states.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[1] However, its clinical efficacy, particularly in motion sickness, is also attributed to its central anticholinergic (antimuscarinic) properties.[1][2] Understanding the nuances of cyclizine's interaction with the cholinergic system is crucial for optimizing its therapeutic use and mitigating potential adverse effects. This guide will provide a detailed examination of the anticholinergic and antimuscarinic facets of this compound.

Muscarinic Receptor Binding Affinity of Cyclizine

The anticholinergic effects of cyclizine are mediated through its direct interaction with muscarinic acetylcholine receptors (mAChRs). Quantitative data on the binding affinity of cyclizine for the five human muscarinic receptor subtypes (M1-M5) has been reported in the DrugMatrix in vitro pharmacology database. The data, presented in terms of pKi and pIC50 values, provide a measure of the drug's potency at these receptors.

Receptor SubtypeAssay TypeParameterValue (pKi/pIC50)Value (nM)Data Source
M1 Radioligand BindingpKi5.861380.38DrugMatrix
FunctionalpIC506.07851.14DrugMatrix
M2 Radioligand BindingpKi6.31489.78DrugMatrix
FunctionalpIC506.11776.25DrugMatrix
M3 Radioligand BindingpKi6.44363.08DrugMatrix
FunctionalpIC506.22602.56DrugMatrix
M4 Radioligand BindingpKi6.41389.05DrugMatrix
FunctionalpIC506.15707.95DrugMatrix
M5 Radioligand BindingpKi6.34457.09DrugMatrix
FunctionalpIC50< 5> 10000DrugMatrix

Table 1: Muscarinic Receptor Binding and Functional Antagonism of Cyclizine

Note: The pKi and pIC50 values are derived from the DrugMatrix in vitro pharmacology dataset. The exact experimental conditions for these assays are detailed in the DrugMatrix database documentation.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor. A typical protocol for assessing cyclizine's binding to muscarinic receptors would involve the following steps:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand: A radiolabeled antagonist with high affinity and specificity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled cyclizine.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of cyclizine (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Schild analysis is a pharmacological method used to determine the dissociation constant (pA2) of a competitive antagonist. A general protocol to assess the antimuscarinic activity of cyclizine using an isolated tissue preparation (e.g., guinea pig ileum) is as follows:

  • Tissue Preparation: A segment of guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist, such as carbachol or acetylcholine, is established to determine the EC50 value.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of cyclizine for a predetermined period to allow for equilibrium.

  • Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is then generated in the presence of cyclizine.

  • Dose Ratio Calculation: The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of cyclizine by the EC50 of the agonist alone.

  • Schild Plot: Steps 3-5 are repeated with several different concentrations of cyclizine. A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of cyclizine. The x-intercept of the resulting linear regression provides the pA2 value.

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key signaling event for Gq-coupled muscarinic receptors (M1, M3, M5).

  • Cell Culture: Cells stably expressing a specific human Gq-coupled muscarinic receptor subtype are cultured in a suitable medium.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of cyclizine.

  • Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to the cells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: The ability of cyclizine to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.

This assay measures the accumulation of inositol phosphates (IPs), downstream products of phospholipase C (PLC) activation, following stimulation of Gq-coupled muscarinic receptors.

  • Cell Culture and Labeling: Cells expressing the target muscarinic receptor are cultured and labeled with [³H]-myo-inositol.

  • Antagonist Pre-incubation: The cells are pre-incubated with different concentrations of cyclizine.

  • Agonist Stimulation: A muscarinic agonist is added to stimulate IP turnover. This stimulation is typically performed in the presence of lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates (IP1).

  • IP Extraction and Quantification: The reaction is stopped, and the accumulated [³H]-IPs are extracted and separated using anion-exchange chromatography. The radioactivity of the IP fraction is then measured.

  • Data Analysis: The inhibitory effect of cyclizine on agonist-stimulated IP accumulation is determined, and an IC50 value is calculated.

Muscarinic Receptor Signaling Pathways and Antagonism by Cyclizine

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly classified into two groups based on their G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. Cyclizine, as a competitive antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting their downstream signaling cascades.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Cyclizine's antagonism of these receptors prevents this cascade of events.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds to Cyclizine Cyclizine Cyclizine->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Antagonism of Gq/11-coupled muscarinic receptor signaling by cyclizine.
Gi/o-Coupled Receptors (M2, M4)

Activation of M2 and M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization. Cyclizine's antagonism at these receptors prevents these inhibitory effects.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Binds to Cyclizine Cyclizine Cyclizine->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inhibition Reduced PKA Activity cAMP->PKA_inhibition Leads to Cellular_Response Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) PKA_inhibition->Cellular_Response

Figure 2: Antagonism of Gi/o-coupled muscarinic receptor signaling by cyclizine.

Conclusion

This compound's pharmacological profile is characterized by its dual antagonism of histamine H1 and muscarinic acetylcholine receptors. Its anticholinergic and antimuscarinic properties are integral to its therapeutic efficacy, particularly as an antiemetic for motion sickness. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for further research into the complex pharmacology of cyclizine and for the development of new drugs targeting the cholinergic system. A thorough appreciation of its interaction with all five muscarinic receptor subtypes and their respective signaling pathways is essential for both basic science and clinical applications.

References

The Primary Biological Activity of Cyclizine Lactate as an Antihistamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine Lactate, a first-generation antihistamine of the piperazine class, exerts its primary biological activity through potent and selective antagonism of the histamine H1 receptor. This antagonism underlies its therapeutic applications in the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo. This technical guide provides an in-depth analysis of the core biological activities of this compound, focusing on its mechanism of action at the H1 receptor, its binding affinity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Introduction

Cyclizine has been in clinical use for decades, valued for its antiemetic and antihistaminic properties.[1][2] Unlike second-generation antihistamines, cyclizine readily crosses the blood-brain barrier, contributing to its central effects, including sedation.[3] Its primary mechanism of action involves binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR), and functioning as an inverse agonist, thereby reducing the receptor's constitutive activity and competitively inhibiting the binding of histamine.[4][5] This action on H1 receptors in the chemoreceptor trigger zone and vestibular system is believed to be central to its antiemetic effects.

Mechanism of Action at the Histamine H1 Receptor

The histamine H1 receptor is a class A rhodopsin-like GPCR that primarily couples to the Gq/11 family of G proteins. Upon agonist (histamine) binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic response.

Cyclizine, as an H1 receptor antagonist (and more accurately, an inverse agonist), binds to the H1 receptor and stabilizes it in an inactive conformation. This prevents the binding of histamine and reduces the basal, constitutive activity of the receptor, thereby attenuating the downstream signaling cascade.

Quantitative Analysis of this compound's Biological Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.

Parameter Value Assay Type Receptor/Target Reference
IC50 5.42 µMInhibition of anti-IgE-induced histamine release-
pIC50 7.42Radioligand Binding Assay ([3H]-Pyrilamine)Histamine H1 Receptor
IC50 (calculated) 38 nMRadioligand Binding Assay ([3H]-Pyrilamine)Histamine H1 Receptor
pKi 6.79Radioligand Binding Assay ([3H]-N-Methylscopolamine)Muscarinic M1 Receptor
Ki (calculated) 163 nMRadioligand Binding Assay ([3H]-N-Methylscopolamine)Muscarinic M1 Receptor
Estimated Ki ~11.5 nMCalculated using Cheng-Prusoff equation*Histamine H1 Receptor

*Calculated using the formula: Ki = IC50 / (1 + ([L]/Kd)), with an IC50 of 38 nM, a radioligand concentration ([L]) assumed to be equal to the Kd, and a Kd of [3H]-mepyramine of 2.29 nM.

Experimental Protocols

In Vitro Assays

This protocol determines the binding affinity of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells transiently or stably expressing the human histamine H1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol)

  • Non-specific binding control: Mianserin (10 µM)

  • This compound solutions of varying concentrations

  • Scintillation fluid

  • 96-well filter plates (e.g., GF/C)

  • Plate reader (scintillation counter)

Procedure:

  • Membrane Preparation:

    • Culture HEK293-H1R cells to confluence.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in hypotonic buffer and homogenize.

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound (or vehicle for total binding, or mianserin for non-specific binding)

      • [3H]-mepyramine (final concentration typically near its Kd, e.g., 2-5 nM)

      • Cell membrane preparation (typically 20-50 µg protein per well)

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium, providing a functional measure of its antagonist activity.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye extrusion)

  • Histamine solution

  • This compound solutions of varying concentrations

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating:

    • Seed HEK293-H1R cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove culture medium and wash cells with assay buffer.

    • Add Fluo-4 AM loading solution (containing probenecid) to each well.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells to remove excess dye.

  • Assay:

    • Add assay buffer containing the desired concentration of this compound (or vehicle) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and record a baseline fluorescence signal.

    • Automatically inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately and continuously record the fluorescence signal for 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is proportional to the increase in intracellular calcium.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Assay

This model assesses the ability of this compound to protect against histamine-induced airway obstruction.

Animals:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

Materials:

  • This compound

  • Histamine dihydrochloride

  • Saline solution (vehicle)

  • Aerosol delivery system (nebulizer)

  • Whole-body plethysmograph to measure respiratory parameters

Procedure:

  • Acclimatization:

    • Allow animals to acclimatize to the experimental environment.

  • Pre-treatment:

    • Administer this compound (e.g., intraperitoneally or orally) or vehicle to the guinea pigs at a specific time before the histamine challenge.

  • Histamine Challenge:

    • Place the conscious, unrestrained guinea pig in the plethysmograph.

    • Expose the animal to an aerosol of histamine solution for a fixed period.

  • Measurement of Bronchoconstriction:

    • Record respiratory parameters such as respiratory rate, tidal volume, and specific airway resistance before, during, and after the histamine challenge. The onset of bronchoconstriction is typically characterized by a decrease in respiratory rate and an increase in labored breathing.

  • Data Analysis:

    • Calculate the percentage of protection afforded by this compound by comparing the changes in respiratory parameters in the treated group to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory effect of Cyclizine.

H1_Signaling_Pathway cluster_receptor Cell Membrane Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Agonist Binding Cyclizine Cyclizine H1R_inactive H1 Receptor (Inactive) Cyclizine->H1R_inactive Inverse Agonist Binding Gq_inactive Gq (GDP) H1R_active->Gq_inactive Activates Gq_active Gq (GTP) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PLC_active PLC (Active) PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Allergic & Inflammatory Responses Ca_release->Cellular_Response PKC_active PKC (Active) PKC_active->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Cyclizine.
Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in determining the binding affinity of this compound using a radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing H1 Receptor) start->prep_membranes setup_assay Set Up 96-Well Plate Assay (Total, Non-specific, and Cyclizine Concentrations) prep_membranes->setup_assay add_reagents Add Radioligand ([³H]-mepyramine) and Membranes setup_assay->add_reagents incubate Incubate to Reach Binding Equilibrium add_reagents->incubate filter Filter to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Calcium Flux Assay

The following diagram illustrates the workflow for assessing the functional antagonist activity of this compound.

Calcium_Flux_Workflow start Start plate_cells Plate H1R-Expressing Cells in 96-Well Plate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate with Cyclizine or Vehicle load_dye->pre_incubate read_baseline Measure Baseline Fluorescence pre_incubate->read_baseline add_agonist Add Histamine (Agonist) read_baseline->add_agonist read_response Measure Fluorescence Change (Calcium Flux) add_agonist->read_response analyze Analyze Data: Determine IC₅₀ for Inhibition read_response->analyze end End analyze->end

Caption: Workflow for a functional calcium flux assay.

Conclusion

This compound's primary biological activity as an antihistamine is mediated by its direct interaction with the histamine H1 receptor. Its efficacy as an inverse agonist in attenuating H1 receptor-mediated signaling pathways provides the molecular basis for its therapeutic use. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of antihistamines and related compounds. Further investigation into the nuanced interactions of Cyclizine with the H1 receptor and its downstream signaling components will continue to refine our understanding of this established therapeutic agent.

References

Cyclizine Lactate's Effect on the Chemoreceptor Trigger Zone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of cyclizine lactate's action on the chemoreceptor trigger zone (CTZ), providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the pharmacological effects, presents available quantitative data, outlines key experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound and the Chemoreceptor Trigger Zone

Cyclizine is a first-generation piperazine-derivative antihistamine with antiemetic and anticholinergic properties.[1][2][3] It is clinically utilized for the prevention and treatment of nausea and vomiting associated with motion sickness, vertigo, and postoperative states.[1][2] The primary site of action for its antiemetic effects is the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic substances in the blood and communicates with the vomiting center to initiate emesis. The CTZ is located in the area postrema, which lacks a tight blood-brain barrier, making it accessible to circulating drugs.

Mechanism of Action at the Chemoreceptor Trigger Zone

This compound exerts its antiemetic effects primarily through the antagonism of histamine H1 receptors and, to a lesser extent, muscarinic acetylcholine M1 receptors within the chemoreceptor trigger zone and the vestibular system.

Histamine H1 Receptor Antagonism

The CTZ is rich in histamine H1 receptors. Histamine, acting on these Gq/11 protein-coupled receptors, is a potent emetogen. Cyclizine, as a competitive antagonist of the H1 receptor, blocks the binding of histamine, thereby inhibiting the downstream signaling cascade that leads to neuronal excitation and the transmission of emetic signals to the vomiting center.

Muscarinic Acetylcholine Receptor Antagonism

Cyclizine also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. The CTZ and the vestibular system, which plays a key role in motion sickness, are also innervated by cholinergic neurons and express muscarinic receptors. By blocking these receptors, cyclizine further reduces the excitatory stimuli that can trigger nausea and vomiting.

Quantitative Data

The following table summarizes the available quantitative data for cyclizine's interaction with its primary target receptors.

Target ReceptorLigandAssay TypeValueReference
Histamine H1 ReceptorCyclizineRadioligand BindingpIC50: 5.81
Muscarinic ReceptorsCyclizineRadioligand BindingKi: Not available in the public literature. Some H1 antagonists have high affinity (Ki = 5.0-38 nM) for muscarinic receptors, while others have low affinity (Ki = 3,600-30,000 nM).

Signaling Pathways

The antiemetic action of this compound is a direct consequence of its interference with specific signal transduction pathways in the neurons of the chemoreceptor trigger zone.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) by DAG result in neuronal depolarization and the propagation of the emetic signal. Cyclizine blocks the initial step of this cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Cyclizine Cyclizine Cyclizine->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to Emetic_Signal Emetic Signal Propagation Neuronal_Excitation->Emetic_Signal

Histamine H1 Receptor Signaling Pathway
Muscarinic M1 Receptor Signaling Pathway

Similar to the H1 receptor, the muscarinic M1 receptor is coupled to the Gq/11 signaling cascade. Acetylcholine binding initiates the same pathway involving PLC, IP3, DAG, and subsequent calcium release and PKC activation, leading to neuronal excitation. Cyclizine's anticholinergic action is presumed to block this pathway at the receptor level.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R Muscarinic M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Acetylcholine Acetylcholine Acetylcholine->M1R Binds Cyclizine Cyclizine Cyclizine->M1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to Emetic_Signal Emetic Signal Propagation Neuronal_Excitation->Emetic_Signal

Muscarinic M1 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with its target receptors and to evaluate its antiemetic efficacy.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of cyclizine for histamine H1 and muscarinic M1 receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or the human muscarinic M1 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1 receptors or [³H]-N-methylscopolamine for M1 receptors).

      • Varying concentrations of unlabeled cyclizine.

      • The cell membrane preparation.

    • Define non-specific binding by adding a high concentration of an unlabeled antagonist (e.g., 10 µM Mepyramine for H1 or Atropine for M1).

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the cyclizine concentration.

    • Determine the IC50 value (the concentration of cyclizine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep assay Set up Competitive Binding Assay in 96-well Plate prep->assay components Add: - Assay Buffer - Radioligand - Unlabeled Cyclizine - Cell Membranes assay->components incubation Incubate to Reach Equilibrium assay->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration wash Wash Filters filtration->wash counting Measure Radioactivity (Scintillation Counter) wash->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
In Vitro Calcium Flux Functional Assay

Objective: To assess the functional antagonist activity of cyclizine at histamine H1 and muscarinic M1 receptors.

Methodology:

  • Cell Culture and Plating:

    • Culture cells (e.g., CHO or HEK293) stably expressing the human H1 or M1 receptor.

    • Plate the cells into black-walled, clear-bottom 96-well microplates and grow to near confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with an appropriate assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) by incubating for a specified time at 37°C.

    • Wash the cells to remove excess dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of cyclizine.

    • Add the cyclizine dilutions to the appropriate wells and incubate.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of the respective agonist (histamine for H1, acetylcholine or carbachol for M1) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate into a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the agonist solution into all wells simultaneously.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Quantify the antagonist activity by measuring the reduction in the agonist-induced fluorescence signal.

    • Plot the percentage of inhibition against the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Dog Model of Emesis

Objective: To evaluate the antiemetic efficacy of this compound against a centrally acting emetogen.

Methodology:

  • Animal Model:

    • Use purpose-bred Beagle dogs, which are a standard model for emesis studies.

    • Acclimatize the animals to the experimental conditions.

  • Experimental Design:

    • Employ a crossover design where each dog serves as its own control.

    • Randomly assign treatment sequences.

  • Procedure:

    • Administer this compound (or vehicle control) intravenously or intramuscularly at various doses.

    • After a specified pretreatment time, administer a centrally acting emetogen such as apomorphine.

    • Observe the animals for a defined period (e.g., 1-2 hours) and record the following parameters:

      • Latency to the first emetic episode.

      • Number of emetic episodes (retching and vomiting).

      • Severity of nausea (e.g., using a scoring system based on behaviors like salivation, lip-licking, and restlessness).

  • Data Analysis:

    • Compare the emetic parameters between the cyclizine-treated and control groups using appropriate statistical tests.

    • Generate dose-response curves to determine the effective dose (ED50) of this compound.

In Vivo Rat Pica Model

Objective: To assess the effect of this compound on nausea-like behavior in a species that does not vomit.

Methodology:

  • Animal Model:

    • Use adult male Wistar or Sprague-Dawley rats.

    • House the rats individually with free access to food, water, and a pre-weighed amount of kaolin (a non-nutritive clay).

  • Procedure:

    • Acclimatize the rats to the presence of kaolin for several days.

    • Administer this compound (or vehicle control) at various doses via an appropriate route (e.g., intraperitoneal injection).

    • After a pretreatment period, administer an emetogenic stimulus known to induce pica, such as lithium chloride (LiCl).

    • Measure the consumption of kaolin and regular food over a 24-hour period.

  • Data Analysis:

    • Calculate the amount of kaolin ingested by subtracting the final weight from the initial weight.

    • Compare kaolin consumption between the different treatment groups. A significant reduction in kaolin intake in the cyclizine-treated group compared to the LiCl-only group indicates an anti-nausea effect.

c-Fos Immunohistochemistry in the Area Postrema

Objective: To investigate whether this compound attenuates neuronal activation in the area postrema (the location of the CTZ) in response to an emetic stimulus.

Methodology:

  • Animal Treatment:

    • Administer this compound (or vehicle) to rats or mice.

    • After a suitable pretreatment time, administer an emetic agent (e.g., LiCl or apomorphine).

    • Include a control group that receives only the vehicle and the emetic agent, and a baseline control group (vehicle only).

  • Tissue Preparation:

    • At a peak time for c-Fos expression (typically 90-120 minutes post-stimulus), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brains and post-fix them.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brainstem containing the area postrema using a cryostat.

  • Immunohistochemistry:

    • Wash the sections and block non-specific binding sites.

    • Incubate the sections with a primary antibody against c-Fos.

    • Wash and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin-peroxidase complex.

    • Visualize the c-Fos positive nuclei using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Data Analysis:

    • Capture images of the area postrema under a microscope.

    • Quantify the number of c-Fos-positive nuclei in a defined area of the area postrema for each animal.

    • Compare the number of c-Fos-positive cells between the different treatment groups. A significant reduction in c-Fos expression in the cyclizine-treated group would indicate that it attenuates the neuronal activation induced by the emetic stimulus.

cFos_Workflow start Start treatment Animal Treatment: - Administer Cyclizine/Vehicle - Administer Emetic Stimulus start->treatment perfusion Perfuse and Fix Brain Tissue treatment->perfusion sectioning Section Brainstem (Area Postrema) perfusion->sectioning immunostaining c-Fos Immunohistochemistry sectioning->immunostaining staining_steps 1. Primary Antibody (anti-c-Fos) 2. Secondary Antibody 3. ABC Complex 4. DAB Visualization immunostaining->staining_steps imaging Microscopy and Image Capture immunostaining->imaging quantification Quantify c-Fos Positive Nuclei imaging->quantification analysis Statistical Analysis of Neuronal Activation quantification->analysis end End analysis->end

c-Fos Immunohistochemistry Workflow

Conclusion

This compound's antiemetic effect on the chemoreceptor trigger zone is primarily mediated by its antagonism of histamine H1 receptors, with a contribution from its anticholinergic properties at muscarinic receptors. The blockade of these Gq/11-coupled receptors inhibits the downstream signaling cascades that lead to neuronal excitation and the subsequent transmission of emetic signals. The experimental protocols detailed in this guide provide a robust framework for the further characterization of cyclizine's pharmacological profile and for the preclinical evaluation of novel antiemetic compounds targeting these pathways. Further research to quantify the binding affinities of cyclizine for muscarinic receptor subtypes would provide a more complete understanding of its mechanism of action.

References

Unraveling the Paradox: An In-depth Technical Guide to the Preclinical Investigation of Cyclizine Lactate's Sedative Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation histamine H1 receptor antagonist, is clinically recognized for its antiemetic properties, with sedation being a common side effect in humans. This has prompted interest in its potential sedative and hypnotic applications. However, a thorough review of preclinical literature reveals a notable scarcity of dedicated studies investigating the sedative properties of Cyclizine Lactate in animal models. Intriguingly, the available evidence presents a paradoxical profile, with some studies indicating a stimulant rather than a sedative effect on locomotor activity. This technical guide synthesizes the current, albeit limited, preclinical data on the central nervous system (CNS) effects of cyclizine, providing a comprehensive overview of its mechanism of action, the contradictory preclinical findings, and detailed experimental protocols for future investigations into its sedative potential. This document aims to equip researchers with the necessary information to navigate the complexities of cyclizine's CNS pharmacology and to design robust preclinical studies to elucidate its true sedative or stimulant properties.

Introduction

Cyclizine is a piperazine-derivative antihistamine that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of action is the blockade of histamine H1 receptors in the central nervous system.[1][2] Histaminergic neurons play a crucial role in promoting wakefulness, and their inhibition by first-generation antihistamines is the underlying reason for their sedative effects.[3] Additionally, cyclizine exhibits anticholinergic (muscarinic receptor antagonist) properties, which may contribute to its CNS effects. While drowsiness is a well-documented side effect in clinical use, the preclinical evidence to support and characterize this sedative effect is surprisingly limited and presents conflicting results.

Mechanism of Action: The Histamine H1 Receptor and Sedation

Cyclizine acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the binding of histamine but also stabilizes the receptor in its inactive conformation, reducing its basal activity. In the CNS, histamine is a key neurotransmitter in the ascending arousal system, originating from the tuberomammillary nucleus of the hypothalamus and projecting throughout the brain to promote wakefulness. By antagonizing H1 receptors in the cortex and other brain regions, cyclizine reduces the excitatory effects of histamine, leading to a state of sedation.

The sedative effects of first-generation antihistamines are directly linked to their ability to occupy central H1 receptors. Furthermore, the anticholinergic activity of cyclizine may also contribute to its sedative profile by modulating acetylcholine-dopamine interactions in the CNS.

Preclinical Data: A Tale of Contradiction

A critical review of the preclinical literature reveals a significant gap in studies specifically designed to evaluate the sedative properties of cyclizine. Standard tests for sedation, such as the rotarod test for motor coordination and the potentiation of barbiturate-induced sleep, have not been extensively reported for this compound.

The most direct preclinical evidence available presents a paradoxical finding. A study by Leza et al. (1991) investigated the effects of several antihistamines on locomotor activity in mice. Contrary to the expected sedative effect, this study reported a dose-dependent increase in locomotor activity following the administration of cyclizine.

Table 1: Effects of Cyclizine on Locomotor Activity in Mice

Treatment GroupDose (mg/kg)Locomotor Activity (Crossings)% Change from Control
Control-150 ± 15-
Cyclizine1225 ± 20+50%
Cyclizine10300 ± 25+100%
Data is illustrative and based on the findings of Leza et al. (1991) for comparative purposes.

This stimulant effect is not entirely unique to cyclizine among first-generation antihistamines, as some have been reported to cause paradoxical excitation, particularly at higher doses. The mechanism for this is not fully understood but may involve complex interactions with other neurotransmitter systems or be related to specific metabolites.

The abuse potential of cyclizine for its euphoric and hallucinatory effects further complicates its classification as a simple sedative. This suggests a more complex CNS profile that warrants further investigation.

Experimental Protocols for Assessing Sedative Properties

To address the current gap in knowledge, rigorous preclinical testing of this compound is required. The following are detailed methodologies for key experiments to systematically evaluate its sedative-hypnotic potential.

Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

This test is crucial to confirm and characterize the effects of cyclizine on spontaneous locomotor activity and to assess any anxiolytic or anxiogenic properties.

  • Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery (thigmotaxis), number of entries into the center zone.

    • Exploratory Behavior: Rearing frequency (number of times the animal stands on its hind legs).

Rotarod Test for Motor Coordination

This test assesses motor coordination, balance, and the potential for motor impairment, which is a key component of sedation.

  • Apparatus: A rotating rod that can be set at a constant speed or an accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for a few days prior to the experiment to establish a stable baseline performance. Training usually involves placing the animal on the rod at a low speed for a set duration.

    • On the test day, administer this compound or vehicle control.

    • At peak effect time, place the animal on the rotating rod.

    • Record the latency to fall off the rod or the time the animal is able to stay on the rod up to a maximum cutoff time (e.g., 300 seconds).

  • Parameters Measured:

    • Latency to fall (in seconds).

    • Speed of the rod at the time of falling (in accelerating rotarod protocol).

Potentiation of Barbiturate-Induced Sleep

This is a classic test to evaluate the hypnotic potential of a compound by measuring its ability to enhance the sleep-inducing effects of a barbiturate like pentobarbital.

  • Procedure:

    • Administer this compound or vehicle control to different groups of animals.

    • After a specific pretreatment time, administer a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 30-45 mg/kg, i.p.).

    • Immediately observe the animals for the loss of the righting reflex (the inability of the animal to right itself when placed on its back).

  • Parameters Measured:

    • Sleep Latency: Time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: Time from the loss to the spontaneous recovery of the righting reflex.

Visualizations

Signaling Pathway of Histamine H1 Receptor Antagonism

H1_Receptor_Signaling cluster_membrane Cell Membrane H1_Receptor_Active H1 Receptor (Active State) Gq_protein Gq Protein H1_Receptor_Active->Gq_protein Activates H1_Receptor_Inactive H1 Receptor (Inactive State) PLC Phospholipase C (PLC) Gq_protein->PLC Activates Histamine Histamine Histamine->H1_Receptor_Active Binds & Activates Cyclizine Cyclizine Cyclizine->H1_Receptor_Inactive Binds & Stabilizes (Inverse Agonist)

Caption: Simplified signaling pathway of Histamine H1 receptor activation and inhibition by Cyclizine.

Experimental Workflow to Investigate Cyclizine's CNS Effects

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_testing Preclinical Testing cluster_outcomes Observed & Potential Outcomes Human_Data Clinical Observation: Sedation in Humans Preclinical_Question Preclinical Question: Does this compound induce sedation in animal models? Human_Data->Preclinical_Question Locomotor_Test Open-Field Test (Locomotor Activity) Preclinical_Question->Locomotor_Test Coordination_Test Rotarod Test (Motor Coordination) Preclinical_Question->Coordination_Test Hypnosis_Test Potentiation of Barbiturate-Induced Sleep Preclinical_Question->Hypnosis_Test Stimulant_Effect Observed: Increased Locomotor Activity (Leza et al., 1991) Locomotor_Test->Stimulant_Effect Sedative_Effect Hypothesized: Decreased Locomotor Activity, Impaired Motor Coordination, Potentiation of Sleep Coordination_Test->Sedative_Effect Expected Hypnosis_Test->Sedative_Effect Expected Further_Investigation Further Mechanistic Studies: - Neurotransmitter release - Receptor binding profile Stimulant_Effect->Further_Investigation Paradoxical Finding Sedative_Effect->Further_Investigation Confirmatory Finding

Caption: Logical workflow for the preclinical investigation of this compound's CNS effects.

Conclusion and Future Directions

The current preclinical data on the sedative properties of this compound is sparse and contradictory to its known clinical effects. The finding of increased locomotor activity in mice highlights the complexity of its CNS pharmacology and underscores the need for comprehensive preclinical evaluation. Future research should focus on a systematic dose-response characterization of cyclizine in a battery of behavioral tests for sedation and hypnosis, as outlined in this guide. Furthermore, neurochemical studies investigating the effects of cyclizine on the release and turnover of key neurotransmitters such as dopamine and acetylcholine in different brain regions could provide valuable insights into its paradoxical effects. Elucidating the precise preclinical sedative profile of this compound is essential for a complete understanding of its therapeutic potential and for guiding the development of future CNS-active medications.

References

The Potential Role of Cyclizine Lactate in Neurodegenerative Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function, often linked to disruptions in protein homeostasis (proteostasis) and cellular clearing processes like autophagy. While current therapeutic strategies offer limited efficacy, repurposing existing drugs with known safety profiles presents a promising avenue for novel treatment development. Cyclizine Lactate, a first-generation histamine H1 receptor antagonist, has a long history of use as an antiemetic. Emerging evidence on the role of histamine signaling in the central nervous system suggests that H1 receptor antagonists may possess neuroprotective properties. This technical guide explores the theoretical framework for investigating the potential of this compound as a modulator of key pathological pathways in neurodegenerative diseases. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and provide a roadmap for future research in this nascent area.

Introduction: The Rationale for Investigating this compound

The pathology of many neurodegenerative diseases is fundamentally linked to the accumulation of misfolded proteins and damaged organelles.[1][2][3][4] This accumulation overwhelms the cell's natural defense mechanisms, primarily the ubiquitin-proteasome system and the autophagy-lysosome pathway, leading to cellular dysfunction and eventual cell death.[1] Consequently, therapeutic strategies aimed at enhancing these clearance pathways are of significant interest.

Cyclizine is a first-generation histamine H1 receptor antagonist that readily crosses the blood-brain barrier. While its primary clinical use is for nausea and vomiting, its mechanism of action—the blockade of H1 receptors—is what makes it a candidate for neurodegenerative research. The histaminergic system in the brain is not only involved in wakefulness and arousal but also plays a role in neuroinflammation, synaptic plasticity, and neuronal survival. Studies have suggested that blockade of H1 receptors can have neuroprotective effects in various models of neuronal injury. For instance, H1 receptor antagonists have been shown to attenuate ischemia-induced neuronal damage and reduce oxidative stress.

The "Lactate" in this compound refers to its salt form, which enhances its solubility for administration. It is important to distinguish this from the metabolic role of lactate in the brain. While lactate metabolism is indeed crucial for neuronal energy and has been implicated in neurodegeneration, there is no direct evidence to suggest that the lactate salt of cyclizine directly influences these metabolic pathways. The primary focus of this guide is on the pharmacological action of cyclizine as a histamine H1 receptor antagonist.

This guide will build a case for the potential of this compound to modulate neuroprotective pathways, particularly through the enhancement of autophagy and restoration of proteostasis.

Proposed Mechanism of Action: H1 Receptor Antagonism and Autophagy

The direct molecular link between H1 receptor antagonism by cyclizine and the induction of autophagy in neurons is not yet established and represents a key area for future research. However, we can propose a hypothetical signaling pathway based on known interactions of related cellular processes.

Histamine H1 receptors are G-protein coupled receptors that, upon activation, can influence various downstream signaling cascades, including those that intersect with the master regulators of autophagy, such as the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy; its inhibition is a key step in autophagy induction. It is plausible that by blocking H1 receptor activity, cyclizine could modulate signaling inputs into the mTOR pathway, thereby relieving the inhibition on autophagy.

Visualizing the Proposed Signaling Pathway

Cyclizine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor PLC PLC H1R->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG mTORC1 mTORC1 (Active) IP3_DAG->mTORC1 Modulates via intermediaries (e.g., Akt) ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex Inhibits Autophagy Autophagy (Suppressed) ULK1_complex->Autophagy Initiates Proteostasis Proteostasis (Restored) Autophagy->Proteostasis Promotes Neuroprotection Neuroprotection Proteostasis->Neuroprotection Leads to Histamine Histamine Histamine->H1R Activates Cyclizine Cyclizine Lactate Cyclizine->H1R Blocks

Caption: Proposed signaling pathway for this compound in neurons.

Experimental Protocols for Preclinical Evaluation

To investigate the potential neuroprotective and autophagy-inducing effects of this compound, a series of in vitro and in vivo experiments are required. Standardized protocols are crucial for data reproducibility and comparison.

In Vitro Assays
  • Cell Models:

    • SH-SY5Y cells: A human neuroblastoma cell line commonly used in neurotoxicity and neuroprotection studies.

    • Primary cortical neurons: Harvested from rodent embryos, these provide a more physiologically relevant model.

    • iPSC-derived neurons: Patient-derived cells can be used to model specific neurodegenerative diseases.

  • Protocol 1: Assessment of Neuroprotection

    • Cell Plating: Plate cells at an appropriate density in 96-well plates for viability assays or larger formats for protein analysis.

    • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 24 hours.

    • Induction of Neurotoxicity: Introduce a neurotoxic insult relevant to a specific disease model. Examples include:

      • Alzheimer's Model: Amyloid-beta (Aβ) oligomers (e.g., 5 µM).

      • Parkinson's Model: 6-hydroxydopamine (6-OHDA) or MPP+ (e.g., 100 µM).

      • General Oxidative Stress: Hydrogen peroxide (H₂O₂) or rotenone.

    • Incubation: Incubate for an additional 24 hours.

    • Cell Viability Assay: Measure cell viability using an MTT or LDH release assay.

    • Data Analysis: Normalize data to untreated controls and compare viability in Cyclizine-treated vs. untreated, toxin-exposed cells.

  • Protocol 2: Monitoring Autophagy

    • Cell Culture and Treatment: Culture cells as described above and treat with this compound. Include positive (e.g., Rapamycin) and negative controls.

    • Western Blot for LC3 Conversion:

      • Lyse cells and collect protein.

      • Perform SDS-PAGE and transfer to a PVDF membrane.

      • Probe with antibodies against LC3 and a loading control (e.g., β-actin).

      • The ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is indicative of autophagosome formation. An increase in this ratio suggests autophagy induction.

    • p62/SQSTM1 Degradation Assay:

      • Perform Western blot as above, probing for p62/SQSTM1.

      • p62 is a protein that is selectively degraded by autophagy. A decrease in its levels indicates functional autophagic flux.

    • Fluorescence Microscopy for Autophagosome Visualization:

      • Transfect cells with a GFP-LC3 or tandem mCherry-GFP-LC3 plasmid.

      • After treatment with this compound, fix and image cells using fluorescence microscopy.

      • Count the number of GFP-LC3 puncta (dots) per cell. An increase in puncta indicates autophagosome formation. The tandem sensor helps differentiate between autophagosomes and autolysosomes.

In Vivo Studies
  • Animal Models:

    • Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD) or Parkinson's disease (e.g., MPTP-treated mice) are commonly used.

  • Protocol 3: Evaluation in a Mouse Model of Alzheimer's Disease

    • Animal Groups: Divide 5XFAD mice into a vehicle control group and a this compound treatment group. Include a wild-type control group.

    • Drug Administration: Administer this compound (e.g., 5-10 mg/kg) daily via intraperitoneal injection or oral gavage for a period of 1-3 months.

    • Behavioral Testing: Perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.

    • Histological Analysis:

      • At the end of the treatment period, perfuse the animals and collect brain tissue.

      • Perform immunohistochemistry to quantify amyloid plaque load (using anti-Aβ antibodies) and levels of autophagy markers (LC3, p62).

    • Biochemical Analysis:

      • Homogenize brain tissue to measure levels of soluble and insoluble Aβ by ELISA or Western blot.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: This compound is Neuroprotective cell_models Select Cell Models (e.g., SH-SY5Y, Primary Neurons) start->cell_models dose_response Dose-Response Study (MTT Assay) cell_models->dose_response neuroprotection_assay Neuroprotection Assay (vs. Aβ or 6-OHDA) dose_response->neuroprotection_assay autophagy_assays Autophagy Assays (Western Blot: LC3, p62) (Microscopy: GFP-LC3) neuroprotection_assay->autophagy_assays animal_model Select Animal Model (e.g., 5XFAD Mice) autophagy_assays->animal_model Promising Results Lead to treatment Chronic Treatment (Cyclizine vs. Vehicle) animal_model->treatment behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral analysis Post-mortem Analysis (Immunohistochemistry, ELISA) behavioral->analysis conclusion Conclusion on Potential Therapeutic Efficacy analysis->conclusion

Caption: A logical workflow for the preclinical evaluation of this compound.

Data Presentation and Interpretation

Table 1: Illustrative Data from In Vitro Neuroprotection Assay
Treatment GroupConcentrationNeurotoxin (Aβ)Cell Viability (% of Control)Standard Deviation
Vehicle Control--100± 5.2
Aβ Only-5 µM55.3± 4.8
This compound1 µM5 µM58.1± 5.1
This compound5 µM5 µM72.4± 6.3
This compound10 µM5 µM85.9± 5.9

Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Data from Autophagy Marker Analysis (Western Blot)
Treatment GroupConcentrationLC3-II / LC3-I Ratio (Fold Change)p62 Level (Fold Change)
Vehicle Control-1.01.0
Rapamycin (Positive Control)100 nM3.50.4
This compound1 µM1.20.9
This compound5 µM2.10.7
This compound10 µM2.80.5

Data are hypothetical and for illustrative purposes only.

Future Directions and Conclusion

The investigation into this compound for neurodegenerative disorders is in its infancy. The theoretical framework and experimental protocols outlined in this guide provide a starting point for researchers.

Key future steps should include:

  • Mechanism Elucidation: Pinpointing the exact signaling intermediates between H1 receptor blockade and autophagy induction.

  • Broad-Spectrum Evaluation: Testing the efficacy of this compound in models of other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.

  • Safety and Tolerability: While cyclizine has a known safety profile in humans, its long-term use in an elderly population with neurodegenerative conditions would require careful evaluation in dedicated clinical trials.

  • Combination Therapies: Investigating whether this compound can act synergistically with other neuroprotective or anti-amyloid agents.

References

Molecular formula and weight of Cyclizine Lactate for experimental calculations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the molecular properties of Cyclizine Lactate, crucial for accurate experimental design and calculations. It includes a detailed breakdown of its molecular formula and weight, a sample experimental protocol for assessing its anti-inflammatory activity, and a visualization of its primary mechanism of action.

Core Molecular and Physical Data

This compound is the salt formed from cyclizine, a piperazine-derivative H1 histamine receptor antagonist, and lactic acid.[1] This salt form enhances the solubility of cyclizine, which is otherwise practically insoluble in water.[1] The lactate formulation is commonly used for parenteral (intravenous or intramuscular) administration.

Quantitative data essential for preparing solutions, determining molarity, and performing stoichiometric calculations are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₂₁H₂₈N₂O₃356.46The active pharmaceutical ingredient as a 1:1 salt.[1]
Cyclizine (base)C₁₈H₂₂N₂266.38The active moiety responsible for H1 receptor antagonism.
Lactic AcidC₃H₆O₃90.08The counter-ion that improves solubility.

Note: 50 mg of this compound is equivalent to approximately 37.4 mg of cyclizine base.[1]

Mechanism of Action: H1 Receptor Antagonism

Cyclizine functions as a first-generation H1-antihistamine. It acts as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to this receptor typically activates the Gq alpha subunit, initiating a signaling cascade that involves phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). This pathway is central to allergic and inflammatory responses.

Cyclizine competitively blocks the H1 receptor, preventing histamine from binding and thereby inhibiting this downstream signaling cascade. This action suppresses the physiological effects of histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction, which underlies its antiemetic and anti-allergic properties.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Histamine Histamine Histamine->H1R Binds & Activates Cyclizine This compound Cyclizine->H1R Binds & Inhibits Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Inflammation) Ca_release->Response PKC->Response

Caption: Antagonistic action of this compound on the H1 histamine receptor signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

To quantify the potential anti-inflammatory effects of this compound beyond its antihistaminic action, a nitric oxide (NO) production assay using a murine macrophage cell line (e.g., RAW 264.7) can be employed. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory activity.

Objective: To determine if this compound inhibits lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (to be dissolved in sterile PBS or DMEM)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 550 nm

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.

    • Once confluent, harvest the cells and adjust the concentration to 5 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours to allow for adherence.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • After the 24-hour incubation, remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • To induce inflammation, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Include the following controls:

      • Negative Control: Cells with medium only (no LPS or Cyclizine).

      • Positive Control: Cells with medium and LPS (1 µg/mL).

    • Incubate the plate for another 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

    • After the 24-hour treatment period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant and standards.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-only positive control.

    • It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

This guide provides the foundational data and a practical experimental framework for researchers working with this compound. Accurate application of its molecular weight is paramount for reproducible and reliable results in experimental pharmacology and drug development.

References

Methodological & Application

Cyclizine Lactate in Motion Sickness Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Cyclizine Lactate in preclinical motion sickness research models. It includes detailed protocols, quantitative data, and visualizations of the underlying biological pathways and experimental workflows.

Cyclizine, a first-generation histamine H1 receptor antagonist of the piperazine class, is a well-established treatment for nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] Its efficacy is attributed to its central anticholinergic (antimuscarinic) and antihistaminic properties, which modulate the complex signaling pathways that trigger the emetic response.[3][4] While the precise mechanism of action is not fully elucidated, it is understood to act on the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem.[3]

Mechanism of Action

Motion sickness arises from a conflict between sensory inputs from the visual system and the vestibular system in the inner ear. This sensory mismatch leads to the activation of neural pathways that converge on the "vomiting center" in the medulla, which orchestrates the physical act of emesis.

Cyclizine exerts its antiemetic effects through a dual antagonism of:

  • Histamine H1 Receptors: These receptors are abundant in the vestibular nuclei and the CTZ. By blocking H1 receptors, cyclizine reduces the excitatory stimuli reaching the vomiting center from the vestibular system. An early study in dogs demonstrated that the emetic response to intraventricular histamine injection was prevented by antihistamines like cyclizine, suggesting the presence of histaminergic receptors in the CTZ.

  • Muscarinic M1 Receptors: Cyclizine's anticholinergic action at M1 receptors further dampens neurotransmission in the vestibular nuclei and the CTZ, contributing to its anti-motion sickness effects.

The following diagram illustrates the proposed signaling pathway of motion sickness and the points of intervention for cyclizine.

Motion Sickness Signaling Pathway Proposed Signaling Pathway in Motion Sickness and Cyclizine's Mechanism of Action cluster_0 Sensory Input cluster_1 Central Processing cluster_2 Pharmacological Intervention Visual System Visual System Sensory Conflict Sensory Conflict Visual System->Sensory Conflict Vestibular System Vestibular System Vestibular System->Sensory Conflict Vestibular Nuclei Vestibular Nuclei Vomiting Center Vomiting Center Vestibular Nuclei->Vomiting Center H1 & M1 Receptors Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ)->Vomiting Center H1 & M1 Receptors Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting Sensory Conflict->Vestibular Nuclei Cyclizine Cyclizine Cyclizine->Vestibular Nuclei Antagonism Cyclizine->Chemoreceptor Trigger Zone (CTZ) Antagonism

Caption: Cyclizine's mechanism in motion sickness.

Preclinical Research Models

Several animal models are utilized to investigate the pathophysiology of motion sickness and to screen potential antiemetic compounds. Due to their inability to vomit, rodent models rely on surrogate markers of nausea, such as pica and conditioned taste aversion (CTA).

1. Rotational Models in Rodents:

Rodents are subjected to rotation to induce motion sickness. This can be achieved using specialized rotating platforms or centrifuges. The intensity and duration of the rotation can be controlled to produce varying degrees of motion sickness.

2. Pica Model in Rats:

Pica, the consumption of non-nutritive substances like kaolin clay, is a well-established behavioral marker of nausea in rats. Following a motion stimulus, rats that experience nausea will ingest significantly more kaolin than non-stimulated controls. The efficacy of an antiemetic drug is measured by its ability to reduce kaolin consumption.

3. Conditioned Taste Aversion (CTA) Model:

CTA is a powerful learning paradigm where an animal learns to avoid a novel taste that has been paired with an unpleasant stimulus, such as motion-induced nausea. A reduction in the consumption of the novel-tasting substance after conditioning indicates the development of a taste aversion. Anti-motion sickness drugs can be evaluated for their ability to prevent the acquisition of this aversion.

4. Emesis Model in Dogs and Ferrets:

Dogs and ferrets are capable of vomiting and are therefore valuable models for studying the full emetic response. Motion can be induced through a combination of vertical and rotational movements to generate Coriolis acceleration. The frequency of retching and vomiting episodes is the primary endpoint in these studies. An early Russian study reported that "marezine" (a brand name for cyclizine) was effective in a dog model of motion sickness.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in common motion sickness research models. Researchers should optimize these protocols based on their specific experimental conditions and animal strains.

Protocol 1: Evaluation of this compound on Pica Behavior in a Rat Rotational Model

Objective: To assess the dose-dependent effect of this compound on motion-induced pica in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound solution for injection

  • Sterile saline (0.9% NaCl)

  • Kaolin clay pellets

  • Standard rat chow and water

  • Rotating platform capable of controlled angular velocity

  • Metabolic cages for individual housing and measurement of food/kaolin intake

Experimental Workflow:

Pica Protocol Workflow Acclimation Acclimatize rats to individual housing and kaolin (7 days) Baseline Measurement Measure baseline kaolin and food intake (48 hours) Acclimation->Baseline Measurement Drug Administration Administer this compound or Vehicle (i.p. or s.c.) 30-60 min pre-rotation Baseline Measurement->Drug Administration Motion Induction Subject rats to rotation (e.g., 80 rpm for 60 min) Drug Administration->Motion Induction Post-Motion Measurement Measure kaolin and food intake for 24 hours post-rotation Motion Induction->Post-Motion Measurement Data Analysis Compare kaolin intake between treatment groups Post-Motion Measurement->Data Analysis

Caption: Workflow for the rat pica experiment.

Procedure:

  • Acclimation: Individually house rats in metabolic cages and provide ad libitum access to water, standard chow, and kaolin pellets for 7 days to acclimate them to the diet and housing conditions.

  • Baseline Measurement: For 48 hours prior to the experiment, measure the daily consumption of both kaolin and chow to establish a baseline for each animal.

  • Drug Administration: On the day of the experiment, administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle (sterile saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30-60 minutes before motion induction.

  • Motion Induction: Place the rats on the rotating platform and subject them to a standardized rotational stimulus (e.g., 80 revolutions per minute for 60 minutes). A sham group should be placed on the platform without rotation.

  • Post-Motion Measurement: Immediately after the rotation period, return the rats to their home cages with pre-weighed kaolin and chow. Measure the consumption of both over the next 24 hours.

  • Data Analysis: Calculate the amount of kaolin consumed by each rat. Compare the kaolin intake between the different treatment groups and the control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of this compound in a Conditioned Taste Aversion (CTA) Model in Mice

Objective: To determine if this compound can prevent the formation of motion-induced conditioned taste aversion.

Materials:

  • Male C57BL/6 or BALB/c mice (20-25 g)

  • This compound solution for injection

  • Sterile saline (0.9% NaCl)

  • Novel tasting solution (e.g., 0.1% saccharin solution)

  • Drinking water

  • A "dancing" shaker or rotating platform for motion induction

  • Drinking bottles

Experimental Workflow:

CTA Protocol Workflow Water Deprivation Water deprive mice for 24 hours Conditioning Day Present novel taste (saccharin) for a limited time, then administer Cyclizine or Vehicle Water Deprivation->Conditioning Day Motion Induction Induce motion sickness (e.g., rotation for 30 min) Conditioning Day->Motion Induction Two-Bottle Choice Test 48 hours later, present mice with a choice between water and the novel taste Motion Induction->Two-Bottle Choice Test Data Analysis Calculate preference ratio for the novel taste Two-Bottle Choice Test->Data Analysis

Caption: Workflow for the mouse CTA experiment.

Procedure:

  • Water Deprivation: Water deprive the mice for 24 hours prior to the conditioning day to ensure they will drink the novel solution.

  • Conditioning Day:

    • Present the mice with the novel tasting solution (e.g., 0.1% saccharin) as their sole source of fluid for a limited period (e.g., 30 minutes).

    • Immediately after, administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.

    • Shortly after the injection, subject the mice to a motion stimulus (e.g., rotation on a shaker for 30 minutes). Control groups should include a saline-injected, non-rotated group and a saline-injected, rotated group.

  • Two-Bottle Choice Test: 48 hours after the conditioning day, present the mice with a choice between two bottles: one containing the novel tasting solution and the other containing plain water.

  • Data Analysis: Measure the consumption from each bottle over a 24-hour period. Calculate the preference ratio for the novel taste: (volume of novel taste consumed / total volume of fluid consumed) x 100. A lower preference ratio in the rotated group compared to the non-rotated group indicates the formation of a CTA. Compare the preference ratios across all treatment groups.

Quantitative Data Summary

CompoundSpeciesModelDose RangeEfficacyReference
CyclizineHumanSeasickness50 mg (oral)Effective prophylaxis
CyclizineRat (fertility study)-15-25 mg/kg/day (oral)No impaired fertility
"Marezine" (Cyclizine)DogMotion Sickness (Coriolis)Not specifiedEffective
Diphenhydramine (Antihistamine)MouseMotion Sickness (MSI)20 mg/kg (i.p.)Decreased MSI by 34%
Scopolamine (Anticholinergic)MouseMotion Sickness (MSI)1 mg/kg (i.p.)Decreased MSI by 56.7%

MSI: Motion Sickness Index

Conclusion

This compound remains a compound of significant interest in the study of motion sickness due to its established clinical efficacy and dual mechanism of action. The preclinical models and protocols outlined in this document provide a framework for researchers to further investigate its therapeutic potential and to elucidate the intricate neural circuits involved in motion sickness. Future research should focus on establishing clear dose-response relationships for cyclizine in validated rodent models of motion sickness, such as the pica and CTA paradigms, to bridge the gap between clinical observations and preclinical understanding.

References

Protocol for administering Cyclizine Lactate in rodent studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cyclizine Lactate in Rodent Research

Introduction

Cyclizine is a piperazine-derivative antihistamine recognized for its antiemetic and anticholinergic properties.[1][2] It is primarily utilized to prevent and treat nausea, vomiting, and dizziness stemming from motion sickness or vertigo.[1][2] The precise mechanism of action is not fully understood, but it is known to function as a histamine H1 receptor antagonist.[3] Its therapeutic effects are attributed to its direct impact on the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem, complemented by its central anticholinergic (antimuscarinic) actions. In rodent models, which do not exhibit an emetic reflex (vomiting), cyclizine is a valuable tool for studying the pathways of nausea and the efficacy of antiemetic compounds. Nausea-like behavior in rats and mice is typically assessed through indirect markers, such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion.

Pharmacological Profile

A summary of this compound's key characteristics is provided below.

PropertyDescriptionReference
Drug Class Piperazine-derivative Antihistamine
Mechanism of Action Histamine H1 receptor antagonist; Anticholinergic (Antimuscarinic)
Commercial Formulation This compound 50 mg/mL Solution for Injection
Appearance Clear, colorless to slightly yellow solution
Excipients Lactic acid, Water for Injections

Signaling Pathway and Mechanism of Action

Cyclizine exerts its anti-nausea effects by blocking key receptors in the neural pathways that control the sensation of nausea and the vomiting reflex. It acts as an antagonist at histamine H1 and muscarinic acetylcholine receptors within the vestibular nuclei and the chemoreceptor trigger zone (CTZ). By inhibiting these pathways, cyclizine reduces the afferent signals to the nucleus of the solitary tract (vomiting center), thereby alleviating the sensation of nausea.

G cluster_stimuli Emetic Stimuli cluster_brainstem Brainstem Centers Motion Motion Sickness (Vestibular System) VN Vestibular Nuclei Motion->VN Toxins Chemotherapy / Toxins (CTZ) CTZ Chemoreceptor Trigger Zone (CTZ) Toxins->CTZ Receptors_VN H1 & M1 Receptors VN->Receptors_VN Receptors_CTZ H1 & M1 Receptors CTZ->Receptors_CTZ NTS Nucleus of Solitary Tract (Vomiting Center) Nausea Nausea Sensation (in Rodents: Pica) NTS->Nausea Cyclizine Cyclizine Cyclizine->Receptors_VN Antagonizes Cyclizine->Receptors_CTZ Antagonizes Receptors_VN->NTS Excitatory Signal Receptors_CTZ->NTS Excitatory Signal

Figure 1: Mechanism of Action of Cyclizine.

Protocols for Administration in Rodent Studies

Ethical Considerations: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

Materials

  • This compound solution for injection (50 mg/mL)

  • Sterile 0.9% saline or other appropriate sterile diluent

  • Sterile syringes (e.g., 1 mL, 3 mL) and needles (e.g., 25-27 gauge)

  • Animal scale for accurate weighing

  • 70% ethanol for disinfection

  • Appropriate Personal Protective Equipment (PPE)

  • Rodents (e.g., Sprague-Dawley or Wistar rats; C57BL/6 or BALB/c mice)

Protocol 1: Dosing Solution Preparation

The commercially available this compound solution is highly concentrated (50 mg/mL). Dilution is required to prepare an appropriate volume for accurate dosing in small animals. All dilutions must be performed using aseptic techniques.

  • Calculate Required Concentration: Determine the final concentration needed based on the target dose (mg/kg), the average weight of the animals, and the desired injection volume. A typical injection volume for subcutaneous or intraperitoneal routes in rodents is 5-10 mL/kg.

    • Formula:Concentration (mg/mL) = Dose (mg/kg) / Injection Volume (mL/kg)

    • Example: For a 10 mg/kg dose in a rat with an injection volume of 5 mL/kg, the required concentration is 10 / 5 = 2 mg/mL.

  • Aseptic Dilution:

    • Disinfect the rubber septum of the this compound vial with 70% ethanol.

    • Using a sterile syringe and needle, withdraw the calculated volume of the stock solution.

    • Transfer the stock solution into a sterile vial containing the calculated volume of sterile saline.

    • Mix gently by inversion.

    • Label the new vial with the drug name, final concentration, and date of preparation. Store appropriately as per institutional guidelines.

Protocol 2: Administration Routes

The choice of administration route depends on the experimental design. Subcutaneous and intraperitoneal injections are most common for systemic delivery in rodents.

A. Subcutaneous (SC) Administration

  • Restrain the animal securely.

  • Lift the loose skin over the back or flank to form a "tent."

  • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

  • Aspirate gently to ensure the needle has not entered a blood vessel.

  • Inject the dosing solution slowly. Withdraw the needle and gently massage the area to aid dispersion.

B. Intraperitoneal (IP) Administration

  • Restrain the animal securely, typically with the head tilted downwards to displace the abdominal organs.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a shallow angle (15-20 degrees).

  • Aspirate gently to ensure the needle has not entered the bladder, intestines, or a blood vessel.

  • Inject the solution. If resistance is felt, reposition the needle before continuing.

Data Presentation: Dosage and Pharmacokinetics

Dosage Information from Rodent Studies

While comprehensive dosing studies for various applications are limited, the following table summarizes dosages reported in the literature for specific endpoints.

SpeciesDose (mg/kg/day)RouteApplication / Study TypeReference
Rat15 and 25DietaryFertility Study (90-100 days)
Ratup to 65OralTeratogenicity Study
Rabbitup to 75OralTeratogenicity Study
Mouse1 - 10Subcutaneous (s.c.)Locomotor Activity

Pharmacokinetic Parameters (Human Data for Reference)

ParameterValue (Median or Average)RoutePopulationReference
Tmax (Time to Peak)~2 - 4 hoursOral (50 mg)Healthy Adults
Cmax (Peak Concentration)~21 ng/mLOral (50 mg)Healthy Adults
T½ (Elimination Half-life)~13 - 20 hoursSC / OralPalliative Care / Healthy Adults
Vd (Volume of Distribution)23 L/kgSC InfusionPalliative Care Patients
Clearance15 mL/min/kgSC InfusionPalliative Care Patients

Example Experimental Protocol: Motion Sickness in Rats

This protocol outlines a typical experiment to evaluate the efficacy of this compound in a rat model of motion sickness using pica as the primary endpoint.

G start Start: Acclimatize Rats (7 days) groups Divide into Experimental Groups (e.g., Vehicle, Cyclizine) start->groups kaolin_pre Measure Baseline Kaolin Intake (24h) groups->kaolin_pre pre_treat Pre-treatment (t = -30 min) Administer Vehicle or Cyclizine (IP) motion Motion Sickness Induction (t = 0) Rotational Stimulation (e.g., 2h) pre_treat->motion kaolin_pre->pre_treat kaolin_post Post-Rotation Monitoring Provide pre-weighed Kaolin motion->kaolin_post measure Measure Kaolin Intake (e.g., at 24h post-rotation) kaolin_post->measure analyze Data Analysis Compare Kaolin consumption between groups measure->analyze end End analyze->end

Figure 2: Workflow for a Rodent Motion Sickness Study.

Procedure

  • Acclimatization: House male Sprague-Dawley rats individually for at least one week to acclimatize them to the housing conditions and handling.

  • Baseline Pica Measurement: Provide animals with a pre-weighed amount of kaolin clay in addition to their standard chow and water. Measure kaolin consumption over a 24-hour period to establish a baseline.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle + Rotation; Cyclizine 10 mg/kg + Rotation; No Rotation Control).

  • Drug Administration: Thirty minutes prior to motion stimulus, administer the appropriate treatment (this compound or vehicle) via IP injection.

  • Motion Sickness Induction: Place rats in a device that rotates on one or two axes to induce motion sickness. A typical duration is 1-2 hours.

  • Post-Rotation Monitoring: After rotation, return animals to their home cages with a fresh, pre-weighed supply of kaolin.

  • Data Collection: Measure the amount of kaolin consumed over the subsequent 24 hours.

  • Analysis: Calculate the net kaolin intake (post-rotation minus baseline) for each animal. Compare the mean intake between groups using appropriate statistical tests (e.g., ANOVA) to determine if cyclizine significantly reduced pica behavior compared to the vehicle control.

Potential Adverse Effects and Monitoring Researchers should monitor animals for potential side effects, which may include drowsiness, sedation, changes in locomotor activity, or signs of anticholinergic effects (e.g., changes in urination or grooming). Any adverse events should be documented and reported in accordance with IACUC protocols.

References

Application Notes and Protocols for Studying the Antiemetic Effects of Cyclizine Lactate in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine lactate is a piperazine-derivative antihistamine with anticholinergic properties, utilized for the prevention and treatment of nausea and vomiting arising from various causes, including motion sickness and postoperative recovery.[1][2][3][4][5] Its primary mechanism of action involves the antagonism of histamine H1 receptors and muscarinic cholinergic receptors in the vomiting center and the chemoreceptor trigger zone (CTZ). To rigorously evaluate the antiemetic potential of this compound and novel analogues, robust in vivo models are essential.

These application notes provide an overview of established animal models and detailed protocols for assessing the antiemetic efficacy of this compound. The ferret (Mustela putorius furo) and the house musk shrew (Suncus murinus) are highlighted as suitable non-rodent species that, unlike rodents, possess a vomiting reflex and have been instrumental in emesis research.

Mechanism of Action Signaling Pathway

The antiemetic effect of this compound is primarily attributed to its blockade of histamine H1 and muscarinic M1 receptors in the brainstem nuclei involved in the emetic reflex. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of this compound's antiemetic action.

Recommended In Vivo Models

The ferret and Suncus murinus are the most well-validated and widely used animal models for preclinical emesis research due to their robust and quantifiable emetic responses to various stimuli.

The Ferret (Mustela putorius furo) Model

The ferret is considered a gold-standard model for studying chemotherapy-induced emesis (CIE) and motion-induced emesis. It exhibits both acute and delayed phases of vomiting in response to cytotoxic agents like cisplatin, mirroring the human experience.

The Suncus murinus (House Musk Shrew) Model

Suncus murinus is a small mammal that is highly sensitive to motion-induced emesis, making it an excellent model for studying motion sickness and the effects of anti-motion sickness drugs. It is also responsive to a range of chemical emetogens.

Experimental Protocols

The following are generalized protocols for inducing emesis in ferrets and Suncus murinus. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Cisplatin-Induced Emesis in the Ferret

Objective: To evaluate the efficacy of this compound in preventing or reducing cisplatin-induced acute and delayed emesis.

Materials:

  • Male ferrets (1-1.5 kg)

  • This compound solution for injection

  • Cisplatin solution

  • Vehicle control (e.g., sterile saline)

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

  • Observation cages with video monitoring capabilities

Experimental Workflow:

Cisplatin_Emesis_Ferret_Workflow acclimatization Acclimatization (7 days) fasting Overnight Fasting (12-18 hours) acclimatization->fasting treatment Administer this compound or Vehicle (IV/IP) fasting->treatment induction Administer Cisplatin (5-10 mg/kg, IV/IP) (30 min post-treatment) treatment->induction observation_acute Acute Phase Observation (0-24 hours) Record retching and vomiting induction->observation_acute observation_delayed Delayed Phase Observation (24-72 hours) Record retching and vomiting observation_acute->observation_delayed analysis Data Analysis observation_delayed->analysis

Caption: Experimental workflow for cisplatin-induced emesis in ferrets.

Procedure:

  • Acclimatization: House ferrets individually and allow them to acclimate to the laboratory environment for at least 7 days before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) with free access to water.

  • Treatment: Administer this compound or vehicle control via the desired route (e.g., IV or IP) 30 minutes prior to cisplatin administration.

  • Emesis Induction: Administer cisplatin at a dose of 5-10 mg/kg (IV or IP) to induce emesis.

  • Observation:

    • Acute Phase: Observe the animals continuously for the first 8 hours and then intermittently up to 24 hours. Record the number of retches and vomits.

    • Delayed Phase: Continue to monitor the animals from 24 to 72 hours to assess delayed emesis.

  • Data Analysis: Quantify the total number of emetic episodes (retches and vomits) and the latency to the first emetic event. Compare the results between the this compound-treated groups and the vehicle control group.

Protocol 2: Motion-Induced Emesis in Suncus murinus

Objective: To assess the prophylactic effect of this compound on motion-induced vomiting.

Materials:

  • Male or female Suncus murinus (30-70 g)

  • This compound solution for injection

  • Vehicle control (e.g., sterile saline)

  • Subcutaneous (SC) injection supplies

  • A horizontal shaker or oscillator

  • Observation cages

Experimental Workflow:

Motion_Emesis_Suncus_Workflow acclimatization Acclimatization and Handling treatment Administer this compound or Vehicle (SC) acclimatization->treatment motion_stimulus Motion Stimulus (e.g., 1 Hz, 4 cm amplitude for 10 min) (30 min post-treatment) treatment->motion_stimulus observation Observation (During and post-motion) Record vomiting episodes motion_stimulus->observation analysis Data Analysis observation->analysis

Caption: Experimental workflow for motion-induced emesis in Suncus murinus.

Procedure:

  • Acclimatization: Acclimate the shrews to the laboratory conditions and handle them regularly to minimize stress.

  • Treatment: Administer this compound or vehicle control via subcutaneous injection 30 minutes before the motion stimulus.

  • Emesis Induction: Place the animal in a cage on a horizontal shaker and subject it to motion (e.g., 1 Hz frequency, 4 cm amplitude) for a defined period (e.g., 10 minutes).

  • Observation: Observe the animal during the motion stimulus and for a subsequent period (e.g., 30 minutes) and record the number of vomiting episodes.

  • Data Analysis: Compare the percentage of animals that vomit and the average number of vomits in the this compound-treated groups versus the vehicle control group.

Data Presentation

Table 1: Effect of this compound on Cisplatin-Induced Emesis in Ferrets (Example Data)

Treatment GroupDose (mg/kg, IV)NMean Number of Retches (± SEM)Mean Number of Vomits (± SEM)% Inhibition of Emesis
Vehicle Control-850.2 ± 5.612.5 ± 2.10%
This compound5825.1 ± 4.26.1 ± 1.550%
This compound10810.5 ± 2.1 2.3 ± 0.880%
This compound2082.1 ± 0.5 0.5 ± 0.296%
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Table 2: Effect of this compound on Motion-Induced Emesis in Suncus murinus (Example Data)

Treatment GroupDose (mg/kg, SC)NNumber of Animals Vomiting (%)Mean Number of Vomits (± SEM)
Vehicle Control-1090%5.8 ± 0.9
This compound101050%2.5 ± 0.6
This compound251020% 0.8 ± 0.3
This compound50100% 0.0 ± 0.0
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Conclusion

The ferret and Suncus murinus models provide valuable platforms for the preclinical evaluation of the antiemetic properties of this compound. The protocols outlined here, in conjunction with the structured approach to data presentation, offer a robust framework for researchers to investigate the efficacy and dose-response relationship of this and other antiemetic compounds. While specific published in vivo dose-response data for this compound is sparse, the provided methodologies are based on well-established emesis research paradigms.

References

Cyclizine Lactate: Application Notes and Protocols for Anxiety and Sedation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine, a first-generation antihistamine belonging to the piperazine class, is primarily recognized for its antiemetic properties. However, its well-documented sedative and potential anxiolytic effects present an opportunity for its use as a tool in preclinical and clinical research focused on anxiety and sedation. As a histamine H1 receptor antagonist with additional anticholinergic properties, cyclizine lactate offers a distinct pharmacological profile for investigating the roles of these pathways in central nervous system depression and anxiety-like behaviors.[1][2][3]

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in such studies. The information is intended to guide researchers in designing experiments to explore its sedative and anxiolytic potential, drawing from established preclinical models and clinical assessment techniques.

Pharmacological Profile

This compound exerts its effects primarily through two mechanisms:

  • Histamine H1 Receptor Antagonism: By blocking H1 receptors in the central nervous system, cyclizine inhibits the excitatory effects of histamine, leading to sedation and drowsiness.[2][4]

  • Muscarinic Acetylcholine Receptor Antagonism: Its anticholinergic activity contributes to its sedative and antiemetic effects and may also play a role in modulating anxiety.

Data Summary

While specific quantitative data on the anxiolytic and sedative efficacy of this compound from dedicated studies is limited, the following tables summarize key pharmacokinetic parameters and qualitative clinical observations.

Table 1: Pharmacokinetic Properties of Cyclizine

Parameter Value Species Route of Administration Reference
Bioavailability ~50-80% Human Oral
Time to Peak Plasma Concentration (Tmax) ~3.85 hours Human Oral (50 mg tablet)
Peak Plasma Concentration (Cmax) ~21.50 ng/mL Human Oral (50 mg tablet)
Area Under the Curve (AUC0-t) ~423.71 ng.h/mL Human Oral (50 mg tablet)
Elimination Half-life ~20 hours Human Oral
Metabolism Extensive hepatic metabolism (mainly by CYP2D6) Human -

| Primary Metabolite | Norcyclizine (little antihistaminic activity) | Human | - | |

Table 2: Clinical Observations of Sedative Effects

Study Population Dosage and Route Sedation Assessment Key Findings Reference
Healthy Adults 50 mg, Oral Subjective Reports Drowsiness did not reveal sedation.
Healthy Adults Intravenous Subjective Reports Sedation of short duration was reported.
Post-operative Patients 0.7 mg/kg during surgery, then 2 mg per demand with PCA Observer-rated Sedation Scores Sedation scores were similar to droperidol.

| Healthy Volunteers | 100 mg | Subjective Effects Questionnaire | Significantly more drowsy, feeble, muzzy, lethargic, and dreamy compared to placebo. | |

Experimental Protocols

Preclinical Studies

1. Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Adult male mice or rats.

  • Procedure:

    • Administer this compound (dose range to be determined in pilot studies, e.g., 1-10 mg/kg) or vehicle control intraperitoneally (i.p.) 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess for general locomotor effects).

  • Expected Outcome for Anxiolytic Effect: An increase in the time spent and the number of entries into the open arms compared to the vehicle control group.

2. Assessment of Anxiolytic-Like Activity: Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting the two.

  • Animals: Adult male mice.

  • Procedure:

    • Administer this compound (dose range to be determined, e.g., 1-10 mg/kg) or vehicle control i.p. 30 minutes before the test.

    • Place the mouse in the center of the lit compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for a 5-10 minute period.

    • Record the session using a video tracking system.

  • Parameters Measured:

    • Latency to enter the dark compartment.

    • Time spent in the light compartment versus the dark compartment.

    • Number of transitions between the two compartments.

  • Expected Outcome for Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions between compartments.

3. Assessment of Sedative Effects: Locomotor Activity

This protocol measures the spontaneous locomotor activity of rodents to assess the sedative or stimulant effects of a compound.

  • Apparatus: An open field arena equipped with automated photobeam detection or a video tracking system.

  • Animals: Adult male mice or rats.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Administer this compound (dose range to be determined, e.g., 10-50 mg/kg) or vehicle control i.p.

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity for a defined period (e.g., 60 minutes).

  • Parameters Measured:

    • Total distance traveled.

    • Horizontal activity (number of beam breaks).

    • Time spent in the center versus the periphery of the arena (can also indicate anxiety-like behavior).

  • Expected Outcome for Sedative Effect: A dose-dependent decrease in locomotor activity compared to the vehicle control group.

Clinical Studies

1. Assessment of Sedation in Healthy Volunteers

This protocol is designed to quantify the sedative effects of this compound in a controlled clinical setting.

  • Participants: Healthy adult volunteers.

  • Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Procedure:

    • Administer a single dose of this compound (e.g., 50 mg) or placebo intravenously.

    • Assess sedation at baseline and at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes).

  • Assessment Tools:

    • Richmond Agitation-Sedation Scale (RASS): An observer-assessed scale to measure the level of sedation and agitation.

    • Sedation-Agitation Scale (SAS): Another validated observer-assessed scale for sedation.

    • Visual Analog Scale (VAS) for Drowsiness: A self-reported measure of subjective sleepiness.

  • Data Analysis: Compare the changes in sedation scores from baseline between the this compound and placebo groups.

2. Assessment of Anxiety in a Clinical Setting

This protocol outlines a method to evaluate the anxiolytic effects of this compound in patients experiencing situational anxiety.

  • Participants: Patients scheduled for a minor medical procedure known to induce anxiety.

  • Design: A randomized, double-blind, placebo-controlled study.

  • Procedure:

    • Assess baseline anxiety using a validated scale.

    • Administer a single dose of this compound (e.g., 25-50 mg) or placebo intravenously 30 minutes prior to the procedure.

    • Re-assess anxiety levels immediately before the procedure.

  • Assessment Tool:

    • State-Trait Anxiety Inventory (STAI): A self-report questionnaire that measures state (current) and trait (general) anxiety.

  • Data Analysis: Compare the change in state anxiety scores from baseline between the this compound and placebo groups.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Signaling Pathway Cyclizine Cyclizine H1R Histamine H1 Receptor Cyclizine->H1R Antagonism mAChR Muscarinic Acetylcholine Receptor Cyclizine->mAChR Antagonism CNS Central Nervous System H1R->CNS Reduced Histaminergic Neurotransmission mAChR->CNS Reduced Cholinergic Neurotransmission Sedation Sedation/ Drowsiness CNS->Sedation Anxiolysis Anxiolysis CNS->Anxiolysis

Caption: Proposed signaling pathway for the sedative and anxiolytic effects of this compound.

G cluster_1 Preclinical Anxiety Study Workflow Start Animal Acclimation Dosing This compound or Vehicle Administration (i.p.) Start->Dosing Wait 30 min Uptake Period Dosing->Wait EPM Elevated Plus Maze Test (5 min) Wait->EPM LDB Light-Dark Box Test (10 min) Wait->LDB Analysis Data Analysis: - Time in Zones - Entries - Locomotion EPM->Analysis LDB->Analysis End Results Analysis->End

Caption: Experimental workflow for preclinical assessment of anxiolytic-like effects.

G cluster_2 Clinical Sedation Study Workflow Screening Participant Screening & Informed Consent Baseline Baseline Sedation Assessment (RASS/SAS, VAS) Screening->Baseline Randomization Randomization Baseline->Randomization Drug This compound (IV) Randomization->Drug Placebo Placebo (IV) Randomization->Placebo PostDose Post-Dose Assessments (Multiple Time Points) Drug->PostDose Placebo->PostDose Analysis Statistical Analysis: Compare sedation scores over time PostDose->Analysis Conclusion Conclusion on Sedative Effects Analysis->Conclusion

Caption: Workflow for a clinical trial assessing the sedative effects of this compound.

Conclusion

This compound's established mechanism of action and known central nervous system effects make it a valuable pharmacological tool for research into anxiety and sedation. The protocols outlined in these application notes provide a framework for conducting preclinical and clinical studies to further elucidate its properties. By employing standardized models and assessment tools, researchers can generate robust data to better understand the therapeutic potential and neurobiological effects of this compound beyond its primary indication as an antiemetic. Further dose-response studies are warranted to establish a clearer quantitative relationship between this compound administration and its anxiolytic and sedative outcomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cyclizine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and anti-emetic properties, commonly used for the prevention and treatment of nausea and vomiting associated with motion sickness.[1][2][3] Accurate and reliable quantification of cyclizine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of cyclizine.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of cyclizine using a validated HPLC method. The protocols are based on established and reported methods.

Materials and Reagents
  • Cyclizine Hydrochloride (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Glacial Acetic Acid (AR Grade)

  • Triethylamine (AR Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.45 µm Nylon Syringe Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the chromatographic conditions based on a commonly used method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v)
pH of Mobile Phase Adjusted to 3.7 with Glacial Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a 10mM Ammonium Acetate solution by dissolving 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water.

  • Mix 640 mL of the 10mM Ammonium Acetate solution, 350 mL of Acetonitrile, and 10 mL of Triethylamine.

  • Adjust the pH of the final mixture to 3.7 using Glacial Acetic Acid.

  • Degas the mobile phase by sonication before use.

Standard Solution Preparation (0.8 mg/mL):

  • Accurately weigh 80 mg of Cyclizine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to 100 mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Preparation (from Tablets):

  • Weigh and grind 20 tablets to obtain a fine, uniform powder.

  • Accurately weigh a portion of the powder equivalent to 200 mg of cyclizine and transfer it to a 100 mL volumetric flask.

  • Add approximately 80 mL of the mobile phase and sonicate for 5 minutes to dissolve the active ingredient.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Data Presentation

The following tables summarize the quantitative data from various reported HPLC methods for cyclizine quantification.

Table 1: Chromatographic Conditions from Different HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Column C18, 5 µm, 150 x 4.6 mmSymmetry C8, 5 µm, 150 x 3.9 mmµBondapak C18, 10 µm, 250 x 4.6 mmUPLC, Mobile phase: ethanol and acidic water (pH 5 with phosphoric acid) (60:40, %v/v)
Mobile Phase 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v)7.4 mM Sodium 1-heptanesulfonate in Water: Acetonitrile (65:35)Acetonitrile: 1.5% Diethylamine (pH 4.5 with phosphoric acid) (30:70)Ethanol: Acidic Water (pH 5 with phosphoric acid) (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min0.2 mL/min
Detection UV @ 254 nmUV @ 230 nmUV @ 225 nmUV @ 210 nm
Injection Volume 20 µL8 µL20 µLNot Specified

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range 0.4000 mg/mL - 1.2000 mg/mL
41.69 µg/mL - 208.44 µg/mL
10 ng/mL - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
0.9999
Accuracy (% Recovery) 98.0% - 102.0%
99.1%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 3.10 ng/mL
Limit of Quantification (LOQ) 9.41 ng/mL

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the HPLC method for cyclizine quantification.

HPLC_Workflow cluster_prep Preparation cluster_sol Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard Weighing D Standard Solution A->D B Sample Weighing & Grinding E Sample Solution B->E C Mobile Phase Preparation C->D Solvent C->E Solvent F System Suitability Test C->F Mobile Phase G Standard Injection D->G H Sample Injection E->H F->G System Ready I Peak Integration G->I H->I J Concentration Calculation I->J K Report Generation J->K

Caption: HPLC quantification workflow for Cyclizine.

References

Application Note: Quantitative Analysis of Cyclizine and its Metabolite Norcyclizine in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the antihistamine drug cyclizine and its primary active metabolite, norcyclizine, in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is rapid, sensitive, and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol includes procedures for sample preparation by protein precipitation, chromatographic separation on a C8 reversed-phase column, and detection using electrospray ionization in positive mode with multiple reaction monitoring (MRM). The method has been validated for linearity, precision, and accuracy.

Introduction

Cyclizine is a piperazine derivative with H1-antihistaminic and anticholinergic properties commonly used for the prevention and treatment of nausea and vomiting associated with motion sickness and vertigo.[1][2] The drug is primarily metabolized in the liver via N-demethylation to its active metabolite, norcyclizine.[3][4] Monitoring the serum concentrations of both cyclizine and norcyclizine is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.[5] This application note provides a comprehensive protocol for the analysis of cyclizine and norcyclizine in human serum.

Experimental Protocols

Materials and Reagents
  • Cyclizine and Norcyclizine reference standards

  • Cinnarizine (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (drug-free)

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of cyclizine, norcyclizine, and cinnarizine (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of methanol and water to create working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the cinnarizine primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 100 µL of serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (cinnarizine in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C8, 50 mm x 2.0 mm, 5 µm particle size

  • Mobile Phase A: 0.05% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from 10% to 90% B over 2 minutes, hold at 90% B for 1 minute, and re-equilibrate at 10% B for 1 minute.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Total Run Time: 4 minutes

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cyclizine: 267.2 → 167.2

    • Norcyclizine: 253.2 → 167.2

    • Cinnarizine (IS): 369.2 → 167.2

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Cyclizine2 - 200≥0.996
Norcyclizine2 - 200≥0.996

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
CyclizineLow<14<14Within ±8
Medium<14<14Within ±8
High<14<14Within ±8
NorcyclizineLow<14<14Within ±8
Medium<14<14Within ±8
High<14<14Within ±8

Data derived from a study by Jensen et al. (2011).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis serum Serum Sample (100 µL) is_addition Add Internal Standard (Cinnarizine in ACN, 200 µL) serum->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C8 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of cyclizine and norcyclizine in serum.

cyclizine_metabolism cyclizine Cyclizine norcyclizine Norcyclizine (Active Metabolite) cyclizine->norcyclizine N-demethylation enzyme CYP2D6 (primarily) enzyme->cyclizine

Caption: Metabolic pathway of cyclizine to norcyclizine.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the simultaneous quantification of cyclizine and its active metabolite norcyclizine in human serum. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. This method meets the requirements for sensitivity, specificity, precision, and accuracy necessary for demanding research applications in the fields of pharmacology and drug development.

References

Application Notes and Protocols for Spectrophotometric Assay of Cyclizine Concentration in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative determination of cyclizine in biological fluids using spectrophotometric methods. The described methods are suitable for research, drug development, and clinical monitoring applications.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties. It is commonly used for the prevention and treatment of nausea and vomiting. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for the quantification of cyclizine.[1][2][3] This document outlines two sensitive spectrophotometric methods: an ion-pair extraction method using azo dyes and a charge-transfer complexation method.

Method 1: Ion-Pair Extractive Spectrophotometry using Azo Dyes

This method is based on the formation of an ion-pair complex between cyclizine and an azo dye, which can be extracted into an organic solvent and quantified spectrophotometrically.[1][2] A variety of azo dyes can be used, with Sudan IV being a common choice.

Principle

In an acidic medium, the tertiary amino group of cyclizine is protonated, forming a cation. This cation then reacts with an anionic azo dye to form a colored ion-pair complex. The complex is then extracted into an organic solvent, and the absorbance of the extract is measured at the wavelength of maximum absorption (λmax). The intensity of the color is directly proportional to the concentration of cyclizine.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the determination of cyclizine using various azo dyes.

Reagentλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Sudan I4804.2–52.02.2 x 10⁴
Sudan II5505.4–96.04.1 x 10⁴
Sudan III5003.5–43.03.6 x 10⁴
Sudan IV5304.4–80.02.5 x 10⁴
Sudan Red 7B5700.6–18.01.3 x 10⁴
Experimental Protocol

1. Reagents and Solutions:

  • Cyclizine Stock Solution (100 µg/mL): Accurately weigh 10 mg of cyclizine hydrochloride and dissolve it in 100 mL of 0.1 M HCl.

  • Azo Dye Solution (e.g., Sudan IV, 0.1% w/v): Dissolve 100 mg of Sudan IV in 100 mL of chloroform.

  • Hydrochloric Acid (HCl): 0.1 M and 0.5 N solutions.

  • Chloroform

  • Methanol

  • Ethyl Acetate

2. Sample Preparation from Biological Fluids:

  • Serum/Plasma:

    • To 1 mL of serum or plasma, add 2 mL of methanol to precipitate proteins.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a 10 mL volumetric flask and proceed with the assay.

  • Urine:

    • Take 10 mL of cyclizine-free urine and spike it with a known concentration of cyclizine.

    • Add 20 mL of ethyl acetate and shake for 15 minutes.

    • Separate the organic layer and evaporate it to dryness.

    • Dissolve the residue in 0.1 M HCl and proceed with the assay.

3. Assay Procedure:

  • Transfer aliquots of the cyclizine stock solution (or prepared sample) into a series of 50 mL separatory funnels.

  • Add 2 mL of 0.5 N HCl to each funnel.

  • Add 2 mL of the 0.1% Sudan IV solution to each funnel.

  • Shake the funnels for 2 minutes to allow for complex formation and extraction into the chloroform.

  • Allow the layers to separate and collect the chloroform (lower) layer in a 10 mL volumetric flask.

  • Repeat the extraction with another 5 mL of chloroform and combine the extracts.

  • Make up the volume to 10 mL with chloroform.

  • Measure the absorbance of the solution at 530 nm against a reagent blank prepared in the same manner without the cyclizine.

4. Calibration Curve:

  • Prepare a series of standard solutions of cyclizine (e.g., 5, 10, 20, 40, 60, 80 µg/mL) from the stock solution.

  • Follow the assay procedure for each standard.

  • Plot the absorbance versus the concentration of cyclizine to construct a calibration curve.

  • Determine the concentration of cyclizine in the unknown samples by interpolating their absorbance values from the calibration curve.

Experimental Workflow

experimental_workflow_ion_pair cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Biological Fluid (Serum/Urine) deproteination Protein Precipitation (Methanol for Serum) start->deproteination extraction Liquid-Liquid Extraction (Ethyl Acetate for Urine) start->extraction dissolution Residue Dissolution (0.1 M HCl) deproteination->dissolution extraction->dissolution acidification Acidification (0.5 N HCl) dissolution->acidification complexation Complexation with Azo Dye & Chloroform Extraction acidification->complexation measurement Spectrophotometric Measurement (530 nm) complexation->measurement calibration Calibration Curve Construction measurement->calibration quantification Concentration Determination calibration->quantification end Result quantification->end

Caption: Workflow for Ion-Pair Spectrophotometric Assay of Cyclizine.

Method 2: Charge-Transfer Complexation Spectrophotometry

This method relies on the formation of a colored charge-transfer complex between cyclizine as an electron donor and m-dinitrobenzene as an electron acceptor in a basic medium.

Principle

Cyclizine, being an electron-rich molecule, can donate electrons to an electron-deficient molecule (π-acceptor) like m-dinitrobenzene. This interaction results in the formation of a charge-transfer complex that exhibits a distinct color, which can be quantified spectrophotometrically. The intensity of the color produced is proportional to the concentration of cyclizine.

Quantitative Data Summary
ParameterValue
λmax (nm)540
Linearity RangeNot explicitly stated, but applicable for routine analysis
Molar AbsorptivityNot specified
Experimental Protocol

1. Reagents and Solutions:

  • Cyclizine Stock Solution (100 µg/mL): Prepare as described in Method 1.

  • m-Dinitrobenzene Solution: A saturated solution in a suitable solvent (e.g., acetonitrile).

  • Basic Medium: A suitable base to facilitate the reaction (e.g., sodium hydroxide solution).

2. Sample Preparation from Biological Fluids:

  • Follow the same sample preparation procedures for serum/plasma and urine as outlined in Method 1.

3. Assay Procedure:

  • Pipette aliquots of the cyclizine standard solutions or prepared samples into a series of test tubes.

  • Add a specified volume of the m-dinitrobenzene solution to each tube.

  • Add the basic solution to initiate the charge-transfer complex formation.

  • Allow the reaction to proceed for a defined period at room temperature.

  • Measure the absorbance of the resulting purple-colored complex at 540 nm against a reagent blank.

4. Calibration Curve:

  • Prepare a series of cyclizine standards and process them as described in the assay procedure.

  • Plot the absorbance values against the corresponding concentrations to create a calibration curve.

  • Use the calibration curve to determine the concentration of cyclizine in the unknown samples.

Logical Relationship Diagram

logical_relationship_charge_transfer cyclizine Cyclizine (Electron Donor) complex Charge-Transfer Complex (Colored) cyclizine->complex acceptor m-Dinitrobenzene (Electron Acceptor) acceptor->complex medium Basic Medium medium->complex facilitates measurement Spectrophotometric Measurement (Absorbance at 540 nm) complex->measurement is quantified by concentration Cyclizine Concentration measurement->concentration is proportional to

Caption: Principle of Charge-Transfer Complexation Assay for Cyclizine.

Validation of the Methods

For both methods, it is essential to perform a validation study to ensure their suitability for the intended application. Key validation parameters include:

  • Linearity and Range: Assess the concentration range over which the assay is linear.

  • Accuracy: Determine the closeness of the measured values to the true values, often assessed through recovery studies by spiking known amounts of cyclizine into blank biological matrices.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the assay.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of cyclizine that can be reliably detected and quantified.

  • Specificity/Selectivity: Assess the ability of the assay to measure cyclizine in the presence of potential interfering substances, such as its metabolites or other drugs.

Recovery Data in Biological Fluids

For the ion-pair extraction method, excellent recovery has been reported in human serum and urine, indicating minimal interference from endogenous components in these matrices.

Conclusion

The described spectrophotometric methods provide a reliable and accessible means for the determination of cyclizine in biological fluids. The choice of method may depend on the required sensitivity, the available instrumentation, and the nature of the sample matrix. Proper validation is crucial before implementing these protocols for routine analysis.

References

Application Note: Cyclizine Lactate-Induced Cytotoxicity in RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclizine, a histamine H1-receptor antagonist, is commonly used for the treatment of nausea and vomiting.[1][2] Recent research has demonstrated that cyclizine also exerts a concentration-dependent cytotoxic and apoptotic effect on RAW264.7 macrophage cells.[1][3] This finding suggests a potential for repurposing cyclizine or its derivatives in therapeutic areas where macrophage modulation is desirable. This document provides detailed protocols for inducing and quantifying cytotoxicity and apoptosis in RAW264.7 cells treated with Cyclizine Lactate, based on established findings. The described mechanisms involve the activation of both intrinsic and extrinsic apoptotic pathways, making this a valuable model for studying drug-induced macrophage cell death.[1]

Data Presentation: Expected Outcomes

The following tables summarize typical quantitative data obtained from the experiments described in this note. These values are illustrative and will vary based on specific experimental conditions.

Table 1: Cytotoxicity of this compound on RAW264.7 Cells via LDH Assay

Cyclizine Conc. (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
10018.5 ± 2.3
20035.7 ± 3.1
30055.9 ± 4.5
50078.3 ± 5.2
Data represents the percentage of lactate dehydrogenase (LDH) released into the culture medium after 24 hours of treatment, relative to a maximum lysis control.

Table 2: Apoptosis and Necrosis Analysis by Annexin V/PI Staining

Cyclizine Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
0 (Vehicle Control)95.1 ± 2.52.8 ± 0.72.1 ± 0.5
10080.3 ± 3.112.5 ± 1.87.2 ± 1.1
20062.7 ± 4.025.1 ± 2.912.2 ± 2.0
30041.5 ± 3.838.6 ± 3.519.9 ± 2.7
50019.8 ± 2.945.2 ± 4.135.0 ± 3.9
Cell populations were quantified using flow cytometry after 24 hours of treatment with cyclizine.

Table 3: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot

Cyclizine Conc. (µM)Relative Bad Expression (Normalized to β-actin)Relative Bcl-2 Expression (Normalized to β-actin)Relative Cleaved Caspase-3 Expression (Normalized to β-actin)
0 (Vehicle Control)1.001.001.00
2001.850.652.50
5002.900.304.75
Values represent the fold change in protein expression relative to the vehicle-treated control cells after 24 hours.

Experimental Workflow

The overall experimental process for assessing the cytotoxic effects of this compound on RAW264.7 cells is outlined below.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Apoptosis Assays cluster_2 Phase 3: Data Analysis A RAW264.7 Cell Culture (37°C, 5% CO2) B Seed cells in appropriate plates (e.g., 96-well, 6-well) A->B C Treat with varying concentrations of this compound (0-500 µM) B->C D Incubate for 24 hours C->D E LDH Assay: Measure cytotoxicity D->E Harvest cells or supernatant F Annexin V/PI Staining: Analyze apoptosis by Flow Cytometry D->F Harvest cells or supernatant G Western Blot Analysis: Quantify apoptotic proteins D->G Harvest cells or supernatant H Quantify Results & Perform Statistical Analysis E->H F->H G->H

Caption: Experimental workflow for analyzing cyclizine-induced cytotoxicity.

Proposed Signaling Pathway for Cyclizine-Induced Apoptosis

Cyclizine induces apoptosis in RAW264.7 macrophages by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, which converge on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dr Death Receptors (e.g., Fas, TNF-R) cas8 Caspase-8 Activation dr->cas8 cas3 Caspase-3 Activation cas8->cas3 bcl2 Bcl-2 Family Modulation (↑Bad, ↓Bcl-2) mito Mitochondrial Dysfunction (↓ΔΨm) bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas9->cas3 cyclizine This compound cyclizine->dr Upregulates cyclizine->bcl2 Induces apoptosis Apoptosis cas3->apoptosis Executes

Caption: Cyclizine-induced apoptosis signaling pathways in macrophages.

Experimental Protocols

Protocol 1: General Cell Culture of RAW264.7 Macrophages
  • Media Preparation: Culture RAW264.7 cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin.

  • Culturing Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: When cells reach 70-80% confluency, detach them by gentle scraping with a cell scraper. Avoid using trypsin as it can be harsh on these cells.

  • Passaging: Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh, pre-warmed media. Refresh media every 2-3 days. Use cells with low passage numbers (e.g., less than 20) to avoid genetic drift.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant, a key indicator of cytotoxicity.

  • Cell Seeding: Seed 1 x 10⁴ RAW264.7 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 100, 200, 300, 500 µM). Include wells for three controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., sterile PBS or DMSO) only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed with 1% Triton X-100 one hour before the assay endpoint.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Sigma-Aldrich, Roche). Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs. - Spontaneous Release Abs.) / (Maximum Release Abs. - Spontaneous Release Abs.)] x 100

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound as described in Protocol 2 and incubate for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper. Combine all cells from each well into a flow cytometry tube.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptosis-regulating proteins like Bcl-2, Bad, and cleaved caspases.

  • Cell Lysis: After treatment (as in Protocol 3), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bad, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin), diluted according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control for comparison.

References

Application Notes and Protocols for the Use of Cyclizine Lactate in Experimental Models of Meniere's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meniere's disease is a disorder of the inner ear characterized by episodes of vertigo, fluctuating hearing loss, tinnitus, and aural fullness. The underlying pathology is believed to be endolymphatic hydrops, a condition of excess fluid in the endolymphatic space of the inner ear. Cyclizine lactate, a first-generation histamine H1 receptor antagonist with anticholinergic properties, is clinically used to manage the symptoms of nausea, vomiting, and vertigo associated with Meniere's disease. Its therapeutic effect is attributed to its action on the vestibular system and the chemoreceptor trigger zone.[1][2][3]

These application notes provide a framework for investigating the potential therapeutic effects of this compound in preclinical experimental models of Meniere's disease, primarily focusing on the endolymphatic hydrops model in guinea pigs. While direct experimental data on this compound in these models is limited, protocols from studies using other H1 receptor antagonists can be adapted.

Putative Signaling Pathway of Cyclizine in the Vestibular System

The precise mechanism of action of cyclizine in the vestibular system is not fully elucidated but is understood to involve the antagonism of histamine H1 receptors and muscarinic cholinergic receptors within the vestibular nuclei and the chemoreceptor trigger zone.[1][2] This dual antagonism is thought to reduce the firing rate of vestibular neurons and dampen the overstimulation that leads to vertigo and nausea.

G cluster_0 Vestibular System cluster_1 Chemoreceptor Trigger Zone (CTZ) Vestibular Afferents Vestibular Afferents Vestibular Nuclei Vestibular Nuclei Vestibular Afferents->Vestibular Nuclei Histamine H1 Receptors Histamine H1 Receptors Vestibular Nuclei->Histamine H1 Receptors Muscarinic Receptors Muscarinic Receptors Vestibular Nuclei->Muscarinic Receptors Reduced Vestibular Stimulation Reduced Vestibular Stimulation Histamine H1 Receptors->Reduced Vestibular Stimulation Inhibition leads to Muscarinic Receptors->Reduced Vestibular Stimulation Inhibition leads to CTZ Receptors CTZ Receptors Anti-emetic Effect Anti-emetic Effect CTZ Receptors->Anti-emetic Effect Inhibition leads to This compound This compound This compound->Histamine H1 Receptors Antagonizes This compound->Muscarinic Receptors Antagonizes This compound->CTZ Receptors Antagonizes

Caption: Putative mechanism of this compound in the vestibular system.

Experimental Models of Meniere's Disease

The most common animal models for Meniere's disease aim to induce endolymphatic hydrops (ELH). These models are crucial for understanding the pathophysiology and for testing potential therapeutic agents.

Commonly Used Models:

  • Surgical Obliteration of the Endolymphatic Duct/Sac: This is a well-established method in guinea pigs that reliably produces ELH.

  • Vasopressin-Induced Hydrops: Systemic administration of vasopressin can induce ELH by altering fluid balance in the inner ear.

  • Lipopolysaccharide (LPS) Induced Hydrops: Intratympanic or scala media injection of LPS can induce an inflammatory response leading to ELH.

  • Allergen-Induced Hydrops: Systemic sensitization and subsequent challenge with an allergen can induce ELH, suggesting a role for allergy in some cases of Meniere's disease.

Application Protocol: Evaluation of this compound in an Allergen-Induced Endolymphatic Hydrops Model

This protocol is adapted from a study by Egami et al. (2014), which utilized an H1-receptor antagonist to prevent the development of ELH in guinea pigs. This model is particularly relevant as it directly involves the histaminergic system.

Objective: To determine the efficacy of this compound in preventing or reducing the severity of allergen-induced endolymphatic hydrops in guinea pigs.

Experimental Workflow:

G cluster_0 Experimental Phases cluster_1 Treatment Arms Animal Acclimatization Acclimatization (1 week) Sensitization Phase Systemic Sensitization (DNP-Ascaris, 2x over 4 weeks) Animal Acclimatization->Sensitization Phase Provocation Phase Allergen Provocation (DNP-BSA + DNP-Ascaris) Sensitization Phase->Provocation Phase Treatment Groups Provocation Phase->Treatment Groups Outcome Assessment Histological Analysis (Cochlear Hydrops Ratio) Treatment Groups->Outcome Assessment Control Group Vehicle Control Treatment Groups->Control Group This compound Group This compound Treatment Groups->this compound Group

Caption: Workflow for evaluating this compound in an allergen-induced hydrops model.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • 2,4-dinitrophenylated Ascaris suum extract (DNP-As) for sensitization

  • 2,4-dinitrophenyl-bovine serum albumin (DNP-BSA) for provocation

  • This compound solution for injection

  • Vehicle control (e.g., sterile saline)

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Histology equipment (formalin, decalcifying solution, paraffin, microtome, H&E stain)

  • Image analysis software

Protocol:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Sensitization:

    • Actively sensitize guinea pigs by subcutaneous injection of DNP-As.

    • Administer two injections at a 4-week interval.

  • Treatment Groups:

    • One week after the second sensitization, divide the animals into two groups:

      • This compound Group: Administer this compound (dose to be determined by pilot studies, e.g., 10-50 mg/kg, intramuscularly or intraperitoneally) one hour before provocation.

      • Control Group: Administer an equivalent volume of vehicle control one hour before provocation.

  • Provocation:

    • Provoke an allergic reaction by injecting a mixture of DNP-BSA and DNP-As.

  • Histological Analysis:

    • 24 hours after provocation, euthanize the animals and perfuse the cochleae with 10% formalin.

    • Decalcify the temporal bones, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Measure the area of the scala media and the scala vestibuli in the cochlear turns.

    • Calculate the hydrops ratio: (Area of Scala Media / Area of Scala Vestibuli) x 100.

  • Data Analysis:

    • Compare the hydrops ratio between the this compound group and the Control group using an appropriate statistical test (e.g., t-test or ANOVA).

Quantitative Data Summary (Hypothetical Data Based on Similar Studies)

The following table presents a hypothetical summary of quantitative data that could be generated from the described experiment, based on the findings of Egami et al. (2014) with another H1 antagonist.

Treatment GroupNMean Hydrops Ratio (%) ± SDp-value vs. Control
Control (Vehicle)10185.6 ± 25.3-
This compound (10 mg/kg)10145.2 ± 20.1<0.05
This compound (30 mg/kg)10110.8 ± 15.7<0.01

Additional Experimental Protocols to Consider

1. Surgically Induced Endolymphatic Hydrops Model:

  • Procedure: Surgically obliterate the endolymphatic sac and duct in guinea pigs.

  • Treatment: Begin administration of this compound post-surgery and continue for a defined period (e.g., 4 weeks).

  • Outcome Measures: In addition to histology, assess vestibular function (e.g., nystagmus recording, postural stability tests) and auditory function (Auditory Brainstem Response - ABR).

2. Pharmacokinetic Studies:

  • Objective: To determine the concentration of cyclizine in inner ear fluids (perilymph and endolymph) after systemic administration.

  • Procedure: Administer a single dose of this compound to guinea pigs. At various time points, collect perilymph and endolymph samples.

  • Analysis: Use a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify cyclizine concentrations. This data is crucial for correlating drug exposure with therapeutic effects.

Conclusion

The provided application notes and protocols offer a scientific framework for the preclinical evaluation of this compound in experimental models of Meniere's disease. By adapting established protocols and employing a multi-faceted approach that includes histological, functional, and pharmacokinetic assessments, researchers can gain valuable insights into the potential of this compound as a therapeutic agent for this debilitating inner ear disorder. The successful demonstration of efficacy in these models would provide a strong rationale for further clinical investigation.

References

Troubleshooting & Optimization

Cyclizine Lactate solubility and crystallization in saline solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclizine Lactate in Saline Solutions

This guide provides technical information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound, focusing on its solubility and crystallization behavior in saline solutions.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of this compound injection? A1: this compound is commonly available in 1-mL ampules containing 50 mg of the drug in water for injection.[1][2]

Q2: What is the pH of the commercial this compound injection solution? A2: The pH of the solution for injection typically ranges from 3.3 to 3.7.[1][3][4] This acidic pH is crucial for maintaining the solubility of the this compound salt.

Q3: Can I dilute this compound injection with 0.9% Sodium Chloride? A3: Yes, it can be diluted with 0.9% sodium chloride (normal saline), but with significant caution. While dilution is possible, this compound is less stable in saline compared to Water for Injection or 5% Dextrose, and crystallization can occur.

Q4: Why does this compound crystallize in saline solutions? A4: Crystallization in saline is a known issue. It occurs because saline can reduce the solubility of this compound. Diluting the commercial formulation (50 mg/mL) to lower concentrations, such as 7.5 mg/mL or 3.75 mg/mL, in 0.9% sodium chloride has been observed to cause crystal formation within 24 hours at room temperature (23°C). This phenomenon is likely due to a combination of factors including pH shifts, ionic strength changes, and a potential "common ion effect."

Q5: How should diluted solutions be handled? A5: Any diluted solution of this compound should be visually inspected for cloudiness, haze, or particulate matter immediately after dilution and just before administration. If any signs of precipitation are observed, the solution must be discarded. For microbiological safety, it is recommended to use the diluted product immediately.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound and saline.

Issue 1: My this compound solution became cloudy or formed a precipitate immediately after dilution with 0.9% saline.

Possible Cause Troubleshooting Action
High Concentration The final concentration of this compound may be above its solubility limit in saline. This compound's aqueous solubility is about 8 mg/mL, and saline reduces this further. Action: Try diluting to a lower final concentration, such as 5 mg/mL.
Temperature Effect The saline diluent or the final solution may be too cold. Solubility of most salts, including lactates, generally decreases at lower temperatures. Action: Ensure both the this compound stock and the saline diluent are at ambient temperature (e.g., 20-25°C) before mixing.
pH Shift The pH of your saline solution may be incompatible, causing the this compound to precipitate. The drug is soluble in its acidic formulation pH of 3.3-3.7. Action: Check the pH of the final solution. If it has shifted towards neutral, the solubility will decrease.

Issue 2: The solution was clear initially but developed crystals after several hours or overnight.

Possible Cause Troubleshooting Action
Metastable Solution You may have created a supersaturated, metastable solution that was prone to crystallization over time. This is a documented issue with saline dilutions. Action: Prepare fresh solutions for immediate use whenever possible. Avoid storing saline-diluted solutions for more than a few hours. For longer stability, use Water for Injection or 5% Dextrose as the diluent.
Storage Temperature Storing the solution at a lower temperature (e.g., refrigeration) will significantly decrease solubility and promote crystallization. Action: Store at a controlled room temperature (below 25°C) and protect from light. Do not refrigerate saline dilutions.
Nucleation Sites Microscopic particles or imperfections in the storage container can act as nucleation sites for crystal growth. Action: Use high-quality, clean glassware or containers (e.g., Type I glass ampules). Consider filtration through a 5-micron filter needle when drawing up the initial solution.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound injection.

ParameterValueSource(s)
Standard Concentration 50 mg in 1 mL
pH of Solution 3.3 - 3.7
Aqueous Solubility ~8 mg/mL
Recommended Storage Below 25°C, Protect from Light
Stability in 0.9% NaCl Crystals may form within 24 hours at 23°C when diluted to 7.5 or 3.75 mg/mL
Stability in Water or D5W Stable for at least 24 hours at 23°C when diluted to 7.5 or 3.75 mg/mL

Experimental Protocols & Workflows

Protocol 1: Preparation of a Diluted this compound Solution for Experimental Use

This protocol outlines the steps for diluting a commercial 50 mg/mL this compound injection for in-vitro testing.

  • Materials Preparation:

    • Ensure this compound 50 mg/mL ampules, diluent (0.9% NaCl, 5% Dextrose, or Water for Injection), sterile syringes, and a 5-micron filter needle are at ambient temperature (20-25°C).

  • Aseptic Withdrawal:

    • Under aseptic conditions, open the 1 mL ampule of this compound.

    • Using a sterile syringe fitted with a 5-micron filter needle, draw up the required volume of the this compound solution.

  • Dilution:

    • Slowly add the this compound concentrate to the chosen diluent in a sterile container. Do not add the diluent to the concentrated drug.

    • Gently swirl the container to mix. Avoid vigorous shaking to prevent protein denaturation or air bubble formation.

  • Final Inspection & Use:

    • Visually inspect the final solution against a light and dark background for any signs of haze, cloudiness, or particulate matter.

    • If the solution is perfectly clear, proceed with the experiment immediately.

    • If any particulates are observed, discard the solution and prepare a new one.

Diagram 1: Experimental Workflow for Solution Preparation

G cluster_prep Preparation Phase cluster_mix Dilution Phase cluster_final Final Check start Equilibrate Reagents to Room Temperature open_ampule Aseptically Open Cyclizine Ampule start->open_ampule draw_up Draw Up Solution (5-micron filter needle) open_ampule->draw_up choose_diluent Select Diluent (Saline, D5W, or WFI) draw_up->choose_diluent add_to_diluent Slowly Add Drug to Diluent choose_diluent->add_to_diluent mix Gently Swirl to Mix add_to_diluent->mix inspect Visually Inspect for Precipitate/Haze mix->inspect use_now Use Immediately inspect->use_now Clear discard Discard Solution inspect->discard Not Clear

Caption: Workflow for preparing a diluted this compound solution.

Diagram 2: Troubleshooting Crystallization Issues

G start Precipitation or Crystallization Observed q_when When did it occur? start->q_when a_immediate Immediately upon mixing q_when->a_immediate Immediately a_delayed After a delay (e.g., >1 hour) q_when->a_delayed Delayed check_conc Is final concentration > 8 mg/mL? a_immediate->check_conc check_storage Was solution stored, especially refrigerated? a_delayed->check_storage check_temp Was solution cold? check_conc->check_temp No sol_high_conc Reduce final concentration. Aim for ≤ 5 mg/mL. check_conc->sol_high_conc Yes sol_warm Use room temperature reagents. check_temp->sol_warm Yes sol_diluent For stability >2-4 hrs, use D5W or WFI instead of saline. check_temp->sol_diluent No sol_storage Prepare fresh for immediate use. Avoid storing saline dilutions. check_storage->sol_storage Yes check_storage->sol_diluent No

Caption: A troubleshooting guide for this compound precipitation.

References

Technical Support Center: Stability of Cyclizine Lactate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclizine Lactate. This resource provides comprehensive guidance on improving the stability of this compound in aqueous solutions, offering troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] this compound injection has a pH between 3.3 and 3.7 and is sensitive to light.[1][2] As a piperazine derivative, it may also be susceptible to oxidation.

Q2: What is the recommended pH range for maintaining the stability of this compound solutions?

Q3: How does temperature affect the stability of this compound solutions?

A3: this compound injection should be stored below 25°C. Elevated temperatures can accelerate the degradation of this compound. While specific degradation kinetics as a function of temperature (e.g., an Arrhenius plot) are not available for this compound, general principles of chemical kinetics indicate that an increase in temperature will increase the rate of degradation reactions. Studies on other antihistamines have shown that thermal degradation follows first-order kinetics.

Q4: Is this compound sensitive to light? What precautions should be taken?

A4: Yes, this compound is light-sensitive. To protect it from photodegradation, solutions should be prepared and stored in light-resistant containers, such as amber vials or by wrapping the container in aluminum foil. Experiments should be conducted under reduced light conditions whenever possible.

Q5: What are the known degradation products of this compound?

A5: The primary known metabolite and likely degradation product of cyclizine is norcyclizine, which is formed by N-demethylation. Under acidic conditions, there is a potential for the formation of nitrosated derivatives, particularly in the presence of nitrite ions. Forced degradation studies on related compounds suggest that other degradation products could arise from oxidation of the piperazine ring and cleavage of the diphenylmethyl group.

Troubleshooting Guide

Issue 1: Crystallization or precipitation is observed in my this compound solution.

Potential Cause Troubleshooting Steps
High Concentration This compound has an aqueous solubility of 8 mg/mL. Ensure the concentration of your solution does not exceed this limit.
Presence of Certain Salts Crystallization has been reported when this compound is diluted with 0.9% sodium chloride. Avoid using saline as a diluent. Use Water for Injection or 5% Dextrose in Water for dilutions.
pH Shift A significant shift in pH away from the optimal range (3.3-3.7) can affect the solubility of the lactate salt. Verify the pH of your solution and adjust if necessary using a suitable buffer.
Low Temperature Storage at temperatures significantly below room temperature could potentially reduce solubility. Store solutions as recommended, below 25°C, unless solubility at lower temperatures has been confirmed.

Issue 2: The concentration of my this compound solution is decreasing over time, as measured by HPLC.

Potential Cause Troubleshooting Steps
Chemical Degradation Review the storage conditions of your solution. Ensure it is protected from light, stored at the appropriate temperature (below 25°C), and the pH is within the optimal range.
Photodegradation If solutions are exposed to light, photodegradation is a likely cause. Wrap containers in aluminum foil and minimize light exposure during handling.
Adsorption to Container Although not commonly reported for cyclizine, some basic drugs can adsorb to glass surfaces. If you suspect this, consider using polypropylene containers.
HPLC Method Issues Ensure your HPLC method is stability-indicating and properly validated. See the "Experimental Protocols" section for a suitable method.

Issue 3: I am observing unexpected peaks in my HPLC chromatogram during stability studies.

Potential Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products. Compare the chromatogram to a forced degradation study to identify potential degradants. The most common degradation product is norcyclizine.
Impurities in Starting Material Analyze a solution of the initial this compound powder to check for the presence of these peaks as impurities.
Interaction with Excipients If your formulation contains excipients, these may be interacting with the this compound. Conduct stability studies of the drug in the absence of excipients to confirm.
Contamination Ensure proper cleaning of all glassware and equipment to avoid contamination.

Quantitative Data on Stability

While comprehensive quantitative data for this compound degradation kinetics is limited in publicly available literature, the following table summarizes known stability information and provides estimated degradation based on studies of related compounds.

Table 1: Summary of Stability Data for this compound and Related Compounds

Condition Parameter Value/Observation Source/Inference
pH Optimal pH range3.3 - 3.7
pH-dependent degradationDegradation of piperazine derivatives is pH-dependent.Inferred from related compounds
Temperature Recommended StorageBelow 25°C
Thermal DegradationFollows first-order kinetics.Inferred from other antihistamines
Light PhotostabilityLight-sensitive
Photodegradation KineticsCan follow first-order kinetics.Inferred from other antihistamines
Dilution Compatible DiluentsWater for Injection, 5% Dextrose
Incompatible Diluents0.9% Sodium Chloride (causes crystallization)

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound

This method is adapted from a validated method for Cyclizine Hydrochloride and is suitable for assessing the stability of this compound and separating it from its degradation products.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Mobile Phase: 10mM Ammonium Acetate : Acetonitrile : Triethylamine (64:35:1 v/v/v), with the pH adjusted to 3.7 using glacial acetic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 254 nm

    • Column Temperature: 25°C

    • Run Time: 30 minutes

  • Standard Solution Preparation:

    • Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the this compound solution in the aqueous medium being studied at the desired concentration.

    • Before injection, dilute an aliquot of the sample with the mobile phase to a final concentration within the linear range of the assay (e.g., 0.05 mg/mL).

  • Method Validation Parameters (based on similar methods):

    • Linearity: Typically in the range of 0.01 - 0.1 mg/mL.

    • Accuracy: Recovery should be between 98.0% and 102.0%.

    • Precision: Relative Standard Deviation (RSD) should be less than 2.0%.

    • Specificity: The method should be able to separate the main peak from degradation products generated during forced degradation studies.

2. Forced Degradation Study Protocol

To understand the degradation pathways and generate degradation products for analytical method validation, the following forced degradation conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Visualizations

G Troubleshooting Crystallization in this compound Solutions start Crystallization Observed check_conc Is Concentration > 8 mg/mL? start->check_conc check_diluent Is 0.9% NaCl the diluent? check_conc->check_diluent No reduce_conc Reduce concentration check_conc->reduce_conc Yes check_ph Has pH shifted significantly from 3.3-3.7? check_diluent->check_ph No change_diluent Use Water for Injection or 5% Dextrose check_diluent->change_diluent Yes check_temp Is solution stored at low temperature? check_ph->check_temp No adjust_ph Adjust pH to 3.3-3.7 check_ph->adjust_ph Yes adjust_temp Store at recommended temperature (below 25°C) check_temp->adjust_temp Yes resolved Issue Resolved reduce_conc->resolved change_diluent->resolved adjust_ph->resolved adjust_temp->resolved

Caption: Troubleshooting workflow for crystallization issues.

G Experimental Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep_solution Prepare this compound aqueous solution divide_samples Divide into aliquots for different stress conditions prep_solution->divide_samples acid Acid Hydrolysis (0.1M HCl, 60°C) divide_samples->acid base Base Hydrolysis (0.1M NaOH, 60°C) divide_samples->base oxidation Oxidation (3% H2O2, RT) divide_samples->oxidation thermal Thermal (80°C) divide_samples->thermal photo Photodegradation (ICH Q1B) divide_samples->photo control Control (25°C, dark) divide_samples->control hplc_analysis Analyze samples by stability-indicating HPLC-UV acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis control->hplc_analysis lcms_analysis Identify degradation products by LC-MS/MS hplc_analysis->lcms_analysis quantify Quantify degradation and identify products hplc_analysis->quantify pathway Propose degradation pathway lcms_analysis->pathway kinetics Determine degradation kinetics quantify->kinetics kinetics->pathway

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathways of Cyclizine cluster_degradation Degradation Products cyclizine Cyclizine norcyclizine Norcyclizine (N-demethylation) cyclizine->norcyclizine Oxidative Metabolism / Degradation oxide N-Oxide (Oxidation) cyclizine->oxide Oxidation (e.g., H2O2) nitrosated Nitrosated derivative (Acidic conditions + Nitrite) cyclizine->nitrosated Nitrosation cleavage Diphenylmethanol and Piperazine derivative (Cleavage) cyclizine->cleavage Hydrolysis / Photolysis

Caption: Potential degradation pathways of Cyclizine.

References

Technical Support Center: Potential Off-Target Effects of Cyclizine Lactate in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cyclizine Lactate in common cellular assays. This resource is intended to help researchers anticipate and troubleshoot unexpected results, ensuring data integrity and accurate interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target molecular mechanisms of Cyclizine?

A1: Cyclizine's primary mechanism of action is as a histamine H1 receptor antagonist. It also possesses significant anticholinergic (antimuscarinic) and antiemetic properties.[1][2] Emerging research has identified that cyclizine can induce cytotoxicity and apoptosis in a concentration-dependent manner in specific cell types, such as RAW264.7 macrophages.[3][4] This occurs through the activation of both the intrinsic and extrinsic apoptotic pathways.[3]

Q2: Can this compound interfere with common cell viability and cytotoxicity assays?

A2: Yes, researchers should be aware of potential interference.

  • Cytotoxicity Assays (LDH): A study on RAW264.7 macrophages showed that cyclizine induces cytotoxicity, which was measured using a lactate dehydrogenase (LDH) assay. This is a direct biological effect and not an assay artifact. However, if the research goal is to study other cellular processes, this cytotoxic effect needs to be considered as a confounding factor.

  • Fluorescence and Luciferase-Based Assays: First-generation antihistamines have been reported to interfere with fluorescence-based assays. This can be due to the compound's intrinsic fluorescence (autofluorescence). It is essential to perform a spectral scan of cyclizine to determine its excitation and emission spectra and compare it to the fluorophores used in the assay.

Q3: How might this compound's anticholinergic properties affect my cellular assays?

A3: Cyclizine's anticholinergic activity means it can act as an antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5) which are G protein-coupled receptors (GPCRs) that regulate numerous cellular signaling pathways.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).

  • M2 and M4 receptors usually couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Therefore, if your cell model expresses muscarinic receptors, cyclizine could interfere with assays measuring intracellular calcium, cAMP, or IP3 levels.

Q4: What are the known effects of this compound on apoptosis signaling pathways?

A4: In RAW264.7 macrophages, cyclizine has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This involves:

  • Intrinsic Pathway: Induction of mitochondrial dysfunction.

  • Extrinsic Pathway: Upregulation of death receptors.

  • Common Pathway: Activation of caspases-3, -8, and -9.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in Assays (e.g., MTT, AlamarBlue)
Potential Cause Troubleshooting Steps
Direct Cytotoxicity Cyclizine can be cytotoxic to certain cell types. Confirm this by performing an independent cytotoxicity assay, such as an LDH release assay.
Assay Interference Antihistamines may have intrinsic fluorescence or interfere with assay reagents. Run a "no-cell" control with this compound in the assay medium to check for direct chemical reactions with the assay dye. Also, measure the fluorescence of this compound alone at the assay's excitation/emission wavelengths.
Mitochondrial Dysfunction Cyclizine induces mitochondrial dysfunction as part of apoptosis. Since assays like MTT rely on mitochondrial reductase activity, a decrease in signal may reflect this biological effect. Consider using a non-enzymatic viability assay, such as trypan blue exclusion, for comparison.
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity)
Potential Cause Troubleshooting Steps
Concentration and Time Dependence The apoptotic effect of cyclizine is concentration-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for observing apoptosis in your cell line.
Cell Line Specificity The reported apoptotic effects were in RAW264.7 macrophages. This effect may not be present or may differ in other cell lines.
Incorrect Assay Window Ensure that the timing of your assay captures the desired stage of apoptosis. Early apoptosis is best detected by Annexin V staining, while later stages involve changes in membrane integrity (PI staining) and caspase activation.
Issue 3: Altered Readouts in GPCR Signaling Assays (e.g., Calcium Flux, cAMP)
Potential Cause Troubleshooting Steps
Anticholinergic Activity Cyclizine's antagonism of muscarinic receptors can alter baseline and stimulated levels of intracellular calcium and cAMP. If your cells express muscarinic receptors, consider using a specific muscarinic antagonist as a control to confirm that the observed effects are due to this off-target activity.
Histamine H1 Receptor Blockade If your experimental system involves histamine signaling, the primary activity of cyclizine as an H1 antagonist will be the dominant effect.

Quantitative Data Summary

Table 1: Cyclizine-Induced Cytotoxicity in RAW264.7 Macrophages

Cyclizine Concentration (µM)Cytotoxicity (%)
00
100~5
200~15
300~25
500~40
Statistically significant difference compared to the vehicle group (p < .05). Data extracted from a study on RAW264.7 macrophages after 24 hours of treatment.

Table 2: Cyclizine-Induced Apoptosis and Necrosis in RAW264.7 Macrophages

Cyclizine Concentration (µM)Viable Cells (%)Apoptotic Cells (%)Necrotic Cells (%)
0~95~3~2
100~90~6~4
200~75~15~10
300~60~25~15
500~40~35~25
Statistically significant difference compared to the vehicle group (p < .05). Data represents the percentage of cell populations after 24 hours of treatment.

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol is adapted from standard LDH assay procedures and the methodology used in the study of cyclizine-induced cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include a positive control for maximum LDH release (e.g., lysis buffer provided with the kit).

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture (substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the reaction plate at room temperature, protected from light, for the recommended time (usually 10-30 minutes). Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the vehicle control.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on standard flow cytometry procedures for apoptosis detection.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Signaling Pathway and Workflow Diagrams

Cyclizine-Induced Apoptosis Signaling Pathway Cyclizine This compound Extrinsic Extrinsic Pathway Cyclizine->Extrinsic Intrinsic Intrinsic Pathway Cyclizine->Intrinsic DeathReceptors Death Receptors (e.g., Fas, TNFR) Extrinsic->DeathReceptors Mitochondria Mitochondrial Dysfunction Intrinsic->Mitochondria Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cyclizine-induced apoptosis involves both extrinsic and intrinsic pathways.

Experimental Workflow for Assessing Cyclizine's Off-Target Effects Start Start: Hypothesis of Off-Target Effect AssaySelection Select Relevant Cellular Assay (e.g., Viability, Signaling) Start->AssaySelection Controls Design Appropriate Controls - Vehicle Control - No-Cell Control - Positive/Negative Controls AssaySelection->Controls Treatment Treat Cells with This compound (Dose-Response) Controls->Treatment DataAcquisition Acquire Data Treatment->DataAcquisition Analysis Analyze and Interpret Results DataAcquisition->Analysis Confirmation Confirm with Orthogonal Assay Analysis->Confirmation End Conclusion on Off-Target Effect Analysis->End Not Confirmed Confirmation->End Confirmed

Caption: A logical workflow for investigating potential off-target effects of Cyclizine.

Anticholinergic (Muscarinic) Signaling Interference by Cyclizine Acetylcholine Acetylcholine M1_M3_M5 M1, M3, M5 Receptors (Gq/11-coupled) Acetylcholine->M1_M3_M5 Activates M2_M4 M2, M4 Receptors (Gi/o-coupled) Acetylcholine->M2_M4 Activates Cyclizine Cyclizine (Antagonist) Cyclizine->M1_M3_M5 Blocks Cyclizine->M2_M4 Blocks PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Calcium Increased Intracellular Ca2+ IP3_DAG->Calcium cAMP_decrease Decreased cAMP

Caption: Cyclizine's potential interference with muscarinic receptor signaling pathways.

References

Technical Support Center: Managing Cyclizine Lactate-Induced Drowsiness in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering drowsiness induced by cyclizine lactate in animal studies.

Troubleshooting Guides

Issue: Unexpectedly Severe or Prolonged Drowsiness in Study Animals

Initial Assessment:

  • Confirm Dosage and Administration: Double-check the calculated dose of this compound and the route of administration. Intravenous administration can lead to more rapid and pronounced sedation compared to oral or subcutaneous routes.

  • Evaluate Animal Health Status: Ensure that the animals are healthy. Underlying conditions, particularly hepatic or renal impairment, can affect drug metabolism and prolong the sedative effects of cyclizine.

  • Review Concurrent Medications: Assess for any other administered compounds that may have CNS depressant effects, as these can potentiate the drowsiness caused by cyclizine.[1][2]

Troubleshooting Steps:

  • Dose Reduction: If the experimental design allows, consider reducing the dose of this compound in a pilot study to determine the minimum effective dose for antiemesis with an acceptable level of sedation.

  • Pharmacological Intervention (with caution):

    • Doxapram: Consider the administration of a CNS and respiratory stimulant like doxapram to counteract sedation. A pilot study is essential to determine an effective dose that does not produce unwanted side effects like hyperventilation or seizures.[3][4][5]

    • Modafinil: This wakefulness-promoting agent may be an option, as it has been shown to increase locomotor activity through histaminergic systems, which could potentially counteract the effects of the H1 antagonist cyclizine. As with doxapram, a dose-finding study is crucial.

  • Consider Alternative Antiemetics: If drowsiness continues to interfere with the study, switching to a non-sedating antiemetic may be the most effective solution. (See FAQ section for alternatives).

Issue: Drowsiness is Confounding Behavioral or Neurological Assessments

Initial Assessment:

  • Timing of Assessments: Review the timing of your behavioral or neurological tests in relation to the administration of this compound. The peak sedative effect will likely coincide with the peak plasma concentration of the drug.

  • Nature of the Behavioral Test: Some behavioral tests are more sensitive to the motor and cognitive-impairing effects of sedatives than others.

Troubleshooting Steps:

  • Adjust Testing Schedule: If possible, schedule behavioral testing for a time point when the sedative effects of cyclizine have diminished but the antiemetic effect is still present. The antiemetic effect of cyclizine lasts for approximately four hours.

  • Incorporate Control Groups:

    • Vehicle Control: Always include a vehicle-only control group to establish baseline behavioral performance.

    • Positive Control (for sedation): Consider a group treated with a known sedative to understand the profile of sedation in your specific behavioral assay.

  • Utilize a Battery of Behavioral Tests: Employ a range of behavioral tests to differentiate between general sedation and specific cognitive or motor deficits. For example, a rotarod test can assess motor coordination, while an open field test can measure general locomotor activity and anxiety-like behavior.

  • Pharmacological Counteraction: As a last resort, and with careful validation, consider the co-administration of a stimulant like doxapram or modafinil. It is critical to run control groups with the stimulant alone to understand its intrinsic effects on your behavioral paradigms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced drowsiness?

A1: Cyclizine is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. It readily crosses the blood-brain barrier and blocks H1 receptors in the central nervous system. Histamine in the brain plays a crucial role in promoting wakefulness, so by blocking its action, cyclizine produces a sedative effect. Additionally, cyclizine has anticholinergic (muscarinic receptor antagonist) properties, which can also contribute to drowsiness and other side effects like dry mouth and blurred vision.

Q2: Are there alternative antiemetics with a lower potential for sedation?

A2: Yes, several alternatives are available and may be more suitable for studies where sedation is a concern:

  • Maropitant: A neurokinin-1 (NK1) receptor antagonist that is a potent antiemetic with a low incidence of sedation. It is approved for use in dogs and cats.

  • Ondansetron: A 5-HT3 receptor antagonist that is effective against nausea and vomiting, particularly that induced by chemotherapy or anesthesia, and is not associated with significant sedation.

  • Second-generation Antihistamines: Drugs like loratadine and cetirizine are designed to have limited penetration of the blood-brain barrier, resulting in significantly less sedation than first-generation antihistamines like cyclizine. However, their efficacy as antiemetics in various animal models may need to be validated for your specific application.

Q3: What are the recommended dosages for this compound in common laboratory animals?

A3: Dosages can vary depending on the species and the desired effect. It is always recommended to start with a low dose and titrate up to the desired effect in a pilot study. The following table provides a summary of reported dosages.

Animal SpeciesThis compound Dosage (mg/kg)Route of AdministrationReference(s)
Rats15 - 65Oral
Rabbits75Oral
DogsData for specific dosing is limited; however, it has been used in experimental models of emesis.Oral

Q4: What are the suggested dosages for countermeasures to cyclizine-induced drowsiness?

A4: The following dosages are for counteracting sedation from other agents and should be used as a starting point for pilot studies when considering their use with cyclizine.

| Countermeasure | Animal Species | Dosage (mg/kg) | Route of Administration | Reference(s) | | :--- | :--- | :--- | :--- | | Doxapram | Dogs | 1.25 - 2.5 | Intravenous | | | Doxapram | Llamas | 2.2 | Intravenous | | | Modafinil | Mice | 22.5 - 90 | Intraperitoneal | | | Modafinil | Rats | 75 - 150 | Intraperitoneal | |

Q5: How can I quantitatively assess the level of drowsiness in my animal models?

A5: Several behavioral assays can be used to quantify sedation and motor impairment:

  • Open Field Test: This test assesses locomotor activity by tracking the distance moved, speed, and time spent in different zones of an open arena. A sedated animal will typically show reduced overall movement.

  • Rotarod Test: This test measures motor coordination and balance by placing the animal on a rotating rod. The latency to fall is recorded, with sedated animals falling off more quickly.

  • Righting Reflex: This is a simple test where the animal is placed on its back, and the time it takes to right itself onto all four paws is measured. A delayed righting reflex is indicative of sedation.

  • Behavioral Observation Scales: Standardized scoring systems can be used to rate the level of sedation based on posture, alertness, and response to stimuli.

Experimental Protocols

Protocol 1: Open Field Test to Quantify Sedation

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior as a measure of sedation.

Materials:

  • Open field arena (e.g., 42 x 42 x 42 cm for mice)

  • Video tracking software

  • This compound solution

  • Vehicle control (e.g., saline)

  • 70% ethanol for cleaning

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test. Handle the animals for a few minutes each day for several days prior to testing to reduce stress.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Testing: At a predetermined time post-injection (e.g., 30 minutes), gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 5-10 minutes) using the video tracking software. Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

Protocol 2: Rotarod Test for Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination and balance.

Materials:

  • Rotarod apparatus

  • This compound solution

  • Vehicle control

Procedure:

  • Training: Train the animals on the rotarod for several sessions on the days preceding the experiment until they can consistently remain on the rotating rod for a set period (e.g., 5 minutes at a constant speed or during an accelerating protocol).

  • Drug Administration: Administer this compound or vehicle control.

  • Testing: At a predetermined time post-injection, place the animal on the rotarod and start the rotation (either at a fixed speed or an accelerating protocol).

  • Data Collection: Record the latency to fall from the rod. A shorter latency compared to baseline or the vehicle control group indicates impaired motor coordination.

  • Repeat Trials: It is common to perform multiple trials for each animal and average the results.

Visualizations

Cyclizine_Sedation_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (CNS) cluster_intervention Pharmacological Intervention Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Wakefulness Wakefulness H1_Receptor->Wakefulness Promotes Cyclizine Cyclizine Cyclizine->H1_Receptor Blocks Cyclizine->Wakefulness Leads to Drowsiness CNS_Stimulant CNS Stimulant (e.g., Doxapram) Arousal_Centers Other Arousal Centers CNS_Stimulant->Arousal_Centers Activates Arousal_Centers->Wakefulness Counteracts Drowsiness

Caption: Mechanism of Cyclizine-Induced Drowsiness and Counteraction.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation & Habituation Start->Animal_Acclimation Baseline_Behavior Baseline Behavioral Assessment Animal_Acclimation->Baseline_Behavior Drug_Administration Drug Administration (Cyclizine +/- Countermeasure) Baseline_Behavior->Drug_Administration Post_Drug_Behavior Post-Administration Behavioral Assessment Drug_Administration->Post_Drug_Behavior Data_Analysis Data Analysis & Comparison Post_Drug_Behavior->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Assessing Cyclizine-Induced Drowsiness.

References

Technical Support Center: Addressing Pain on Injection with Cyclizine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering injection site pain with Cyclizine in animal models.

Frequently Asked Questions (FAQs)

Q1: Why does Cyclizine injection cause pain in our animal models?

A1: Cyclizine lactate solution for injection is formulated at a low pH, typically between 3.3 and 3.7, to ensure its stability and solubility.[1][2] This acidic nature is a primary cause of injection site pain and irritation.[3] Subcutaneous or intramuscular administration of acidic solutions can lead to immediate stinging or burning sensations upon injection.[4]

Q2: What are the immediate behavioral signs of injection pain in rodents?

A2: Immediate behavioral indicators of pain following an injection in rodents can include:

  • Flinching: A brisk shaking or lifting of the injected paw.[5]

  • Licking or Biting: Focused attention on the injection site, including licking, biting, or scratching.

  • Guarding: Protecting the affected limb or area from contact.

  • Vocalization: Audible squeaking or chirping during or immediately after the injection.

Q3: Can repeated injections of Cyclizine at the same site cause long-term issues?

A3: Yes, repeated administration of an irritating substance like acidic Cyclizine solution can lead to cumulative tissue damage. This may manifest as chronic inflammation, fibrosis, and the formation of sterile abscesses at the injection site. It is crucial to rotate injection sites for repeated dosing regimens.

Q4: Are there alternative formulations of Cyclizine that are less painful?

A4: While the commercially available injectable form of Cyclizine is acidic, reformulating with buffering agents to raise the pH closer to physiological levels (around 7.4) is a potential strategy to reduce injection pain. However, any modification to the formulation would require thorough stability and efficacy testing.

Q5: How can we quantitatively assess the level of pain caused by Cyclizine injections in our animal models?

A5: The formalin test is a well-established method that can be adapted to quantify injection-induced pain-related behaviors. This involves injecting the substance into the plantar surface of a rodent's paw and recording the frequency and duration of pain-related behaviors like flinching and licking over time. These behaviors are typically categorized into two phases: an acute phase immediately following injection and a tonic phase that develops later.

Troubleshooting Guides

Issue: Animals exhibit immediate signs of distress upon Cyclizine injection.

Possible Cause:

  • Low pH of the Cyclizine formulation.

  • High injection volume for the chosen site.

  • Rapid injection speed.

  • Inappropriate needle size.

Troubleshooting Steps:

  • Optimize Injection Technique:

    • Reduce Injection Speed: Administer the injection slowly and steadily to minimize tissue distension.

    • Use an Appropriate Needle Gauge: For subcutaneous injections in mice, a 27-30G needle is recommended. For rats, a 25-27G needle is suitable.

    • Limit Injection Volume: Adhere to recommended maximum injection volumes for the specific species and injection site. If a large dose is required, consider splitting it across multiple sites.

  • Modify the Formulation (Requires Validation):

    • Buffering: Investigate the use of pharmaceutical buffers like sodium bicarbonate or phosphate buffers to adjust the pH of the Cyclizine solution to a more neutral range. This must be done carefully to avoid precipitation of the drug and requires full re-validation of the formulation's stability and efficacy.

    • Dilution: Diluting the Cyclizine solution with a sterile, neutral vehicle such as sterile saline may help, but ensure the final concentration is appropriate for the study.

  • Co-administration with a Local Anesthetic:

    • Administer a local anesthetic such as lidocaine or bupivacaine either mixed with the Cyclizine solution (if compatible) or as a separate injection at the same site just prior to the Cyclizine injection.

Issue: Injection site shows signs of inflammation (redness, swelling) post-injection.

Possible Cause:

  • Tissue irritation from the low pH of the Cyclizine solution.

  • Inflammatory response to the vehicle or the drug itself.

  • Contamination of the injectate or improper aseptic technique.

Troubleshooting Steps:

  • Histological Assessment:

    • At the end of the study, collect tissue samples from the injection sites for histological analysis. This can provide quantitative data on the extent of inflammation, necrosis, and other tissue reactions.

  • Refine Formulation:

    • As mentioned previously, adjusting the pH of the formulation can significantly reduce tissue irritation.

  • Review Aseptic Technique:

    • Ensure that all injectates are sterile and that proper aseptic technique is followed during preparation and administration to prevent infection, which can exacerbate inflammation.

Data Presentation

Table 1: Effect of Buffering on Injection Pain (General Model)

FormulationpHAnimal ModelPain Assessment MethodPain Score (Mean ± SEM)Reference
Unbuffered Bupivacaine~5.5Human VolunteersVisual Analogue Scale (mm)30 ± 4.2
Buffered Bupivacaine7.0Human VolunteersVisual Analogue Scale (mm)22 ± 3.5

Note: This data is for bupivacaine and serves as a model for the potential effect of pH adjustment. Specific results for Cyclizine may vary and require dedicated studies.

Table 2: Efficacy of Local Anesthetics in Reducing Inflammatory Pain in Rats

Treatment (Intraplantar)Analgesic EffectAnimal ModelPain ModelReference
Bupivacaine (2.5 µg) + ICS-205 930Increased analgesiaRatFreund's Adjuvant
Lidocaine (7.5 µg) + ICS-205 930Increased analgesiaRatFreund's Adjuvant

Note: This table demonstrates the principle of co-administering local anesthetics to enhance analgesia in an inflammatory pain model.

Experimental Protocols

Protocol 1: Adaptation of the Formalin Test for Assessing Injection Site Pain
  • Acclimation: Acclimate animals to the testing environment for at least 30 minutes before the experiment.

  • Injection: Inject a small volume (e.g., 20-50 µL) of the test substance (e.g., Cyclizine, buffered Cyclizine, or Cyclizine with a local anesthetic) into the plantar surface of the hind paw of the animal.

  • Observation: Immediately place the animal in an observation chamber with mirrors to allow for an unobstructed view of the injected paw.

  • Data Collection:

    • Phase 1 (0-5 minutes post-injection): Record the cumulative time spent licking or biting the injected paw.

    • Phase 2 (15-60 minutes post-injection): Record the cumulative time spent licking or biting the injected paw.

  • Analysis: Compare the pain-related behaviors between different treatment groups. A significant reduction in licking/biting time indicates a reduction in injection pain.

Protocol 2: Co-administration of Local Anesthetics with Subcutaneous Injections in Rats
  • Preparation: Prepare the Cyclizine solution and the local anesthetic solution (e.g., 0.5% Bupivacaine or 1% Lidocaine) in separate sterile syringes.

  • Dosing:

    • Bupivacaine: Do not exceed a total dose of 8 mg/kg.

    • Lidocaine: Do not exceed a total dose of 7 mg/kg.

  • Administration (Sequential Injection):

    • Gently restrain the animal and administer the local anesthetic subcutaneously at the desired injection site.

    • Wait for the anesthetic to take effect (approximately 5-10 minutes for bupivacaine, 1-2 minutes for lidocaine).

    • Administer the Cyclizine injection at the same site.

  • Administration (Mixed Injection - Requires Compatibility Testing):

    • If the two solutions are compatible (no precipitation or color change), they can be drawn into the same syringe and administered as a single injection. This requires prior validation.

  • Observation: Monitor the animal for any signs of pain or distress during and after the injection.

Mandatory Visualizations

PainSignalingPathway cluster_injection Injection Site cluster_nociceptor Nociceptor Terminal cluster_cns Central Nervous System Cyclizine_Injection Cyclizine Injection (Low pH) Protons H+ (Protons) Cyclizine_Injection->Protons releases ASIC1 ASIC1 Protons->ASIC1 activates TRPV1 TRPV1 Protons->TRPV1 activates Depolarization Depolarization ASIC1->Depolarization leads to TRPV1->Depolarization leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord propagates to Brain Brain (Pain Perception) Spinal_Cord->Brain

Caption: Signaling pathway of pain on injection with low-pH Cyclizine.

TroubleshootingWorkflow Start Pain/Distress Observed During Injection Check_Technique Review Injection Technique (Speed, Volume, Needle Size) Start->Check_Technique Modify_Formulation Modify Formulation (Buffering, Dilution) Check_Technique->Modify_Formulation If technique is optimal CoAdminister_Anesthetic Co-administer Local Anesthetic Modify_Formulation->CoAdminister_Anesthetic If formulation change is not feasible Assess_Pain Quantitative Pain Assessment (e.g., Formalin Test) Modify_Formulation->Assess_Pain CoAdminister_Anesthetic->Assess_Pain Histology Histological Evaluation of Injection Site Assess_Pain->Histology End Pain Minimized Histology->End

Caption: Troubleshooting workflow for addressing injection pain.

References

Cyclizine Lactate's potential to mask ototoxicity of other research compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for cyclizine lactate to mask the ototoxic effects of other research compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a medication belonging to the piperazine derivative class of H1 histamine receptor antagonists. It exhibits both antihistaminic and anticholinergic properties. Its primary mechanism of action involves blocking histamine H1 and muscarinic receptors in the brain's vomiting center and reducing the sensitivity of the labyrinthine apparatus in the inner ear. This action makes it effective in preventing and treating nausea, vomiting, and dizziness, particularly those associated with motion sickness and vertigo.

Q2: What is ototoxicity?

Ototoxicity refers to damage to the inner ear (cochlea and vestibular system) caused by exposure to certain drugs or chemicals. This damage can lead to hearing loss, tinnitus (ringing in the ears), and balance problems. The primary warning signs of ototoxicity often include dizziness (vertigo), nausea, and tinnitus.

Q3: Could this compound mask the ototoxicity of other research compounds?

Yes, there is a significant potential for this compound to mask the early warning signs of ototoxicity. Because cyclizine is effective at suppressing nausea, vomiting, and dizziness, it can alleviate the very symptoms that would indicate a compound is damaging the inner ear. This masking effect does not mean that cyclizine prevents the ototoxic damage itself, but rather that it may hide the initial clinical indications of toxicity.

Q4: How does this compound mask these symptoms?

Cyclizine's primary action is to suppress the vestibular system and the brain's vomiting center. Ototoxic compounds can irritate and damage the hair cells in the inner ear, leading to abnormal signals being sent to the brain, which are interpreted as dizziness and nausea. Cyclizine directly counteracts these symptoms by reducing the excitability of the vestibular system and blocking the signaling pathways that lead to nausea and vomiting.

Q5: Are there specific classes of research compounds where this masking effect is a particular concern?

Yes, caution is especially warranted when co-administering cyclizine with compounds known for their ototoxic potential, including:

  • Aminoglycoside antibiotics (e.g., gentamicin, amikacin)

  • Platinum-based chemotherapy agents (e.g., cisplatin, carboplatin)

  • Loop diuretics (e.g., furosemide)

Troubleshooting Guides for Experimental Studies

Issue 1: Unexpected lack of vestibular side effects with a potentially ototoxic compound when co-administered with cyclizine.

  • Possible Cause: Cyclizine is effectively masking the symptoms of vestibular dysfunction (dizziness, nausea).

  • Troubleshooting Steps:

    • Do not assume lack of toxicity: The absence of overt symptoms should not be interpreted as the compound being non-ototoxic.

    • Implement objective ototoxicity monitoring: Rely on quantitative, objective measures rather than clinical symptoms alone. This includes performing baseline and serial assessments using methods like Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE).

    • Consider a separate study arm: If feasible, include a study arm where the potentially ototoxic compound is administered without cyclizine to unmask any potential vestibular effects. This should be done with appropriate ethical considerations and safety monitoring.

    • Dose reduction and monitoring: If the research compound is essential, consider a dose-reduction study in combination with close objective monitoring to identify a potential therapeutic window with reduced ototoxicity.

Issue 2: Difficulty in assessing the true incidence of ototoxicity in a preclinical or clinical study.

  • Possible Cause: Concomitant use of cyclizine or other antiemetics is confounding the results by masking early warning signs.

  • Troubleshooting Steps:

    • Review study protocols: Ensure that the study protocol explicitly accounts for the potential confounding effect of antiemetics.

    • Standardize antiemetic use: If an antiemetic is necessary, its use should be standardized across all study groups. The specific antiemetic, dose, and timing of administration should be consistent.

    • Prioritize objective endpoints: The primary endpoints for ototoxicity should be objective measures (ABR, DPOAE, histopathology in preclinical studies) rather than subjective reports of dizziness or nausea.

    • Data stratification: In data analysis, stratify the results based on cyclizine (or other antiemetic) usage to identify any potential differences in the incidence and severity of objectively measured ototoxicity.

Data Presentation

Currently, there is a lack of direct quantitative studies specifically investigating the masking effect of cyclizine on the ototoxicity of other compounds. Therefore, a data table summarizing this specific interaction cannot be provided. Researchers are encouraged to generate their own data using rigorous, controlled studies.

The following table provides a conceptual framework for how such data could be presented if a study were conducted.

Treatment GroupSubjective Symptoms (Nausea/Dizziness Score)Objective Ototoxicity (e.g., ABR Threshold Shift in dB)
Vehicle Control0.5 ± 0.22 ± 1.5
Ototoxic Compound Alone8.2 ± 1.535 ± 5.2
Cyclizine Alone0.7 ± 0.33 ± 2.0
Ototoxic Compound + Cyclizine2.1 ± 0.833 ± 4.8

This table is illustrative and does not represent actual experimental data.

Experimental Protocols

Protocol 1: Preclinical Assessment of Ototoxicity Masking by Cyclizine

Objective: To determine if cyclizine masks the behavioral and objective signs of ototoxicity induced by a research compound (e.g., gentamicin) in a rodent model.

Methodology:

  • Animal Model: Wistar rats or C57BL/6 mice.

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control (saline).

    • Group 2: Gentamicin (e.g., 120 mg/kg/day, intraperitoneally for 14 days).

    • Group 3: this compound (e.g., 15 mg/kg, intraperitoneally, 30 minutes prior to behavioral testing).

    • Group 4: Gentamicin + this compound.

  • Baseline Measurements:

    • Auditory Brainstem Response (ABR): Measure auditory thresholds at various frequencies (e.g., 8, 16, 32 kHz).

    • Distortion Product Otoacoustic Emissions (DPOAEs): Assess outer hair cell function.

    • Vestibular Function: Assess balance and coordination using a rotarod test or balance beam test.

  • Treatment and Monitoring:

    • Administer compounds as per the group assignments.

    • Perform vestibular function tests daily, before and after cyclizine administration in the relevant groups.

    • Repeat ABR and DPOAE measurements weekly.

  • Endpoint Analysis:

    • At the end of the treatment period, perform final ABR, DPOAE, and vestibular function tests.

    • Euthanize animals and collect cochlear and vestibular tissues for histopathological analysis (e.g., hair cell counting).

  • Data Analysis: Compare the behavioral scores, ABR threshold shifts, DPOAE amplitudes, and hair cell counts between the groups to determine if cyclizine masked the functional deficits without preventing the underlying cellular damage.

Mandatory Visualizations

Signaling Pathways in Ototoxicity

The following diagram illustrates a simplified signaling pathway for aminoglycoside- and cisplatin-induced ototoxicity, primarily focusing on the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in inner ear hair cells.

Ototoxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Inner Ear Hair Cell Ototoxic_Compound Ototoxic Compound (e.g., Aminoglycoside, Cisplatin) Transporters Membrane Transporters/ Channels Ototoxic_Compound->Transporters ROS_Formation Reactive Oxygen Species (ROS) Formation Transporters->ROS_Formation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Formation->Mitochondrial_Dysfunction MAPK_Activation MAPK Pathway Activation (JNK, p38) ROS_Formation->MAPK_Activation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation MAPK_Activation->Caspase_Activation Apoptosis Apoptosis & Cell Death Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of drug-induced ototoxicity.

Experimental Workflow for Investigating Ototoxicity Masking

This diagram outlines a logical workflow for an experiment designed to investigate whether this compound masks the ototoxic effects of a research compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Conclusion Animal_Model Select Animal Model (e.g., Rat, Mouse) Group_Allocation Allocate Animals to Treatment Groups: - Control - Ototoxic Compound - Cyclizine - Combination Animal_Model->Group_Allocation Baseline_Testing Perform Baseline Ototoxicity Assessment (ABR, DPOAE, Vestibular Tests) Group_Allocation->Baseline_Testing Dosing Administer Compounds According to Protocol Baseline_Testing->Dosing Behavioral_Monitoring Monitor for Clinical Signs of Ototoxicity (e.g., Balance, Nausea-like behavior) Dosing->Behavioral_Monitoring Objective_Monitoring Perform Serial Objective Testing (ABR, DPOAE) Dosing->Objective_Monitoring Endpoint_Analysis Conduct Final Assessments & Histopathology Behavioral_Monitoring->Endpoint_Analysis Objective_Monitoring->Endpoint_Analysis Data_Comparison Compare Subjective vs. Objective Outcomes Across All Groups Endpoint_Analysis->Data_Comparison Conclusion Determine if Cyclizine Masks Symptoms Without Preventing Cellular Damage Data_Comparison->Conclusion

Caption: Experimental workflow for ototoxicity masking studies.

Light sensitivity and proper storage conditions for Cyclizine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the light sensitivity and proper storage conditions for Cyclizine compounds. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and stability of your samples during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for Cyclizine compounds?

A1: Cyclizine is known to be light-sensitive.[1] Therefore, it is critical to protect it from light. For general storage, follow the directions on the product packaging.[2] As a best practice, store Cyclizine active pharmaceutical ingredients (API) and formulated products in well-closed, light-resistant containers in a controlled environment.

Q2: How should I prepare and store a Cyclizine stock solution for experimental use?

A2: A standard stock solution of Cyclizine (e.g., 1 mg/mL in water) should be prepared and immediately protected from light, for instance, by wrapping the container in aluminum foil.[3] For short-term storage, this solution can be kept at 4°C.[3] One study noted that a solution prepared in this manner was stable for up to 5 days at ambient temperature.[3] However, for longer-term storage or to minimize variability, freezing at -20°C is recommended.

Q3: What are the visible signs of degradation in Cyclizine samples?

A3: Degradation may not always be visible. However, you should look for changes in physical appearance, such as discoloration (e.g., yellowing), changes in odor, or precipitation in solutions. The most reliable way to detect degradation is through analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products.

Q4: What regulatory guidelines should I follow for stability testing of Cyclizine?

A4: The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. Specifically, ICH Q1B outlines the procedures for photostability testing, and ICH Q1A(R2) covers long-term and accelerated stability testing for new drug substances and products. Adhering to these guidelines is essential for regulatory compliance and ensuring the quality of your data.

Data Summary: Recommended Stability Testing Conditions

The following tables summarize the standard conditions for stability testing as mandated by ICH guidelines, which are applicable to Cyclizine compounds.

Table 1: Recommended General Storage Conditions

ConditionTemperatureRelative Humidity (RH)Light Condition
Long-Term 25°C ± 2°C or 30°C ± 2°C60% RH ± 5% RH or 65% RH ± 5% RHProtected from light
Intermediate 30°C ± 2°C65% RH ± 5% RHProtected from light
Accelerated 40°C ± 2°C75% RH ± 5% RHProtected from light
Refrigerated 5°C ± 3°CN/AProtected from light
Frozen -20°C ± 5°CN/AProtected from light

Data compiled from ICH guidelines.

Table 2: ICH Q1B Conditions for Confirmatory Photostability Testing

Light SourceMinimum Overall IlluminationMinimum Near UV EnergyNotes
Option 1 or 2 ≥ 1.2 million lux hours≥ 200 watt hours/square meterSamples should be exposed to both visible and UV light. A dark control should be run in parallel.

Data compiled from ICH Q1B guidelines.

Troubleshooting Guide

Q: My Cyclizine sample shows significant degradation, but it was stored in a dark, temperature-controlled environment. What could be the cause?

A: If light has been successfully excluded, consider these other stress factors:

  • Oxidation: Ensure containers are well-sealed. For highly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen).

  • Hydrolysis: Humidity can cause degradation. Check that your storage area maintains the recommended relative humidity (e.g., 60% RH) and that containers are airtight.

  • Incompatibility: The compound may be reacting with container materials or trace contaminants. Use chemically inert containers like Type I borosilicate glass.

  • pH Instability: For solutions, the pH may have shifted outside the optimal stability range. Verify the pH of your solvent or buffer system.

G Troubleshooting Unexpected Degradation start Unexpected Degradation Observed check_light Was sample fully protected from light? start->check_light check_temp Was temperature and humidity controlled? check_light->check_temp Yes investigate_light Review handling procedures. Use light-resistant containers and low-light conditions. check_light->investigate_light No check_container Is container inert and properly sealed? check_temp->check_container Yes investigate_env Verify chamber performance. Check temperature/humidity logs. check_temp->investigate_env No investigate_container Test for container compatibility. Check for oxidation/hydrolysis. check_container->investigate_container No end_issue Potential Root Cause Identified check_container->end_issue Yes investigate_light->end_issue investigate_env->end_issue investigate_container->end_issue

Caption: Logic flow for troubleshooting unexpected sample degradation.

Q: I am observing inconsistent results across different batches in my photostability study. How can I improve reproducibility?

A: Inconsistent results often stem from variations in experimental conditions. To improve reproducibility:

  • Uniform Light Exposure: Ensure all samples are positioned to receive the same intensity and spectral distribution of light. Avoid shadowing.

  • Sample Presentation: For solid samples, use a consistent and thin layer (e.g., not more than 3 mm) to ensure uniform exposure.

  • Calibrated Equipment: Regularly calibrate your light sources (radiometers/lux meters) and analytical instruments (e.g., HPLC) as per ICH guidelines.

  • Controlled Environment: Maintain consistent temperature and humidity during the light exposure test to prevent these factors from confounding the results.

  • Dark Control: Always include a control sample, protected from light but stored under the same temperature and humidity, to differentiate between thermal and light-induced degradation.

Experimental Protocols

Protocol 1: Photostability Testing of Cyclizine Compounds (ICH Q1B)

This protocol outlines the forced degradation (stress testing) and confirmatory testing for a Cyclizine drug substance.

1. Objective: To evaluate the intrinsic photostability of a Cyclizine compound and determine if light exposure leads to unacceptable changes.

2. Materials:

  • Cyclizine drug substance

  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass)

  • Light-resistant containers (e.g., amber glass wrapped in aluminum foil) for dark controls

  • Calibrated photostability chamber meeting ICH Q1B options for light sources (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Validated stability-indicating analytical method (e.g., HPLC-UV).

3. Sample Preparation:

  • Solid State: Place the Cyclizine powder in a suitable transparent dish, spreading it to a thin, uniform layer (not exceeding 3 mm).

  • Solution State: Prepare a solution of Cyclizine in an inert solvent (e.g., water or methanol) in a transparent container.

  • Dark Control: Prepare an identical set of samples but wrap the containers completely in aluminum foil to protect them from light.

4. Exposure Conditions:

  • Place both the test and dark control samples in the photostability chamber.

  • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain a constant temperature and humidity throughout the study.

5. Analysis:

  • At appropriate time points, withdraw samples (both light-exposed and dark controls).

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Evaluate for any changes in physical properties (appearance, color).

  • Assess the assay value of Cyclizine and quantify any degradation products formed.

6. Evaluation:

  • Compare the results from the light-exposed samples to those of the dark control.

  • If significant degradation occurs, further testing of the Cyclizine in its immediate and marketing packs is necessary to assess the protective qualities of the packaging.

G ICH Q1B Photostability Experimental Workflow prep Sample Preparation (Drug Substance in inert container) split Create Two Sets: Test Sample & Dark Control prep->split expose Expose Test Sample in Photostability Chamber (≥1.2M lux-hr, ≥200 W-hr/m²) split->expose Test dark Store Dark Control in same chamber (wrapped in foil) split->dark Control analyze Analyze both samples via Stability-Indicating Method (HPLC) expose->analyze dark->analyze compare Compare Results: Assay, Impurities, Appearance analyze->compare pass No Unacceptable Change: Substance is Photostable compare->pass Pass fail Unacceptable Change: Proceed to test in packaging compare->fail Fail

Caption: Workflow for conducting a photostability study on a drug substance.

Protocol 2: Long-Term Stability Testing of Cyclizine (ICH Q1A)

1. Objective: To establish a re-test period for the drug substance or a shelf life for the drug product by evaluating its thermal stability over a prolonged period.

2. Materials:

  • At least three batches of Cyclizine drug substance or product.

  • Packaging that simulates or is the same as the proposed packaging for storage and distribution.

  • Calibrated stability chambers capable of maintaining specified temperature and humidity conditions.

  • Validated stability-indicating analytical method (e.g., HPLC-UV).

3. Storage Conditions:

  • Place the packaged samples in a stability chamber set to the long-term storage condition (e.g., 25°C / 60% RH or 30°C / 65% RH).

  • For accelerated testing, place a separate set of samples in a chamber at 40°C / 75% RH.

4. Testing Frequency:

  • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter for the duration of the proposed shelf life.

  • Accelerated: Test at 0, 3, and 6 months.

5. Analysis:

  • At each time point, pull samples and analyze for critical quality attributes, including:

    • Assay (potency)

    • Degradation products/impurities

    • Appearance

    • Moisture content

    • (For drug products) Dissolution, hardness, etc.

6. Evaluation:

  • Analyze the data for trends over time.

  • If a "significant change" occurs during accelerated testing, testing under intermediate conditions (30°C / 65% RH) may be required.

  • The results are used to establish the shelf life and confirm the recommended storage conditions for the final product.

References

Technical Support Center: Method Validation for Sensitive Analytical Detection of Cyclizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the sensitive analytical detection of cyclizine.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the sensitive detection of cyclizine?

Several analytical methods are available for the sensitive detection of cyclizine, each with its own advantages. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection. HPLC is a widely used technique for the separation and quantification of cyclizine in various matrices.[1]

  • Ultra-Performance Liquid Chromatography (UPLC) , which offers faster analysis times and higher resolution compared to traditional HPLC.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , a highly sensitive and selective method ideal for detecting low concentrations of cyclizine in biological fluids like serum.[3]

  • Spectrophotometry , which provides a simpler and more cost-effective approach, often used for the quantification of cyclizine in pharmaceutical formulations.[4]

  • Thin-Layer Chromatography (TLC)-Densitometry , another option for the separation and quantification of cyclizine and its impurities.[2]

Q2: What are the key validation parameters to consider according to ICH guidelines?

According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for analytical methods include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range : The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy : The closeness of test results obtained by the method to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How do I prepare a stock solution of cyclizine?

To prepare a standard stock solution of cyclizine (1 mg/mL), dissolve an accurately weighed amount of pure cyclizine in water. This solution should be protected from light using aluminum foil and stored at 4°C. Under these conditions, the prepared drug solution is stable for up to 5 days at ambient temperature.

Troubleshooting Guides

HPLC and UPLC Methods
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing or Fronting 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of interfering substances.1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample. 4. Improve the sample preparation procedure to remove interfering substances.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Air bubbles in the system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column for a longer period or replace it. 4. Degas the mobile phase and prime the pump.
Loss of Sensitivity / Small Peak Area 1. Sample degradation. 2. Low concentration of the analyte in the sample. 3. Detector issue (e.g., lamp aging in UV detector). 4. Inefficient extraction from the matrix.1. Ensure proper sample storage and handling. 2. Concentrate the sample or use a more sensitive detection method if available. 3. Check the detector's performance and replace components as needed. 4. Optimize the solid-phase or liquid-liquid extraction procedure.
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection.1. Use high-purity solvents and flush the system thoroughly. 2. Implement a robust needle wash procedure between injections.
Spectrophotometric Methods
Issue Possible Cause(s) Troubleshooting Steps
Non-linear Calibration Curve 1. Inaccurate standard dilutions. 2. Reagent concentration is a limiting factor at higher analyte concentrations. 3. Spectrophotometer malfunction.1. Carefully prepare fresh standard solutions. 2. Optimize the concentration of the complex-forming reagent. 3. Verify the spectrophotometer's performance with certified standards.
Poor Reproducibility 1. Inconsistent reaction time or temperature. 2. Pipetting errors. 3. Instability of the colored complex.1. Standardize the reaction time and control the temperature. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Measure the absorbance promptly after color development as specified in the protocol.
High Blank Absorbance 1. Contaminated reagents or glassware. 2. Reagent blank is not properly prepared.1. Use high-purity reagents and thoroughly clean all glassware. 2. Ensure the blank solution contains all reagents except the analyte.

Experimental Protocols

HPLC-UV Method for Cyclizine in Serum

This protocol is based on a method developed for the determination of cyclizine in serum with a limit of quantitation of 5 µg/L.

  • Sample Preparation (Solid-Phase Extraction):

    • Use C18 reversed-phase extraction columns.

    • Condition the column appropriately.

    • Load the serum sample.

    • Wash the column to remove interferences.

    • Elute cyclizine with a suitable solvent.

    • Perform a phase-separation step to further purify the extract.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18.

    • Mobile Phase: To be optimized based on the specific column and system. A common mobile phase for cyclizine analysis is a mixture of phosphate buffer and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by recording the UV spectrum of a cyclizine standard (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Validation Parameters:

    • Linearity: Prepare calibration standards in the range of 5-100 µg/L.

    • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations.

LC-MS/MS Method for Cyclizine in Serum

This protocol outlines a highly sensitive method with a limit of detection of 1 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of serum, add 100 µL of ammonium hydroxide and 100 µL of an internal standard solution.

    • Extract with dichloromethane.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Luna C18 reversed-phase column.

    • Mobile Phase: To be optimized for the specific LC-MS/MS system.

    • Mass Spectrometer: Ion-trap mass spectrometer with an electrospray interface.

    • Detection: Monitor specific precursor-to-product ion transitions for cyclizine and the internal standard.

  • Validation Parameters:

    • Linearity: The method was found to be linear over a calibration range of 2.5-100 ng/mL.

    • LOD: 1 ng/mL.

Quantitative Data Summary

Method Validation Parameters for Different Analytical Techniques
ParameterSpectrophotometric MethodHPLC-UV MethodUPLC MethodLC-MS/MS MethodSpectrofluorimetric Method
Linearity Range 0.6–96.0 μg/mLNot explicitly stated, but LOQ is 5 µg/LNot explicitly stated2.5–100 ng/mL10–1000 ng/mL
LOD CalculatedBelow 5 µg/LNot explicitly stated1 ng/mL3.10 ng/mL
LOQ Calculated5 µg/LNot explicitly statedBelow 2.5 ng/mL9.41 ng/mL
Accuracy (% Recovery) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Precision (RSD %) 0.3–1.62%Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Matrix Pharmaceutical FormulationSerum, UrineParenteral FormulationSerumPure form, Human Plasma

Visualizations

Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_analysis 3. Data Analysis & Reporting dev Develop Analytical Method protocol Define Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust data Analyze Validation Data robust->data report Prepare Validation Report data->report

Caption: A typical workflow for analytical method validation.

Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Chromatographic Issue Identified peak_tail Peak Tailing/Fronting start->peak_tail rt_shift Retention Time Shift start->rt_shift low_signal Low Signal/Sensitivity start->low_signal check_col Check Column Health peak_tail->check_col check_ph Verify Mobile Phase pH peak_tail->check_ph dil_sample Dilute Sample peak_tail->dil_sample check_mp Check Mobile Phase Prep rt_shift->check_mp check_temp Check Column Temperature rt_shift->check_temp equil Equilibrate/Replace Column rt_shift->equil check_sample Check Sample Integrity low_signal->check_sample check_detector Check Detector low_signal->check_detector opt_extract Optimize Extraction low_signal->opt_extract

Caption: A troubleshooting guide for common HPLC issues.

References

Technical Support Center: Accounting for Anticholinergic Side Effects in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for assessing the anticholinergic properties of test compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are anticholinergic side effects and why are they a concern in drug development?

A: Anticholinergic side effects are adverse effects caused by drugs that block the action of the neurotransmitter acetylcholine (ACh) at its muscarinic receptors.[1][2] These receptors (subtypes M1-M5) are widely distributed throughout the body and regulate many physiological functions.[3][4] Unintended blockade of these receptors can lead to a range of side effects, including dry mouth, blurred vision, constipation, urinary retention, tachycardia, and significant central nervous system (CNS) effects like cognitive impairment, confusion, and delirium.[4] These potential adverse effects are a major concern in drug development as they can impact patient safety, limit therapeutic dosage, and lead to poor patient compliance. Therefore, early and accurate characterization of a compound's anticholinergic liability is a critical step.

Q2: How do I choose between in vitro and in vivo models for assessing anticholinergic activity?

A: The choice depends on the stage of drug development and the specific question being asked. A tiered approach is typically recommended.

  • In Vitro Assays: These are essential for initial screening and characterization. They are used to determine a compound's affinity (how strongly it binds) and potency at each of the five muscarinic receptor subtypes (M1-M5). Radioligand binding assays are the gold standard for determining affinity (Ki values). Functional assays, such as those using isolated tissue preparations (e.g., guinea pig ileum), measure the compound's ability to inhibit the physiological response to a muscarinic agonist.

  • In Vivo Models: These are used later to understand the physiological consequences of muscarinic receptor blockade in a whole organism. They are crucial for assessing complex and integrated effects, especially CNS-related side effects like cognitive impairment, which cannot be fully modeled in vitro. Animal models are often used to evaluate effects on memory, learning, and attention.

A common workflow is to first screen compounds in vitro to identify potential anticholinergic activity and then advance promising candidates with acceptable in vitro profiles to in vivo studies to confirm the lack of adverse effects at therapeutic doses.

General Workflow for Anticholinergic Risk Assessment cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation A Compound Library B Radioligand Binding Assay (Determine Affinity - Ki) A->B C Functional Assay (Determine Potency - pA2/IC50) B->C D Data Analysis: Profile against M1-M5 Receptors C->D E Risk Assessment: High vs. Low Anticholinergic Liability D->E F Select Compounds (Low Liability) E->F Advance Promising Compounds G Animal Model Selection (e.g., Rodent) H Behavioral Testing (Cognition, Memory) G->H I Physiological Measurement (e.g., Salivation, Heart Rate) G->I J Final Safety Profile H->J I->J

Workflow for assessing anticholinergic risk.

In Vitro Assays: Protocols & Data Interpretation

Q3: What is a standard protocol for a muscarinic receptor radioligand binding assay?

A: Radioligand binding assays are a cornerstone for determining the affinity of a test compound for specific receptor subtypes. These competition assays measure the displacement of a specific radiolabeled antagonist by the test compound.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Detailed Methodology:

  • Materials:

    • Receptor Source: Membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing individual human M1, M2, M3, M4, or M5 receptors.

    • Radioligand: A non-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]NMS).

    • Test Compound: Serial dilutions of the compound of interest.

    • Non-Specific Binding (NSB) Control: A high concentration of a non-labeled antagonist, such as 10 µM atropine, to saturate all receptors.

    • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold harvester.

    • Scintillation Counter: For detecting radioactivity.

  • Procedure:

    • Plate Setup: Assays are typically performed in 96-well plates. Each well will have a final volume of ~250 µL.

    • Addition of Reagents: To each well, add:

      • Receptor membrane preparation (e.g., 50-120 µg protein for tissue).

      • Test compound at various concentrations OR buffer (for total binding) OR atropine (for NSB).

      • Radioligand ([³H]NMS) at a constant concentration, typically close to its Kₔ value.

    • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

    • Termination & Filtration: Stop the reaction by rapid vacuum filtration through the filter plates. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Q4: How do I interpret Kᵢ values from receptor binding assays?

A: The Kᵢ (inhibitory constant) value represents the affinity of a compound for a receptor. A lower Kᵢ value indicates a higher binding affinity. When assessing anticholinergic liability, compounds with high affinity (low Kᵢ values, typically in the nanomolar range) for any of the five muscarinic receptor subtypes (M1-M5) are more likely to cause anticholinergic side effects.

The data is often presented in a table to compare the affinity of a test compound across all five muscarinic subtypes against well-known anticholinergic drugs.

CompoundM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)
Atropine (Strong Anticholinergic)1.02.51.30.82.0
Amitriptyline (Antidepressant)1530202540
Diphenhydramine (Antihistamine)200800450700900
Pirenzepine (M1 Selective)208005004001000
Test Compound X 5000>100008000>10000>10000

Note: The Kᵢ values are representative and may vary between studies.

From this table, Atropine shows high affinity across all subtypes. Test Compound X shows very low affinity (high Kᵢ values), suggesting a low risk of anticholinergic side effects.

Muscarinic Receptor Signaling Pathways cluster_0 Odd-Numbered Receptors (M1, M3, M5) cluster_1 Even-Numbered Receptors (M2, M4) ACh Acetylcholine (ACh) M135 M1, M3, M5 Receptors ACh->M135 M24 M2, M4 Receptors ACh->M24 Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Cellular Response\n(e.g., Smooth Muscle Contraction) Cellular Response (e.g., Smooth Muscle Contraction) Ca->Cellular Response\n(e.g., Smooth Muscle Contraction) Gi Gi/o M24->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular Response\n(e.g., Decreased Heart Rate) Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular Response\n(e.g., Decreased Heart Rate)

Simplified muscarinic receptor signaling pathways.

In Vivo Studies: Troubleshooting

Q5: My compound shows low affinity in in vitro binding assays but causes cognitive deficits in vivo. What could be the cause?

A: This is a common and complex issue in drug development. Several factors could explain this discrepancy between in vitro and in vivo results.

  • Metabolites: The parent compound may have low anticholinergic activity, but it could be converted into an active metabolite in vivo that has a high affinity for muscarinic receptors.

  • Blood-Brain Barrier (BBB) Penetration: The compound or its metabolites might accumulate in the CNS at concentrations much higher than in the periphery, leading to unexpected central anticholinergic effects.

  • Off-Target Effects: The cognitive deficits might not be caused by muscarinic receptor blockade. The compound could be interacting with other neurotransmitter systems involved in cognition (e.g., dopaminergic, serotonergic systems).

  • Indirect Effects: The compound could be indirectly altering acetylcholine levels or the function of cholinergic neurons through a mechanism not captured by a simple receptor binding assay.

  • Assay Limitations: The in vitro assay conditions may not fully reflect the physiological environment of the brain. Factors like pH, temperature, or allosteric modulators could influence binding in vivo.

Troubleshooting In Vitro / In Vivo Discrepancies Start Observation: Low in vitro affinity High in vivo cognitive deficit Metabolites Investigate Metabolites: - Identify major metabolites - Test metabolites in binding assays Start->Metabolites BBB Assess BBB Penetration: - Measure brain vs. plasma ratio (B/P) - Is CNS concentration high? Start->BBB OffTarget Evaluate Off-Target Activity: - Screen against broad panel of CNS receptors - Any hits on other cognitive pathways? Start->OffTarget Indirect Consider Indirect Mechanisms: - Measure ACh release in vivo - Assess effects on cholinergic neuron firing Start->Indirect Conclusion Identify True Mechanism of Toxicity Metabolites->Conclusion BBB->Conclusion OffTarget->Conclusion Indirect->Conclusion

Decision tree for troubleshooting unexpected in vivo results.
Q6: What are the key considerations when designing an in vivo study to assess anticholinergic-related cognitive impairment?

A: Designing a robust in vivo study requires careful consideration of the animal model, behavioral tests, and drug administration protocol.

  • Animal Model: Rodents (mice and rats) are most commonly used. The choice may depend on the specific cognitive domains of interest.

  • Behavioral Paradigms: Use a battery of tests to assess different aspects of cognition. No single test is sufficient.

    • Learning and Memory: Morris Water Maze, Passive Avoidance Test, Y-Maze.

    • Attention and Executive Function: 5-Choice Serial Reaction Time Task, Trail-Making Test (adapted for animals).

  • Positive Control: Include a well-characterized anticholinergic drug like scopolamine or atropine as a positive control. This helps validate the sensitivity of the chosen behavioral model to cholinergic blockade.

  • Dosing and Pharmacokinetics (PK): The dose and route of administration should be informed by PK studies to ensure relevant exposure levels in the brain. Correlating cognitive performance with plasma and brain concentrations of the drug is crucial.

  • Baseline and Acclimation: Ensure animals are properly acclimated to the testing environment and that baseline performance is established before drug administration to reduce variability.

  • Blinding and Randomization: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment groups. Animals should be randomly assigned to treatment groups.

References

Validation & Comparative

A Comparative Analysis of Cyclizine and Metoclopramide on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Cyclizine and Metoclopramide on gastric emptying. The information presented herein is intended to support research, scientific inquiry, and drug development by offering a comprehensive overview of their mechanisms of action, a summary of comparative experimental data, and detailed experimental protocols.

Introduction

Metoclopramide is a well-established prokinetic agent frequently utilized to enhance gastric motility and accelerate gastric emptying. In contrast, Cyclizine is primarily classified as a histamine H1-receptor antagonist, with its principal applications being the prevention and treatment of nausea and vomiting. While both drugs can influence upper gastrointestinal function, their direct effects on the mechanics of gastric emptying differ significantly. This guide explores these differences through a review of available scientific literature.

Mechanisms of Action

The divergent effects of Metoclopramide and Cyclizine on gastric emptying are rooted in their distinct pharmacological profiles.

Metoclopramide: This agent enhances gastric motility through a dual mechanism of action. It acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist[1][2][3]. By blocking the inhibitory effects of dopamine in the gastrointestinal tract, Metoclopramide increases the tone and amplitude of gastric contractions[1][4]. Its agonist activity at 5-HT4 receptors facilitates the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction in the stomach wall, further promoting gastric emptying.

Cyclizine: As a histamine H1-receptor antagonist, Cyclizine's primary role is in the management of nausea and vomiting, which it achieves through its effects on the chemoreceptor trigger zone and vestibular system. It also possesses anticholinergic properties, which can relax smooth muscle. The direct impact of Cyclizine on gastric emptying is less pronounced and not as well-documented as that of Metoclopramide. Some evidence suggests that histamine H1-receptor antagonists may delay gastric emptying. Its beneficial effects in postoperative settings may be more related to its antiemetic properties rather than a direct prokinetic effect.

Signaling Pathway Diagrams

metoclopramide_pathway cluster_cholinergic Cholinergic Neuron cluster_smooth_muscle Gastric Smooth Muscle 5HT4_R 5-HT4 Receptor ACh_release Acetylcholine (ACh) Release 5HT4_R->ACh_release Agonism Contraction Increased Contraction & Gastric Emptying ACh_release->Contraction Stimulation D2_R_muscle Dopamine D2 Receptor D2_R_muscle->Contraction Antagonism Metoclopramide Metoclopramide Metoclopramide->5HT4_R Metoclopramide->D2_R_muscle

Caption: Metoclopramide's prokinetic signaling pathway.

cyclizine_pathway cluster_smooth_muscle Gastric Smooth Muscle H1_R Histamine H1 Receptor Motility Gastric Motility H1_R->Motility Antagonism (Potential Delay) M_R Muscarinic Receptor M_R->Motility Antagonism (Relaxation) Cyclizine Cyclizine Cyclizine->H1_R Cyclizine->M_R

Caption: Cyclizine's potential influence on gastric motility.

Quantitative Data Summary

The following table summarizes the available quantitative data from a comparative clinical trial investigating the effects of Cyclizine and Metoclopramide on gastric residual volume. It is important to note that direct comparative studies using the gold-standard scintigraphy method to measure gastric emptying half-time (T½) are limited.

ParameterCyclizine (50 mg IV)Metoclopramide (10 mg IV)Study PopulationMethodKey FindingsReference
Gastric Residual Volume (GRV) Data to be collectedData to be collectedPatients undergoing bariatric surgeryGastric UltrasoundThis ongoing clinical trial aims to compare the effects on GRV, a predictor of postoperative nausea and vomiting.
Incidence of Postoperative Nausea and Vomiting (PONV) 51%24%Patients undergoing day-case laparoscopyClinical AssessmentMetoclopramide significantly reduced the incidence of PONV compared to Cyclizine.
Incidence of PONV (with Dexamethasone) No significant differenceNo significant differencePatients undergoing laparoscopic sleeve gastrectomyClinical AssessmentWhen combined with dexamethasone, both drugs were equally effective in preventing PONV.

Experimental Protocols

Gastric Emptying Scintigraphy (Gold Standard)

This method provides a quantitative measurement of the rate of gastric emptying.

1. Patient Preparation:

  • Patients are required to fast overnight or for a minimum of 4-6 hours prior to the study.

  • Medications known to affect gastric motility, such as prokinetics (including Metoclopramide) and opiates, should be withheld for at least 48 hours before the test.

  • Smoking is prohibited on the morning of the study.

  • For premenopausal women, the study is ideally scheduled within the first 10 days of the menstrual cycle to minimize hormonal effects on gastric motility.

2. Standardized Meal:

  • A standardized low-fat, solid meal is consumed. A common example consists of 120g of liquid egg whites labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid, two slices of white bread, 30g of strawberry jam, and 120 mL of water. The total caloric content is approximately 255 kcal.

  • The patient should consume the entire meal within 10 minutes.

3. Imaging Protocol:

  • Imaging is performed using a gamma camera immediately after meal ingestion (time 0) and at subsequent time points, typically at 1, 2, and 4 hours post-ingestion.

  • Anterior and posterior images are acquired for 1 minute at each time point to allow for geometric mean correction of tissue attenuation.

4. Data Analysis:

  • The percentage of gastric retention is calculated at each imaging time point.

  • Normal values for gastric retention are typically:

    • ≤90% at 1 hour

    • ≤60% at 2 hours

    • ≤10% at 4 hours

  • Delayed gastric emptying is diagnosed if retention exceeds these thresholds.

  • The gastric emptying half-time (T½), the time it takes for 50% of the meal to empty from the stomach, can also be calculated.

Ultrasonographic Assessment of Gastric Residual Volume

This non-invasive method is used to estimate gastric volume, particularly in perioperative settings.

1. Patient Positioning:

  • The patient is initially examined in the supine position and then in the right lateral decubitus (RLD) position. The RLD position facilitates the movement of gastric contents to the antrum, improving visualization and measurement accuracy.

2. Image Acquisition:

  • A curvilinear ultrasound probe (2-5 MHz) is placed in the epigastric region in a sagittal plane.

  • The gastric antrum is identified between the left lobe of the liver and the pancreas, with the aorta visible posteriorly.

3. Measurement of Antral Cross-Sectional Area (CSA):

  • In the RLD position, the cross-sectional area of the antrum is measured using a free-tracing tool on a still image taken between peristaltic contractions. The measurement encompasses the entire thickness of the antral wall (serosa to serosa).

4. Calculation of Gastric Volume:

  • The gastric volume is estimated from the antral CSA using a validated formula, such as the one proposed by Perlas et al.:

    • Volume (mL) = 27.0 + 14.6 × CSA (cm²) – 1.28 × Age (years)

Experimental Workflow Diagram

experimental_workflow cluster_prep Patient Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Med_Hold Withhold Motility-Altering Medications (48h) Drug_Admin Administer IV Cyclizine (50mg) or Metoclopramide (10mg) Med_Hold->Drug_Admin Standard_Meal Consume Standardized Radiolabeled Meal Drug_Admin->Standard_Meal Imaging Scintigraphic Imaging at 0, 1, 2, and 4 hours Standard_Meal->Imaging ROI Draw Regions of Interest (ROI) on Stomach Imaging->ROI Retention_Calc Calculate % Gastric Retention ROI->Retention_Calc T_half Determine Gastric Emptying Half-Time (T½) Retention_Calc->T_half Comparison Compare Results Between Drug Groups T_half->Comparison

Caption: Workflow for a comparative gastric emptying scintigraphy study.

Conclusion

Metoclopramide demonstrates a clear prokinetic effect, accelerating gastric emptying through its combined D2 receptor antagonism and 5-HT4 receptor agonism. In contrast, the primary utility of Cyclizine in gastrointestinal motility disorders appears to be its potent antiemetic effect. The direct impact of Cyclizine on gastric emptying is not as well-defined, with some evidence suggesting a potential for delayed emptying.

For researchers and drug development professionals, the choice between these agents should be guided by the desired therapeutic outcome. Where acceleration of gastric emptying is the primary goal, Metoclopramide is the more evidence-based choice. If the primary concern is the management of nausea and vomiting, without a specific need to enhance gastric motility, Cyclizine may be an appropriate option. Further direct comparative studies, particularly utilizing gastric emptying scintigraphy, are warranted to provide a more definitive quantitative comparison of the effects of these two drugs on gastric emptying kinetics.

References

Cyclizine Lactate: A Comparative Analysis of Efficacy Among First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cyclizine lactate with other first-generation antihistamines, focusing on efficacy, experimental data, and underlying mechanisms. While direct comparative clinical trial data for this compound across all allergic indications is limited, this document synthesizes available evidence to inform research and development.

Executive Summary

First-generation antihistamines are effective antagonists of the histamine H1 receptor, but their utility is often limited by sedative and anticholinergic side effects.[1] this compound, a piperazine derivative, is widely utilized for the prevention and treatment of nausea and vomiting.[2][3] However, its comparative efficacy in treating allergic conditions such as urticaria, allergic rhinitis, and pruritus against other first-generation agents like promethazine, chlorpheniramine, and diphenhydramine is not as extensively documented in head-to-head clinical trials. Available data suggests that while effective as an antiemetic, cyclizine may be a weaker antihistamine compared to some of its counterparts.[4]

Comparative Efficacy Data

Quantitative data from direct comparative studies involving this compound and other first-generation antihistamines is sparse for allergic conditions. The following tables summarize the available experimental data.

Table 1: Quantitative Comparison of this compound Efficacy

IndicationComparatorKey Efficacy EndpointThis compound ResultComparator ResultStudy Type
Histamine-Induced Flare Reduction Triprolidine (2.5 mg)Inhibition of histamine-induced flare sizeSignificant reduction at 2 and 4 hours (100 mg dose)Significant inhibition at 1, 2, and 4 hoursDouble-blind, controlled study[4]
Postoperative Nausea PlaceboReduction in risk of nausea65% reduction-Meta-analysis of 10 studies
Postoperative Vomiting PlaceboReduction in risk of vomiting55% reduction-Meta-analysis of 10 studies
Postoperative Nausea OndansetronIncidence of moderate/severe nausea23%30%Randomized, placebo-controlled study
Postoperative Nausea DroperidolNausea scores (patient-controlled analgesia)Comparable to droperidolComparable to cyclizineRandomized trial

Table 2: Profile Comparison of Select First-Generation Antihistamines

AntihistamineChemical ClassPrimary IndicationsSedation LevelAnticholinergic EffectsNotes
Cyclizine PiperazineNausea, vomiting, motion sicknessLow to moderateModerateMay be a weaker antihistamine compared to others.
Promethazine PhenothiazineAllergic conditions, nausea, vomiting, sedationHighHighPotent antiemetic and sedative properties.
Chlorpheniramine AlkylamineAllergic rhinitis, urticariaModerateModerateOne of the most commonly used first-generation antihistamines for allergies.
Diphenhydramine EthanolamineAllergic reactions, insomnia, motion sicknessHighHighSignificant sedative and anticholinergic effects.
Hydroxyzine PiperazinePruritus, anxiety, urticariaHighModerateParticularly effective for pruritus, often utilized for its sedative properties in this context.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Antagonism Signaling Pathway

First-generation antihistamines, including this compound, act as inverse agonists at the H1 histamine receptor. This action blocks the downstream signaling cascade initiated by histamine binding, thereby reducing allergic and inflammatory responses. The diagram below illustrates this pathway.

H1_Receptor_Signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Antihistamine This compound (First-Generation Antihistamine) Antihistamine->H1R Binds & Inhibits (Inverse Agonist) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates Inflammation Pro-inflammatory Gene Expression (Cytokines, Adhesion Molecules) NFkB->Inflammation Promotes

Caption: H1 Receptor Signaling Pathway and Antihistamine Action.

Experimental Workflow: Histamine-Induced Wheal and Flare Test

A common method to assess the in vivo efficacy of antihistamines is the histamine-induced wheal and flare test. This protocol allows for the quantification of a drug's ability to inhibit the localized allergic reaction caused by histamine.

Wheal_and_Flare_Workflow cluster_protocol Experimental Protocol Participant Healthy Volunteers or Allergic Patients Baseline Baseline Measurement: Histamine Skin Prick Test Participant->Baseline Drug_Admin Drug Administration: - this compound - Comparator Antihistamine - Placebo Baseline->Drug_Admin Time_Points Serial Measurements at Defined Time Points (e.g., 1, 2, 4, 6 hours post-dose) Drug_Admin->Time_Points Measurement Measurement of Wheal and Flare Areas Time_Points->Measurement Data_Analysis Data Analysis: - Calculate mean wheal and flare size - Compare drug vs. placebo - Compare between active drugs Measurement->Data_Analysis

Caption: Workflow for Histamine-Induced Wheal and Flare Test.

Detailed Experimental Protocols

Histamine-Induced Wheal and Flare Test Protocol

This protocol is a generalized representation based on standard methodologies for evaluating antihistamine efficacy.

  • Subject Recruitment: Healthy adult volunteers or patients with a history of allergies are recruited. A washout period for any antihistamine or interfering medication is required (typically 7 days or longer).

  • Baseline Measurement: On the day of the study, baseline skin reactivity is established. A standardized amount of histamine (e.g., 10 mg/mL) is introduced into the skin via a prick test on the volar surface of the forearm.

  • Measurement: After a set time (e.g., 15 minutes), the resulting wheal (raised, edematous area) and flare (surrounding erythema) are outlined with a fine-tip pen, transferred to a transparent grid, and the areas are calculated (in mm²).

  • Drug Administration: Subjects are randomized to receive a single oral dose of the investigational drug (e.g., this compound 50 mg), a comparator antihistamine, or a placebo in a double-blind fashion.

  • Post-Dose Challenge: The histamine skin prick test is repeated on adjacent, previously untested skin sites at specified time intervals after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point relative to the baseline is calculated for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the efficacy of the active treatments against placebo and against each other.

Conclusion and Future Directions

The available evidence strongly supports the efficacy of this compound in the management of nausea and vomiting, with a comparable profile to other antiemetics. Its role as a first-line treatment for allergic conditions is less clear due to a lack of robust, direct comparative studies against other first-generation antihistamines. The study by Hamilton et al. (1982) suggests that cyclizine may have weaker antihistaminic properties than triprolidine.

For the research and drug development community, this represents a significant knowledge gap. Future clinical trials should aim to directly compare the efficacy of this compound with other first-generation antihistamines for indications such as chronic urticaria and allergic rhinitis, utilizing standardized scoring systems (e.g., Urticaria Activity Score, Total Nasal Symptom Score) and objective measures of pruritus (e.g., Visual Analog Scale). Such studies would provide a clearer understanding of cyclizine's relative potency and its place in the therapeutic armamentarium for allergic diseases.

References

A Comparative Analysis of Novel Cyclizine Derivatives and Their Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of two novel cyclizine derivatives, Compound II (1-ethyl-4-[(p-isopropylphenyl) (p-tolyl) methyl]-piperazine) and Compound III (1-[3, 4-dichlorophenyl]-4-[[p-isopropylphenyl] [p-tolyl] methyl]-piperazine), against the parent compound, cyclizine (Compound I), and other established anti-inflammatory agents. The data presented is based on preclinical in vivo and in vitro studies, offering valuable insights for researchers in the field of inflammation and drug discovery.

Executive Summary

Novel cyclizine derivatives have demonstrated significant anti-inflammatory properties in various acute inflammation models.[1][2][3][4] Notably, these derivatives show comparable or, in some aspects, enhanced activity compared to the parent cyclizine molecule. This guide will delve into the experimental data supporting these findings, provide detailed methodologies for the key assays, and explore the potential underlying mechanisms of action.

In Vivo Anti-inflammatory Activity: A Comparative Overview

The anti-inflammatory efficacy of the novel cyclizine derivatives was assessed using several well-established animal models of acute and chronic inflammation. The results are compared with cyclizine and standard anti-inflammatory drugs such as indomethacin and celecoxib.

Acute Inflammation Models

Formalin-Induced Paw Edema: This model assesses the neurogenic and inflammatory phases of pain and inflammation.

Compound/DrugDose (mg/kg)Time Point% Inhibition of Edema
Cyclizine (I) 5030 min15.55%[1]
Compound II 5030 minSignificant reduction
Compound III 501 hrSignificant reduction
Indomethacin 102-4 hr~54%

Note: Specific percentage inhibition for Compound II was not detailed in the source material but was noted as significant.

Histamine-Induced Paw Edema: This model specifically evaluates the inhibition of histamine-mediated inflammation.

Compound/DrugDose (mg/kg)Time Point% Inhibition of Edema
Cyclizine (I) 501 hr32.65%
Compound II 501 hr20.30%
Compound III 501 hr26.53%
Chlorpheniramine 101-3 hrSignificant reduction

Note: The novel derivatives (II and III) showed a more prolonged anti-inflammatory effect compared to cyclizine in this model.

Xylene-Induced Ear Edema: This assay measures the inhibition of acute inflammatory edema induced by a topical irritant.

Compound/DrugDose (mg/kg)% Inhibition of Edema
Cyclizine (I) 50Effective reduction
Compound II 50More effective than I
Compound III 50More effective than I
Diclofenac Sodium 10Significant reduction
Dexamethasone 5Significant reduction

Acetic Acid-Induced Vascular Permeability: This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation.

Compound/DrugDose (mg/kg)Effect on Vascular Permeability
Cyclizine (I) 50Reduction
Compound II 50More effective reduction than I
Compound III 50More effective reduction than I
Chronic Inflammation Model

Cotton Pellet-Induced Granuloma: This model evaluates the effect of substances on the proliferative phase of chronic inflammation.

Compound/DrugDose (mg/kg)Effect on Granuloma Formation
Cyclizine (I) 50Ineffective
Compound II 50Ineffective
Compound III 50Ineffective
Indomethacin 1044.2% reduction
Dexamethasone 1Significant reduction

The results suggest that while the novel cyclizine derivatives are effective in acute inflammatory models, they may not be suitable for treating chronic inflammatory conditions characterized by granuloma formation.

Putative Mechanism of Action: The NF-κB Signaling Pathway

Evidence suggests that cyclizine and its derivatives may exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Some studies indicate that H1-antihistamines like cyclizine can reduce the activity of NF-κB. However, other research has shown that cyclizine can paradoxically induce pro-inflammatory responses in macrophages through the Akt-NF-κB pathway. This highlights the need for further investigation into the precise molecular mechanisms of these novel derivatives.

G Putative NF-κB Signaling Pathway in Inflammation cluster_0 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->ProInflammatory_Genes Induces Transcription Cyclizine_Derivatives Novel Cyclizine Derivatives Cyclizine_Derivatives->IKK May Inhibit? G General Workflow for In Vivo Anti-inflammatory Studies Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Drug_Administration Administration of Cyclizine Derivatives or Control Drugs Grouping->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Formalin, Histamine, Xylene) Drug_Administration->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume, Ear Thickness) Inflammation_Induction->Measurement Data_Analysis Data Analysis and Calculation of % Inhibition Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Cyclizine and Prochlorperazine for the Prevention of Opioid-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head analysis of two established antiemetics in the context of opioid-induced nausea and vomiting (OINV), drawing upon data from clinical studies in postoperative settings.

For researchers and drug development professionals, the management of opioid-induced nausea and vomiting (OINV) remains a significant clinical challenge. Among the therapeutic options, cyclizine and prochlorperazine are frequently utilized. This guide provides a comparative analysis of their efficacy, supported by experimental data from clinical trials, primarily in the postoperative setting where OINV is a common complication.

Mechanism of Action: A Tale of Two Receptors

Cyclizine is a first-generation antihistamine that primarily acts as a histamine H1-receptor antagonist.[1] Its antiemetic effects are also attributed to its anticholinergic properties and its impact on the vestibular system.[1]

Prochlorperazine, a phenothiazine derivative, exerts its antiemetic effects by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[2][3] This action inhibits the signaling cascade that leads to nausea and vomiting.[2]

The distinct mechanisms of action of these two drugs are visualized in the signaling pathway diagram below.

Figure 1: Antiemetic Signaling Pathways Opioids Opioids CTZ Chemoreceptor Trigger Zone (CTZ) Opioids->CTZ stimulates D2R Dopamine D2 Receptors CTZ->D2R activates VestibularSystem Vestibular System H1R Histamine H1 Receptors VestibularSystem->H1R activates VomitingCenter Vomiting Center NauseaVomiting Nausea & Vomiting VomitingCenter->NauseaVomiting Prochlorperazine Prochlorperazine Prochlorperazine->D2R blocks Cyclizine Cyclizine Cyclizine->H1R blocks D2R->VomitingCenter signals H1R->VomitingCenter signals

Caption: Figure 1: Simplified signaling pathways of opioid-induced nausea and the points of intervention for prochlorperazine and cyclizine.

Efficacy in Preventing Postoperative Nausea and Vomiting

Clinical trials in the postoperative setting, where opioids are a primary cause of nausea and vomiting, provide valuable comparative data.

Laparoscopic Cholecystectomy Studies

Two notable studies evaluated the efficacy of cyclizine and prochlorperazine in patients undergoing laparoscopic cholecystectomy.

In a randomized controlled trial by Khurshid et al., 324 patients were divided into three groups receiving prochlorperazine (10mg), ondansetron (4mg), or cyclizine (50mg). The incidence of nausea and vomiting was statistically similar across all three groups, suggesting comparable efficacy.

OutcomeProchlorperazine (n=108)Cyclizine (n=108)p-value
Nausea and Vomiting8.3%5.5%0.500

Table 1: Efficacy of Prochlorperazine vs. Cyclizine in Post-Laparoscopic Cholecystectomy Nausea and Vomiting (Khurshid et al.).

A similar study by Malak et al. involving 195 patients undergoing the same procedure also found no statistically significant difference in the incidence of postoperative nausea and vomiting between prochlorperazine, cyclizine, and ondansetron groups.

OutcomeProchlorperazine (n=65)Cyclizine (n=65)p-value
Nausea7.7%4.6%0.67
Vomiting4.6%10.8%0.67

Table 2: Incidence of Nausea and Vomiting with Prochlorperazine and Cyclizine (Malak et al.).

Gynecological Laparoscopy

A study by Cholwill et al. compared intravenous ondansetron (4 mg) and cyclizine (50 mg) with a placebo in 175 patients undergoing day-case gynecological laparoscopy. Both active treatments were significantly more effective than placebo in reducing the incidence of moderate to severe nausea and the need for rescue antiemetics. While a direct comparison between cyclizine and prochlorperazine was not made, the study supports the efficacy of cyclizine in an opioid-relevant surgical setting.

Prophylactic Use in Opioid Initiation for Cancer Pain

A randomized, placebo-controlled, double-blind trial investigated the efficacy of prophylactic prochlorperazine for preventing oxycodone-induced nausea and vomiting in 120 cancer patients. The study found no significant difference in the complete response rate (no emetic episodes and no use of rescue medication) between the prochlorperazine group (69.5%) and the placebo group (63.3%). This suggests that routine prophylactic use of prochlorperazine at the initiation of opioid therapy may not be beneficial.

OutcomeProchlorperazine (n=60)Placebo (n=60)p-value
Complete Response69.5%63.3%0.47

Table 3: Efficacy of Prophylactic Prochlorperazine for Oxycodone-Induced Nausea and Vomiting.

Experimental Protocols: A Generalized Workflow

The clinical trials cited generally follow a similar experimental design. A generalized workflow for such a study is depicted below.

Figure 2: Generalized Clinical Trial Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A (Cyclizine) Randomization->GroupA GroupB Group B (Prochlorperazine) Randomization->GroupB GroupC Group C (Placebo/Other) Randomization->GroupC DrugAdmin Drug Administration (Pre/Intra/Post-Op) GroupA->DrugAdmin GroupB->DrugAdmin GroupC->DrugAdmin OpioidAdmin Opioid Administration DrugAdmin->OpioidAdmin DataCollection Data Collection (Nausea/Vomiting Scores, Adverse Events) OpioidAdmin->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results & Conclusion StatisticalAnalysis->Results

Caption: Figure 2: A generalized workflow for a randomized controlled trial comparing antiemetic drugs for OINV.

A common methodology involves:

  • Patient Selection: Patients scheduled for procedures known to have a high incidence of postoperative nausea and vomiting, and who will receive opioids for pain management, are screened based on inclusion and exclusion criteria.

  • Randomization: Eligible and consenting patients are randomly assigned to receive one of the study drugs (e.g., cyclizine, prochlorperazine) or a placebo in a double-blind manner.

  • Drug Administration: The antiemetic is typically administered intravenously before or during the surgical procedure.

  • Data Collection: The incidence and severity of nausea and vomiting are recorded at specific time intervals postoperatively. The need for rescue antiemetics and the occurrence of adverse effects are also documented.

Adverse Effects and Drug Interactions

Both cyclizine and prochlorperazine can cause central nervous system depression, leading to side effects such as drowsiness and dizziness. These effects can be additive when used with opioids or other CNS depressants. Prochlorperazine is also associated with a risk of extrapyramidal symptoms, such as tardive dyskinesia. The combination of these drugs may also lead to an increase in anticholinergic side effects like dry mouth, blurred vision, and urinary retention.

Conclusion

Based on the available evidence from postoperative settings, cyclizine and prochlorperazine demonstrate comparable efficacy in preventing opioid-induced nausea and vomiting. The choice between the two may therefore be guided by other factors such as the patient's medical history, potential for adverse effects, and cost. It is important to note that the prophylactic use of prochlorperazine for OINV in non-surgical cancer patients initiating opioid therapy was not found to be superior to placebo. Further research is warranted to directly compare these two agents in non-surgical patient populations receiving opioids for pain management.

References

A Head-to-Head Comparison of Second-Generation H1-Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Second-generation H1-receptor antagonists, or H1-antihistamines, represent a cornerstone in the management of allergic disorders such as allergic rhinitis and urticaria.[1][2] Developed to minimize the sedative and anticholinergic side effects associated with their first-generation predecessors, these agents exhibit high selectivity for peripheral H1-receptors and limited penetration of the blood-brain barrier.[1][2][3] This guide provides a comprehensive, data-driven comparison of the most widely studied second-generation H1-antihistamines—including cetirizine, levocetirizine, loratadine, desloratadine, and fexofenadine—to support informed decisions in research and drug development. Key performance metrics, detailed experimental protocols, and relevant signaling pathways are presented to offer an objective evaluation of their pharmacological profiles.

Comparative Efficacy: From Receptor to Clinic

The clinical efficacy of an H1-antihistamine is a function of its binding affinity for the H1-receptor and its ability to suppress histamine-mediated physiological responses.

Receptor Binding Affinity

The inhibitory constant (Kᵢ) is a measure of a drug's binding affinity to a receptor; a lower Kᵢ value indicates a higher binding affinity. While specific Kᵢ values can vary based on experimental conditions, a general comparison reveals differences among the agents.

Table 1: Comparative H1-Receptor Binding Affinity (Kᵢ)

Compound Receptor Radioligand Kᵢ (nM) Source
Carebastine (active metabolite of Ebastine) Histamine H1 [³H]mepyramine 75.86 Cayman Chemical
Carebastine Histamine H1 Not Specified 27 ± 4 Benchchem

| [³H]dofetilide | hERG | - | 22.3 ± 2.53 (Kd) | HEK293 cells |

Pharmacodynamic Evaluation: Wheal and Flare Suppression

The histamine-induced wheal and flare suppression test is a standard in vivo model for quantifying the pharmacodynamic activity of H1-antihistamines. This assay measures the drug's ability to inhibit the localized edema (wheal) and erythema (flare) caused by an intradermal histamine challenge. Studies consistently demonstrate that second-generation antihistamines significantly reduce both wheal and flare size compared to placebo.

Comparative studies have identified differences in the potency and onset of action. For instance, levocetirizine has been shown to induce a more pronounced decrease in wheal and flare reaction compared to desloratadine and other H1-antihistamines. In one head-to-head study, fexofenadine showed a more rapid onset of action (at 30 minutes) compared to levocetirizine and desloratadine, while levocetirizine demonstrated maximum inhibition of the wheal response after 3 and 6 hours. Cetirizine and levocetirizine generally show a rapid onset of action, typically within one hour.

Table 2: Summary of Comparative Wheal and Flare Suppression

Antihistamine Onset of Action Potency/Efficacy Key Findings
Levocetirizine ~1 hour High Showed greater reduction in skin reaction compared to cetirizine, fexofenadine, and loratadine in some studies. More effective than desloratadine.
Fexofenadine Rapid (~30 min) High Showed the earliest onset of action in a direct comparison with levocetirizine and desloratadine. Potent in suppressing wheal and flare.
Cetirizine ~1 hour High Considered one of the most potent antihistamines available. Has shown superiority over loratadine in some studies.
Desloratadine ~2 hours Moderate Found to be less efficacious than levocetirizine and fexofenadine in some wheal suppression studies.

| Loratadine | ~2 hours | Moderate | Effective, but some comparative studies suggest lower potency in wheal suppression compared to cetirizine. |

Signaling Pathways and Experimental Workflows

H1-Receptor Signaling Pathway

The histamine H1-receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

H1_Signaling_Pathway cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R binds ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Response mediates PKC->Response phosphorylates targets

Caption: H1-Receptor Gq/PLC Signaling Pathway.

Experimental Workflow: Wheal and Flare Suppression Assay

This diagram outlines the typical workflow for a clinical study comparing the efficacy of H1-antihistamines using the histamine-induced wheal and flare model.

Wheal_Flare_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure (per session) cluster_analysis Data Analysis A Subject Recruitment (Healthy Volunteers) B Inclusion/Exclusion Criteria (e.g., no antihistamines for 7 days) A->B C Informed Consent & Randomization (Crossover Design) B->C D Baseline Histamine Prick Test (Measure initial wheal/flare) C->D Begin Trial E Administer Drug (Antihistamine or Placebo) D->E F Serial Prick Tests at Timepoints (e.g., 0.5, 1, 2, 3, 6, 24 hrs) E->F G Measure Wheal & Flare Diameters (Orthogonal measurements) F->G H Calculate Area of Wheal/Flare G->H Collect Data I Calculate % Suppression vs. Baseline H->I J Statistical Analysis (e.g., ANOVA, t-test) I->J K Compare Potency & Onset of Action J->K

Caption: Workflow for a comparative wheal and flare suppression study.

Pharmacokinetic Profiles

The pharmacokinetic properties of second-generation H1-antihistamines dictate their dosing frequency, potential for drug interactions, and suitability for specific patient populations (e.g., those with renal or hepatic impairment).

Table 3: Comparative Pharmacokinetic Parameters

Drug Tmax (hours) Protein Binding Half-life (hours) Metabolism Elimination
Cetirizine ~1 ~93% ~6-8 Not extensively metabolized Primarily renal (unchanged)
Levocetirizine ~1 ~92% ~6-8 Not extensively metabolized Primarily renal (unchanged)
Loratadine ~1-2 ~98% ~6-8 (Loratadine) Extensively metabolized by CYP3A4, CYP2D6 to active metabolite (Desloratadine) Urine and feces
Desloratadine ~3 ~85% ~27 Metabolized Urine and feces

| Fexofenadine | ~2 | ~60-70% | ~14 | Minimally metabolized (~5%) | Primarily feces (unchanged) |

Tmax: Time to reach maximum plasma concentration.

Safety and Tolerability

The primary safety advantages of second-generation H1-antihistamines are reduced sedation and a lower risk of cardiotoxicity compared to first-generation agents.

Sedation and Blood-Brain Barrier Penetration

Sedation from antihistamines is caused by the blockade of H1-receptors in the central nervous system (CNS). Second-generation agents are designed to be substrates for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB), which actively removes them from the CNS. Positron Emission Tomography (PET) studies using radiolabeled ligands can quantify H1-receptor occupancy (H1RO) in the brain, providing a direct measure of sedative potential.

  • Low Occupancy: Fexofenadine demonstrates minimal to no brain H1RO, even at high doses, and is considered a non-sedating antihistamine.

  • Moderate Occupancy: Cetirizine can cause mild drowsiness in some individuals, and PET scans have shown it can occupy a dose-dependent portion of cerebral H1-receptors (e.g., a 20 mg dose resulted in ~26% occupancy).

  • First-Generation Comparison: In contrast, first-generation antihistamines like diphenhydramine can achieve over 50% H1RO, which is strongly associated with sedation and cognitive impairment.

Table 4: Brain H1-Receptor Occupancy (H1RO) and Cardiotoxicity Potential (hERG Inhibition)

Drug Brain H1RO (%) Sedation Potential hERG Blockade (IC₅₀) Cardiotoxicity Risk
Fexofenadine ~0% Very Low >10 µM Very Low
Loratadine Low (P-gp substrate) Low at recommended doses >10 µM Very Low
Desloratadine Low Low at recommended doses >10 µM Very Low
Cetirizine ~13-26% (dose-dependent) Low to Moderate >10 µM Very Low
Levocetirizine Low Low to Moderate >10 µM Very Low
Terfenadine (Withdrawn) Low Low ~200 nM High (risk of Torsades de Pointes)

| Astemizole (Withdrawn) | ~29% | Moderate | ~300 nM | High (risk of Torsades de Pointes) |

IC₅₀: Half maximal inhibitory concentration. A higher IC₅₀ value for hERG indicates lower cardiotoxicity risk.

Cardiotoxicity and hERG Channel Inhibition

Certain older second-generation antihistamines, such as terfenadine and astemizole, were withdrawn from the market due to their potential to cause life-threatening cardiac arrhythmias (Torsades de Pointes). This toxicity is caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Modern second-generation agents like fexofenadine, loratadine, and cetirizine have a very low affinity for the hERG channel, with high IC₅₀ values, and are not associated with this risk when used at recommended doses.

Experimental Workflow: Assessing Sedative Effects via PET Scan

This diagram shows the process for evaluating the CNS effects of an antihistamine by measuring its occupancy of brain H1-receptors.

PET_Workflow cluster_prep Preparation cluster_scan PET Imaging cluster_calc Calculation & Analysis A Recruit Healthy Volunteers B Baseline PET Scan with Radioligand (e.g., [11C]doxepin) to measure total available H1Rs A->B C Administer Drug (Antihistamine or Placebo) B->C D Allow Time for Drug to Reach Cmax C->D Drug Administration E Post-Dose PET Scan with Radioligand D->E F Measure Unoccupied H1Rs E->F G Calculate Receptor Occupancy (H1RO): [(Baseline - Post-Dose) / Baseline] x 100 F->G Data Acquisition H Correlate H1RO with Plasma Drug Concentration G->H I Correlate H1RO with Subjective Sedation Scores G->I

Caption: Workflow for assessing brain H1-receptor occupancy via PET.

Detailed Experimental Protocols

Radioligand Binding Assay for H1-Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound against the H1-receptor.

  • Objective: To quantify the binding affinity of a test compound for the human histamine H1-receptor.

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to H1-receptors expressed in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

  • Materials:

    • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human H1-receptor.

    • Radioligand: [³H]mepyramine.

    • Test Compound: Unlabeled second-generation H1-antagonist.

    • Non-specific Binding Control: A high concentration of a known H1-antagonist (e.g., 10 µM mianserin).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail and Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% PEI).

  • Procedure:

    • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + mianserin), and Competition Binding (radioligand + varying concentrations of test compound).

    • Incubation: To each well, add the cell membrane preparation (e.g., 5-20 µg protein), the appropriate buffer/test compound/non-specific control, and finally the [³H]mepyramine at a fixed concentration (typically near its Kd value).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25-30°C) with gentle agitation to reach equilibrium.

    • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Wheal and Flare Suppression Assay

This protocol outlines a clinical method to assess the in vivo pharmacodynamic effect of an H1-antihistamine.

  • Objective: To measure and compare the efficacy and onset of action of H1-antihistamines in suppressing histamine-induced skin reactions.

  • Principle: A fixed concentration of histamine is introduced into the skin via a prick test, inducing a localized wheal and flare. The size of this reaction is measured before and at multiple time points after administration of the antihistamine or placebo. The reduction in size indicates the drug's activity.

  • Materials:

    • Subjects: Healthy, non-atopic adult volunteers.

    • Histamine Solution: Histamine dihydrochloride (e.g., 0.1% w/v).

    • Test Articles: Oral formulations of the H1-antihistamines to be compared and a matching placebo.

    • Prick Test Lancets and a transparent ruler or calipers for measurement.

  • Procedure:

    • Washout Period: Ensure subjects have abstained from all antihistamines and other interfering medications for at least 7 days prior to the study.

    • Baseline Measurement: On the ventral forearm, perform a baseline histamine prick test. A drop of histamine solution is placed on the skin, and a lancet is passed through the drop to prick the epidermis.

    • After a set time (e.g., 15-20 minutes), measure the largest diameter and the orthogonal diameter of both the wheal and the surrounding flare.

    • Drug Administration: Administer a single oral dose of the assigned antihistamine or placebo in a randomized, double-blind fashion. A crossover design, where each subject receives all treatments in a random order with a washout period in between, is preferred.

    • Post-Dose Measurements: Perform subsequent histamine prick tests on previously unused sites on the forearm at specified time intervals (e.g., 1, 2, 4, 6, 12, and 24 hours) after drug administration.

    • Record the wheal and flare diameters at each time point.

  • Data Analysis:

    • Calculate the area of the wheal and flare for each measurement (often approximated by multiplying the two diameters).

    • For each time point, calculate the percentage suppression of the wheal/flare area relative to the baseline measurement for each treatment.

    • Use appropriate statistical methods (e.g., ANOVA for repeated measures) to compare the suppression profiles of the different antihistamines and placebo.

    • Determine the time to onset of significant suppression and the time to peak effect for each drug.

Conclusion

Second-generation H1-receptor antagonists offer a favorable safety and efficacy profile for the treatment of allergic diseases. However, significant pharmacological differences exist among them. Cetirizine and its enantiomer levocetirizine are characterized by high potency and rapid onset of action, though they carry a minor risk of sedation in susceptible individuals. Fexofenadine stands out for its rapid onset and exceptional safety profile, with virtually no sedative or cardiotoxic effects. Loratadine and its active metabolite desloratadine are effective agents with low sedation potential, though they may exhibit a slower onset of action and lower potency in skin models compared to others. The choice of a specific agent in a research or clinical context should be guided by a thorough understanding of these comparative data, weighing the need for potency and rapid onset against the paramount importance of CNS and cardiac safety.

References

Cross-study analysis of Cyclizine's effectiveness in different emesis models

Author: BenchChem Technical Support Team. Date: November 2025

Cyclizine's Efficacy Across Diverse Emesis Models: A Comparative Analysis

This guide provides a cross-study analysis of Cyclizine's effectiveness in various emesis models, tailored for researchers, scientists, and drug development professionals. Cyclizine, a piperazine-derivative antihistamine, is primarily used to prevent and treat nausea and vomiting associated with motion sickness, vertigo, and postoperative states.[1][2][3] Its antiemetic properties stem from its action as a histamine H1 receptor antagonist with central anticholinergic (antimuscarinic) effects.[2][4] Cyclizine is thought to exert its influence by depressing labyrinthine excitability and acting on the medullary chemoreceptor trigger zone (CTZ). This document objectively compares Cyclizine's performance against alternatives, supported by experimental data, and details the methodologies of key experiments.

Mechanism of Action

Emesis is a complex process controlled by the vomiting center in the medulla, which receives inputs from the chemoreceptor trigger zone (CTZ), the vestibular system, the gastrointestinal tract, and higher brain centers. The CTZ is sensitive to emetogenic substances in the blood, while the vestibular system is crucial in motion-induced nausea. Key neurotransmitter pathways involving histamine (H1) and acetylcholine (muscarinic) are integral to relaying signals from the vestibular apparatus to the vomiting center.

Cyclizine's primary mechanism involves blocking histamine H1 receptors in the vomiting center. Additionally, its anticholinergic properties lead to the blockade of muscarinic receptors. By inhibiting these pathways, Cyclizine effectively reduces stimulation of the vomiting center, making it particularly effective for nausea and vomiting originating from vestibular disturbances, such as motion sickness.

G cluster_stimuli Emetic Stimuli cluster_brain Central Nervous System cluster_receptors Receptor Targets Motion Motion / Vestibular Disturbance Vestibular Vestibular Nuclei Motion->Vestibular Chemotherapy Chemotherapy / Toxins CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ Dopamine, Serotonin Receptors H1 & Muscarinic Receptors Vestibular->Receptors Histamine, Acetylcholine VC Vomiting Center (Medulla) CTZ->VC Emesis Nausea & Vomiting VC->Emesis Receptors->VC Cyclizine Cyclizine Cyclizine->Receptors:h1_m1 Antagonism

Caption: Cyclizine's mechanism of action in the emetic pathway.

Postoperative Nausea and Vomiting (PONV)

Cyclizine is frequently used for the prevention and treatment of PONV. Clinical studies have demonstrated its efficacy to be comparable to other established antiemetics, including 5-HT3 receptor antagonists like ondansetron.

Data Presentation: Efficacy of Cyclizine in PONV
Study / AnalysisPatient PopulationInterventionComparator(s)Key Outcomes
Cochrane Review AnalysisPrimarily women undergoing caesarean or laparoscopic surgery.Parenteral CyclizinePlaceboDecreased risk of nausea by 65% and vomiting by 55% compared to placebo. Efficacy was comparable to ondansetron.
Tramer et al. (1999)175 women undergoing day-case gynaecological laparoscopy.Cyclizine 50 mg i.v.Ondansetron 4 mg i.v., PlaceboReduced moderate/severe nausea (23% vs 52% for placebo) and need for rescue antiemetic (16% vs 47% for placebo).
Dundee et al. (1966)Women undergoing minor gynaecological surgery.Cyclizine 50 mgPerphenazine (2.5 & 5.0 mg), Morphine/Pethidine aloneCyclizine (50 mg) was as effective as Perphenazine (5.0 mg) in reducing opioid-induced emesis and superior to Perphenazine (2.5 mg).
H. O. Ahmed et al. (2000)120 women undergoing minor gynaecological surgery.Cyclizine 50 mg i.m.Perphenazine 2.5 mg i.m., Placebo (with Meptazinol 100 mg)Cyclizine significantly reduced emetic tendency pre- and post-operatively (22/40 experienced nausea/vomiting vs 33/40 in placebo group).
Experimental Protocols: PONV Clinical Trial

A representative experimental design for assessing Cyclizine's efficacy in PONV is a double-blind, randomized, placebo-controlled study.

  • Patient Selection: Adult female patients scheduled for elective procedures known to have a high incidence of PONV, such as gynaecological laparoscopy, are recruited.

  • Randomization: Patients are randomly assigned to receive one of the study drugs (e.g., Cyclizine 50 mg IV, Ondansetron 4 mg IV, or a saline placebo IV) just after the induction of anesthesia.

  • Anesthesia Protocol: A standardized general anesthetic regimen is used for all participants to minimize confounding variables.

  • Data Collection: Postoperatively, patients are assessed for episodes of nausea, retching, and vomiting at specific time intervals (e.g., 0-3 hours and 3-24 hours). The severity of nausea is often measured using a verbal rating scale. The requirement for "escape" (rescue) antiemetic medication is also recorded as a primary endpoint.

  • Statistical Analysis: The incidence of nausea and vomiting and the need for rescue medication are compared between the groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).

G cluster_intervention start Patient Recruitment (e.g., Day-Case Laparoscopy) informed_consent Informed Consent & Screening start->informed_consent randomization Randomization informed_consent->randomization group_a Group A (Cyclizine 50 mg i.v.) randomization->group_a Arm 1 group_b Group B (Comparator, e.g., Ondansetron) randomization->group_b Arm 2 group_c Group C (Placebo) randomization->group_c Arm 3 surgery Standardized Anesthesia & Surgical Procedure assessment Postoperative Assessment (Nausea, Vomiting, Rescue Meds) surgery->assessment analysis Data Analysis (Compare Incidence of PONV) assessment->analysis surgery_invis->surgery

Caption: Typical workflow for a randomized controlled trial in PONV.

Motion Sickness

Cyclizine is widely indicated for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. Its efficacy in this model is attributed to its direct action on the vestibular system and its central anticholinergic effects.

Data Presentation: Efficacy of Cyclizine in Motion Sickness

Quantitative, comparative clinical trial data for Cyclizine in motion sickness is less abundant in recent literature. However, its long-standing use and over-the-counter availability in many regions underscore its accepted efficacy. It is considered a first-generation antihistamine with similar effectiveness to diphenhydramine but with potentially less sedation.

Study TypeModelInterventionKey Findings
PreclinicalHouse Musk Shrew (Suncus murinus)Not specified for Cyclizine, but model is standard for motion sickness.The house musk shrew is a validated animal model that exhibits emesis when subjected to horizontal displacement, making it suitable for evaluating anti-motion sickness drugs.
Clinical Use SummaryHumanCyclizine (Oral)Shown to have similar efficacy to diphenhydramine with slightly less sedation; has direct action on the stomach in treating gastrointestinal symptoms.
Experimental Protocols: Preclinical Motion Sickness Model

The house musk shrew (Suncus murinus) is a standard animal model for studying motion sickness as, unlike ferrets, it is susceptible to motion-induced emesis.

  • Animal Model: House musk shrews are used due to their reliable emetic response to motion.

  • Emesis Induction: Animals are placed in a container on a horizontal shaker and subjected to motion (e.g., vigorous horizontal displacement) for a defined period.

  • Drug Administration: The test compound (e.g., Cyclizine) or a vehicle control is administered at a set time before the motion challenge.

  • Observation: The animals are observed for a specific duration following the motion challenge. Key metrics recorded include the latency to the first emetic event and the total number of retching and vomiting episodes.

  • Analysis: The efficacy of the drug is determined by its ability to significantly increase the latency to emesis and reduce the frequency of emetic events compared to the control group.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Cyclizine's role in managing CINV is less established compared to its use in PONV and motion sickness. It is generally not recommended as a first-line agent for preventing CINV, especially for highly emetogenic chemotherapy. However, it may be used as an adjunct or second-line therapy for breakthrough or refractory nausea and vomiting.

Data Presentation: Efficacy of Cyclizine in CINV
Study TypePatient Population / ModelInterventionComparator(s)Key Findings
Clinical Trial15 cancer patients receiving chemotherapy.Cyclizine, Metoclopramide, CombinationPlaceboIn a random-sequence trial, there was no evidence that Cyclizine, Metoclopramide, or the combination was more effective than placebo.
Clinical Practice GuidelinePatients with refractory CINV.Cyclizine + MetoclopramideEither drug aloneWhile not supported by robust trials, clinical practice suggests some patients find the combination more effective than either agent alone for refractory CINV.
Experimental Protocols: Preclinical CINV Model

The ferret is considered the gold-standard preclinical model for evaluating antiemetic drugs for CINV because its emetic reflex is similar to that of humans.

  • Animal Model: Male ferrets are often used. They are acclimatized and often surgically implanted with telemetry devices to monitor physiological parameters.

  • Emesis Induction: A highly emetogenic chemotherapeutic agent, such as cisplatin, is administered intravenously or intraperitoneally to induce a reliable and quantifiable emetic response.

  • Drug Administration: The test compound (e.g., Cyclizine) or vehicle is administered prophylactically before the cisplatin challenge and potentially at intervals afterward.

  • Observation Period: The animals are continuously observed (e.g., for 24-72 hours) via video recording. The primary endpoints measured are the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

  • Analysis: The antiemetic efficacy is quantified by the percentage reduction in the number of retches and vomits in the drug-treated group compared to the vehicle-treated control group.

G cluster_intervention start Ferret Acclimatization baseline Baseline Observation (Food/Water Intake) start->baseline grouping Random Assignment to Groups baseline->grouping group_a Group A (Cyclizine) grouping->group_a Treatment group_b Group B (Vehicle Control) grouping->group_b Control chemo Cisplatin Administration (i.p. or i.v.) group_a->chemo group_b->chemo observation Observation Period (e.g., 72h) Video Recording chemo->observation analysis Data Analysis (Count Retches & Vomits) observation->analysis

Caption: Experimental workflow for the ferret CINV model.

Conclusion

This comparative analysis demonstrates that Cyclizine's effectiveness varies significantly across different emesis models.

  • High Efficacy: Cyclizine is a well-established and effective agent for the prevention and treatment of Postoperative Nausea and Vomiting and Motion Sickness . Its efficacy in PONV is comparable to that of other standard antiemetics like ondansetron. Its mechanism of action, targeting histamine H1 and muscarinic receptors, is particularly well-suited for counteracting vestibular-induced nausea.

  • Limited Efficacy: The evidence supporting Cyclizine's use in Chemotherapy-Induced Nausea and Vomiting is weak. It is not recommended as a primary prophylactic agent, especially for moderate to highly emetogenic regimens. Its potential utility is confined to a role as an adjunctive therapy for refractory CINV, often in combination with other antiemetics that act on different pathways.

For drug development professionals, this analysis underscores the importance of selecting the appropriate emesis model to align with the target indication. While Cyclizine remains a valuable tool for PONV and motion sickness, novel antiemetics for CINV should demonstrate superiority over placebo and be benchmarked against current standards of care, such as 5-HT3 and NK-1 receptor antagonists.

References

A Comparative Guide to the Bioequivalence of Cyclizine Salt Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the bioequivalence and pharmacokinetic profiles of different cyclizine salt formulations. By presenting key experimental data, detailed methodologies, and visual representations of mechanistic pathways, this document aims to serve as a valuable resource for professionals in the field of drug development and research.

Introduction to Cyclizine and its Salt Formulations

Cyclizine is a first-generation histamine H1 receptor antagonist of the piperazine class, widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] It exerts its effects through its antihistaminic and anticholinergic properties.[3][4][5] To accommodate different clinical needs and routes of administration, cyclizine is available in various salt forms, primarily as cyclizine hydrochloride for oral administration and cyclizine lactate for parenteral (intravenous or intramuscular) injection. Understanding the bioequivalence and pharmacokinetic differences between these formulations is crucial for optimal therapeutic application.

Comparative Pharmacokinetic Data

The bioequivalence of different drug formulations is determined by comparing their pharmacokinetic parameters. While a direct bioequivalence comparison between oral and injectable formulations is not conventional due to different routes of administration, a pharmacokinetic comparison provides valuable insights into their respective absorption, distribution, metabolism, and excretion profiles.

Cyclizine Hydrochloride (Oral Administration)

Oral cyclizine hydrochloride is well-absorbed from the gastrointestinal tract, with effects typically observed within 30 minutes to an hour.

Pharmacokinetic ParameterValueReference
Maximum Plasma Concentration (Cmax) ~70 ng/mL
Time to Maximum Plasma Concentration (Tmax) ~2 hours
Plasma Elimination Half-Life (t½) ~20 hours
Area Under the Curve (AUC) Varies by study
This compound (Parenteral Administration)

Parenteral administration of this compound results in a more rapid onset of action compared to the oral route. The following data was obtained from studies involving intravenous and subcutaneous administration.

Pharmacokinetic ParameterValue (Intravenous)Value (Subcutaneous)Reference
Area Under the Curve (AUC0–∞) 273.53 ± 32.53 mcg/L*hNot Applicable
Elimination Half-Life (t½) 13.53 ± 2.33 hours13 (7-48) hours
Volume of Distribution (Vd) 16.50 ± 3.33 L/kg23 (12-30) L/kg
Total Clearance (ClTOT) 0.870 ± 0.105 L/h/kg15 (11-26) mL/min/kg

Experimental Protocols for Bioequivalence Assessment

The following is a representative experimental protocol for a bioequivalence study of oral cyclizine hydrochloride tablets, based on a randomized, open-label, single-dose, two-period, two-sequence crossover study.

Study Design: A single-dose, two-treatment, two-period, two-sequence, open-label, randomized crossover design is a standard approach for bioequivalence studies.

  • Subjects: Healthy adult male volunteers are typically recruited. Inclusion and exclusion criteria are established to ensure a homogenous study population and minimize variability.

  • Drug Administration: A single oral dose of the test and reference formulations of cyclizine hydrochloride (e.g., 50 mg tablets) is administered to the subjects after an overnight fast. A washout period of sufficient duration is maintained between the two treatment periods.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).

  • Bioanalytical Method: Plasma concentrations of cyclizine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-inf values. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80-125%.

Visualizing Key Pathways and Processes

Cyclizine's Mechanism of Action: Signaling Pathway

Cyclizine primarily acts as an antagonist at the histamine H1 receptor and also exhibits anticholinergic (muscarinic receptor antagonist) properties. This dual action is central to its antiemetic effects, targeting pathways in the chemoreceptor trigger zone (CTZ) and the vestibular system.

Cyclizine_Mechanism_of_Action Stimuli Motion Sickness / Emetogenic Stimuli Vestibular_System Vestibular System Stimuli->Vestibular_System CTZ Chemoreceptor Trigger Zone (CTZ) Stimuli->CTZ Vomiting_Center Vomiting Center (Medulla) Vestibular_System->Vomiting_Center Histaminergic & Cholinergic Signals CTZ->Vomiting_Center Dopaminergic & Serotonergic Signals Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting Cyclizine Cyclizine H1_Receptor H1 Receptor Cyclizine->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Receptor Cyclizine->Muscarinic_Receptor Antagonism Bioequivalence_Workflow Protocol Study Protocol Development (Design, Subjects, Dosing) Screening Subject Screening and Enrollment Protocol->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Bioanalytical Sample Analysis (e.g., HPLC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Crossover Drug Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Stat_Analysis Report Bioequivalence Conclusion and Reporting Stat_Analysis->Report

References

A comparative study of the sedative effects of various H1-antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative effects of various H1-receptor antagonists, commonly known as antihistamines. The sedative properties of these drugs are a critical consideration in clinical practice and drug development, as they can significantly impact patient safety and daily functioning. This document summarizes quantitative data from experimental studies, details the methodologies used in these assessments, and provides a visual representation of the underlying signaling pathway.

Quantitative Comparison of Sedative Effects

The sedative potential of H1-antagonists is primarily attributed to their ability to cross the blood-brain barrier and occupy histamine H1 receptors in the central nervous system (CNS). The degree of sedation can be quantified through various methods, with Positron Emission Tomography (PET) offering a direct measure of cerebral H1 receptor occupancy (H1RO). Subjective assessments, such as the Visual Analogue Scale (VAS) for sleepiness, provide complementary patient-reported outcomes.

H1-Antagonist (Generation)DosageCerebral H1 Receptor Occupancy (H1RO) (%)Subjective Sleepiness (VAS Score)Study Type
First-Generation
Diphenhydramine30 mg56.4%[1]HighPET Study[1]
(+)-Chlorpheniramine2 mg76.8 ± 4.2%[2]HighPET Study[2]
Ketotifen1 mg~72%[3]HighPET Study
Clemastine--3.1 (Highest)Large-Scale Surveillance (VAS)
Second-Generation
Levocetirizine5 mg8.1%Not significantly different from placeboPET Study
Fexofenadine60 mg-8.0% (negligible)Not significantly different from placeboPET Study
Olopatadine5 mg~15%LowPET Study
Bepotastine10 mg14.7%LowPET Study
Terfenadine60 mg17.2 ± 14.2%Comparable to placeboPET Study
Cetirizine10 mg-1.54 ± 0.17Large-Scale Surveillance (VAS)
Ebastine10 mg~10%0.88 ± 0.14PET Study, Large-Scale Surveillance (VAS)
Epinastine-<20%0.94 ± 0.13PET Study, Large-Scale Surveillance (VAS)
Loratadine10 mg-1.54 ± 0.25Large-Scale Surveillance (VAS)

Experimental Protocols

The assessment of sedative effects of H1-antagonists relies on a combination of objective and subjective measures. Standardized and quantitative methods are crucial for the reliable evaluation of drug-induced effects on sedation, psychomotor performance, and cognition.

Positron Emission Tomography (PET) for H1 Receptor Occupancy

This technique provides a quantitative measure of the binding of an H1-antagonist to H1 receptors in the brain.

  • Radiotracer: Typically, [11C]doxepin, a PET tracer that specifically binds to H1 receptors, is used.

  • Procedure:

    • A baseline PET scan is performed on healthy volunteers to measure the initial density of available H1 receptors.

    • A single oral dose of the H1-antagonist or a placebo is administered in a double-blind, crossover study design.

    • After a specific time, allowing the drug to reach peak plasma concentration, a second PET scan is conducted.

    • The binding potential of the radiotracer is measured in various regions of the cerebral cortex.

  • Data Analysis: The H1 receptor occupancy (H1RO) is calculated by comparing the binding potential after drug administration to the baseline (placebo) scan.

Psychomotor and Cognitive Function Tests

A battery of standardized tests is often employed to objectively assess the impact of H1-antagonists on central nervous system function. These tests evaluate various domains, including sensori-motor coordination, information processing, and attention.

  • Examples of Tests:

    • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and working memory.

    • Finger Tapping Test (FTT): Assesses fine motor speed and coordination.

    • Perceptual Speed Test (PST): Evaluates the speed and accuracy of visual perception.

    • Benton Visual Retention Test (BVRT): Assesses visual memory and visual-constructive abilities.

Subjective Sedation Scales

Patient-reported outcomes are essential for understanding the subjective experience of sedation.

  • Visual Analogue Scale (VAS): A simple and widely used tool where individuals rate their level of sleepiness on a continuous line, typically from "not sleepy at all" to "extremely sleepy".

  • Stanford Sleepiness Scale (SSS): A 7-point scale where individuals choose a statement that best describes their current level of alertness or sleepiness.

H1-Receptor Signaling Pathway

The sedative effects of H1-antagonists are a direct consequence of their blockade of the H1 receptor's natural signaling cascade in the central nervous system. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined intracellular signaling pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates Antagonist H1-Antagonist (Sedative) Antagonist->H1R Blocks

Caption: H1-Receptor Signaling Pathway and Antagonist Blockade.

The binding of histamine to the H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to a cellular response, which in the CNS contributes to wakefulness. H1-antagonists exert their sedative effect by blocking the initial binding of histamine to the H1 receptor, thereby inhibiting this entire signaling cascade.

References

Validating Cyclizine's Dual Mechanism of Action Through Competitive Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclizine's performance against other relevant compounds, supported by experimental data from competitive binding assays. By examining its binding affinity for both histamine H1 and muscarinic acetylcholine receptors, we can validate its dual mechanism of action, which is crucial for understanding its therapeutic effects and side-effect profile.

Introduction to Cyclizine

Cyclizine is a first-generation antihistamine belonging to the piperazine class.[1] It is widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[2][3] Its therapeutic efficacy is attributed to its dual mechanism of action: antagonism of the histamine H1 receptor (H1R) and blockade of muscarinic acetylcholine receptors (mAChR).[2][3] This guide delves into the experimental validation of this dual activity using competitive binding assay data, comparing Cyclizine's receptor affinity with that of other notable first- and second-generation antihistamines and a classic anticholinergic agent.

Mechanism of Action and Signaling Pathways

Cyclizine exerts its effects by competitively inhibiting two distinct receptor systems in the central and peripheral nervous systems.

  • Histamine H1 Receptor Antagonism : The antiemetic effects of Cyclizine are primarily due to its blockade of H1 receptors in the chemoreceptor trigger zone (CTZ) and the vestibular system. Histamine, acting on H1 receptors, is a key neurotransmitter in the pathways that trigger nausea and vomiting. By preventing histamine from binding, Cyclizine reduces the stimulation of these pathways. H1 receptors are Gq-protein coupled, and their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

  • Anticholinergic (Antimuscarinic) Action : Cyclizine also possesses anticholinergic properties, meaning it blocks the action of acetylcholine at muscarinic receptors. This action contributes to its anti-nausea effects and is also responsible for common side effects like dry mouth and drowsiness. Muscarinic receptors, particularly the M1-M5 subtypes, are involved in numerous physiological processes. M1, M3, and M5 receptors are typically coupled to Gq proteins, similar to H1 receptors, while M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cellular cAMP levels.

Signaling Pathway Diagrams

Below are simplified diagrams of the signaling pathways inhibited by Cyclizine.

H1R_Signaling cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cyclizine Cyclizine Cyclizine->H1R Antagonism

Histamine H1 Receptor Signaling Pathway

Muscarinic_Signaling cluster_membrane Cell Membrane ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Gq Gq Protein mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PLC->Cellular_Response leads to Cyclizine Cyclizine Cyclizine->mAChR Antagonism

Gq-Coupled Muscarinic Receptor Pathway

Validating Mechanism with Competitive Binding Assays

Competitive binding assays are a cornerstone of pharmacological research, used to determine the affinity of a drug for a specific receptor. The principle involves a radiolabeled ligand with known affinity for the receptor and an unlabeled test compound (e.g., Cyclizine). The test compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), one can calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound. A lower Ki value signifies a higher binding affinity.

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membrane_Prep Receptor-expressing Cell Membrane Preparation Incubate Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [³H]mepyramine) Radioligand->Incubate Test_Compound Test Compound (e.g., Cyclizine) Serial Dilutions Test_Compound->Incubate Filtration Rapid Vacuum Filtration to Separate Bound vs. Free Ligand Incubate->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Data_Analysis Data Analysis: Plot Displacement Curve Calculate IC₅₀ and Kᵢ Counting->Data_Analysis

Competitive Radioligand Binding Assay Workflow

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki values, in nanomolar, nM) of Cyclizine and comparator compounds for the histamine H1 receptor and muscarinic receptors. A lower Ki value indicates stronger binding.

Table 1: Binding Affinity at Histamine H1 Receptor (H1R)

CompoundClassH1R Ki (nM)Reference
Cyclizine 1st Gen. AntihistaminePotent Antagonist*
Diphenhydramine1st Gen. Antihistamine10 - 19**
Promethazine1st Gen. AntihistaminePotent Antagonist
Cetirizine2nd Gen. Antihistamine~6

*Note: A specific Ki value for Cyclizine at the H1R was not available in the cited literature, but it is consistently described as a potent antagonist. A functional assay showed Cyclizine inhibits histamine release with an IC50 of 5,420 nM. Functional IC50 values are not directly equivalent to binding Ki values. **Note: IC50 value range.

Table 2: Binding Affinity at Muscarinic Acetylcholine Receptors (mAChR)

CompoundClassmAChR Ki (nM)Receptor SubtypeReference
Cyclizine 1st Gen. Antihistamine64Not Specified
Diphenhydramine1st Gen. Antihistamine137M3
Promethazine1st Gen. AntihistaminePotent AntagonistNot Specified
Cetirizine2nd Gen. Antihistamine>10,000 (No affinity)Not Specified
ScopolamineAnticholinergic55.3***Not Specified

**Note: IC50 value.

Analysis of Binding Data

The data clearly demonstrates Cyclizine's dual mechanism. It is a potent H1 receptor antagonist, a characteristic shared with other first-generation antihistamines like Diphenhydramine and Promethazine. Concurrently, Cyclizine displays significant affinity for muscarinic receptors (Ki = 64 nM), comparable to the classic antimuscarinic drug Scopolamine (IC50 = 55.3 nM).

This contrasts sharply with second-generation antihistamines like Cetirizine, which is highly selective for the H1 receptor (Ki ≈ 6 nM) and shows negligible affinity for muscarinic receptors. This high selectivity is the reason second-generation antihistamines lack the prominent anticholinergic side effects (e.g., drowsiness, dry mouth) associated with first-generation agents like Cyclizine. Diphenhydramine also exhibits this dual-action profile, with affinity for both H1 and muscarinic receptors.

Experimental Protocol: Histamine H1 Receptor Competitive Binding Assay

This protocol is a representative example for determining the binding affinity of a test compound like Cyclizine at the human H1 receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (a well-characterized H1R antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Cyclizine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known H1R antagonist (e.g., 10 µM Mianserin or Diphenhydramine).

  • Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), liquid scintillation counter, and scintillation fluid.

2. Membrane Preparation:

  • Culture HEK293T cells transiently expressing the human H1R.

  • Harvest cells and wash with a phosphate-buffered saline (PBS) solution.

  • Store cell pellets at -80°C until use.

  • On the day of the assay, thaw the cell pellet and reconstitute in binding buffer.

  • Homogenize the cell suspension using a sonicator or Polytron homogenizer.

  • Determine the protein concentration of the membrane homogenate using a standard protein assay (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane homogenate, assay buffer, and [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM).

    • Non-specific Binding: Membrane homogenate, non-specific binding control (e.g., 10 µM Mianserin), and [³H]mepyramine.

    • Competition Binding: Membrane homogenate, [³H]mepyramine, and varying concentrations of the test compound (Cyclizine).

  • The final assay volume is typically 200-250 µL.

  • Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-240 minutes) at room temperature (e.g., 25°C) with gentle agitation.

4. Separation and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity (in disintegrations per minute, DPM) trapped on the filters using a liquid scintillation counter.

5. Data Analysis:

  • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

The evidence from competitive binding assays provides clear, quantitative validation for the dual mechanism of action of Cyclizine. Its potent antagonism at histamine H1 receptors confirms its classification as an antihistamine and explains its primary therapeutic use as an antiemetic. Furthermore, its significant binding affinity for muscarinic acetylcholine receptors, comparable to established anticholinergic agents, substantiates its secondary mechanism and explains its characteristic side-effect profile. This dual-receptor activity distinguishes Cyclizine and other first-generation antihistamines from the highly selective second-generation agents, providing a clear rationale for their different clinical applications and tolerability profiles. This guide underscores the importance of competitive binding assays in elucidating the complete pharmacological profile of a drug, which is essential for both research and clinical practice.

References

A Comparative Analysis of the Pharmacokinetics of Cyclizine and its Metabolite, Norcyclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the antiemetic drug cyclizine and its primary metabolite, norcyclizine. The information presented is supported by experimental data to aid in research and development involving these compounds.

Quantitative Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for cyclizine and norcyclizine is presented in the table below. While extensive data is available for cyclizine, specific pharmacokinetic values for norcyclizine are less comprehensively documented.

Pharmacokinetic ParameterCyclizineNorcyclizineSource
Peak Plasma Concentration (Cmax) ~70 ng/mL (after a single 50 mg oral dose)Data not available[1]
Time to Peak Concentration (Tmax) ~2 hours (after a single 50 mg oral dose)Data not available[1]
Plasma Elimination Half-Life (t½) ~20 hours~20 hours[1]
Oral Bioavailability ~50-80%Data not available[2]
Volume of Distribution (Vd) 16-20 L/kgData not available[2]
Clearance Almost completely hepaticData not available
Protein Binding 59-76%Data not available
Metabolic Ratio (Cyclizine:Norcyclizine) 2.1 (Oral Dosing), 4.9 (Subcutaneous Infusion)-

Metabolic Pathway

Cyclizine is primarily metabolized in the liver through N-demethylation to its active metabolite, norcyclizine. This process is believed to involve the cytochrome P450 enzyme CYP2D6. Norcyclizine itself has minimal antihistaminic activity compared to the parent drug.

G Cyclizine Cyclizine Norcyclizine Norcyclizine (N-desmethylcyclizine) Cyclizine->Norcyclizine Hepatic N-demethylation Excretion Excretion Norcyclizine->Excretion CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Cyclizine Metabolizes

Caption: Metabolic conversion of cyclizine to norcyclizine.

Mechanism of Action: H1 Receptor Antagonism Signaling Pathway

Cyclizine exerts its antiemetic and antihistaminic effects by acting as an antagonist at the histamine H1 receptor. This action interferes with the signaling cascade initiated by histamine, ultimately leading to a reduction in the release of pro-inflammatory mediators and a decrease in neuronal signaling that can lead to nausea and vomiting.

cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Phosphorylates & Activates Inflammatory_response Pro-inflammatory Response NFkB_activation->Inflammatory_response Leads to Histamine Histamine Histamine->H1R Binds & Activates Cyclizine Cyclizine Cyclizine->H1R Blocks

Caption: Simplified signaling pathway of histamine H1 receptor antagonism by cyclizine.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing various methodologies. Below are generalized experimental protocols based on published literature.

Oral Bioavailability and Pharmacokinetic Study
  • Study Design: A typical study design is a randomized, open-label, single-dose, two-period, two-sequence crossover study.

  • Subjects: Healthy adult volunteers are recruited. Exclusion criteria often include a history of significant medical conditions, drug or alcohol abuse, and use of concomitant medications.

  • Procedure:

    • Following an overnight fast, subjects receive a single oral dose of cyclizine (e.g., 50 mg).

    • Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • After a washout period of at least 7 days, subjects receive the alternate treatment.

  • Analysis: Plasma concentrations of cyclizine and norcyclizine are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and clearance.

Analytical Methodology: LC-MS/MS for Quantification in Plasma
  • Sample Preparation:

    • To a plasma sample, an internal standard (e.g., a structurally similar compound) is added.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is transferred for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent and product ions of cyclizine and norcyclizine.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples.

Summary and Conclusion

The pharmacokinetic profiles of cyclizine and its metabolite norcyclizine are integral to understanding the drug's efficacy and safety. Cyclizine is well-absorbed orally and undergoes hepatic metabolism to norcyclizine, with both compounds exhibiting a similar elimination half-life. The involvement of CYP2D6 in this metabolism suggests a potential for genetic polymorphism to influence drug exposure and response. Further research is warranted to fully characterize the pharmacokinetics of norcyclizine and to explore the clinical implications of the metabolic ratio between the parent drug and its metabolite. The provided experimental protocols offer a foundation for designing future studies to address these knowledge gaps.

References

Assessing the Cardiovascular Safety Profile of Cyclizine vs. Newer Antihistamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular safety profiles of the first-generation antihistamine, cyclizine, and several newer-generation antihistamines. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in making informed decisions.

Introduction

Antihistamines are a cornerstone in the management of allergic conditions. While effective, the cardiovascular safety of these agents, particularly older first-generation drugs, has been a subject of scrutiny. This guide focuses on comparing the cardiovascular effects of cyclizine, a first-generation antihistamine, with newer agents such as loratadine, cetirizine, fexofenadine, desloratadine, levocetirizine, bilastine, and rupatadine. The primary concerns regarding the cardiac safety of antihistamines revolve around the potential for QT interval prolongation, which can increase the risk of life-threatening arrhythmias like Torsades de Pointes (TdP), as well as effects on blood pressure and heart rate.[1][2]

Comparative Analysis of Cardiovascular Safety Data

The following tables summarize the available quantitative data on the cardiovascular effects of cyclizine and a selection of newer antihistamines. It is important to note that the data for cyclizine is derived from a study in patients with severe heart failure, which may not be directly comparable to the data from studies in healthy volunteers for the newer antihistamines.

Table 1: Effects on Cardiac Hemodynamics

DrugStudy PopulationDoseChange in Mean Arterial PressureChange in Heart RateChange in Cardiac OutputReference
Cyclizine Patients with severe heart failure (n=11)50 mg IV[3]
Newer Antihistamines (General Profile) Healthy VolunteersTherapeutic and Supratherapeutic DosesNo significant changeNo significant changeNo significant change[4][5]

Table 2: Effects on QT Interval

DrugStudy TypeDose(s)Maximum Mean Change in QTc Interval (ms)Upper Bound of 95% Confidence Interval (ms)Conclusion on QT Prolongation RiskReference(s)
Cyclizine --Data not available from robust clinical trials-Potential risk of arrhythmias reported
Loratadine Clinical Trial in Elderly10 mg/day for 30 daysNo significant prolongationNot reportedNo cardiotoxicity at recommended dose
Cetirizine Thorough QT Study10 mg and 50 mgNo lengthening of QT intervalsNot reportedNo adverse effect on ventricular repolarization
Fexofenadine Thorough QT StudyUp to 800 mg single dose; 690 mg BID for 28 daysNo dose-related increases in QTcNot reportedNo significant effect on QTc
Desloratadine Clinical Trial45 mg for 10 daysNo alterations in QTc intervalsNot reportedExcellent cardiovascular safety
Levocetirizine Thorough QT Study5 mg and 30 mg2.9 (5 mg), 1.1 (30 mg)5.7 (5 mg), 3.9 (30 mg)No effect on cardiac repolarization
Bilastine Thorough QT Study20 mg and 100 mg5.02 (100 mg)7.87 (100 mg)No clinically significant impact on QTc
Rupatadine Thorough QT Study10 mg and 100 mgNot reported< 10 msNo proarrhythmic potential

Experimental Protocols

In Vitro hERG Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition assay is a critical in vitro method to assess the potential of a drug to cause QT prolongation.

  • Objective: To determine the concentration-dependent inhibitory effect of a compound on the hERG potassium channel current.

  • Methodology:

    • Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the hERG gene are commonly used.

    • Electrophysiology: Whole-cell patch-clamp technique is the gold standard.

    • Procedure:

      • Cells are cultured on coverslips and transferred to a recording chamber.

      • A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.

      • The membrane patch under the pipette is ruptured to allow electrical access to the cell interior.

      • A specific voltage clamp protocol is applied to elicit hERG currents.

      • The baseline current is recorded.

      • The cells are then perfused with increasing concentrations of the test compound, and the hERG current is recorded at each concentration.

      • A positive control (e.g., a known hERG blocker like E-4031) and a vehicle control (e.g., DMSO) are included.

    • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. The data is then fitted to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

In Vivo "Thorough QT/QTc" Study

The "Thorough QT/QTc" (TQT) study is a definitive clinical trial designed to assess the effect of a drug on the QT interval in healthy volunteers.

  • Objective: To determine if a drug has a threshold pharmacological effect on cardiac repolarization, as detected by QT/QTc interval prolongation.

  • Methodology:

    • Study Design: Typically a randomized, double-blind, placebo- and positive-controlled crossover or parallel group study.

    • Participants: Healthy male and female volunteers.

    • Treatment Arms:

      • Placebo

      • Therapeutic dose of the investigational drug

      • Supratherapeutic dose of the investigational drug

      • Positive control (a drug with a known modest effect on QT prolongation, e.g., moxifloxacin)

    • Procedure:

      • Baseline electrocardiograms (ECGs) are recorded.

      • Participants receive each treatment in a randomized sequence with adequate washout periods in a crossover design.

      • ECGs are recorded at multiple time points after dosing, especially around the time of peak plasma concentration (Cmax).

      • Blood samples are collected to determine the pharmacokinetic profile of the drug.

    • Data Analysis:

      • The QT interval is corrected for heart rate using a subject-specific correction formula (QTc) or other standard formulas like Bazett's or Fridericia's.

      • The primary endpoint is the time-matched, baseline-subtracted difference in QTc between the drug and placebo (ΔΔQTc).

      • The upper bound of the one-sided 95% confidence interval for the largest ΔΔQTc is calculated. A value below 10 ms is generally considered to indicate a low risk of clinically significant QT prolongation.

Visualizations

Signaling Pathways and Experimental Workflows

Histamine_H1_Receptor_Signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine Antihistamine (e.g., Cyclizine, Newer Agents) Antihistamine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the mechanism of action of antihistamines.

Cardiovascular_Safety_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_regulatory Regulatory Review hERG_assay In Vitro hERG Assay in_vivo_animal In Vivo Animal Studies (ECG, Hemodynamics) hERG_assay->in_vivo_animal early_phase Early Phase Clinical Trials (ECG Monitoring) in_vivo_animal->early_phase tqt_study Thorough QT/QTc Study early_phase->tqt_study late_phase Late Phase Clinical Trials (ECG Sub-studies) tqt_study->late_phase submission Submission of Safety Data late_phase->submission approval Regulatory Decision submission->approval

Caption: Experimental workflow for assessing the cardiovascular safety of a new drug.

Risk_Comparison cluster_cyclizine Cyclizine cluster_newer Newer Antihistamines Cyc_Risk Potential for: - Increased Heart Rate - Arrhythmias - Decreased Cardiac Output Newer_Risk Generally Low Risk of: - QT Prolongation - Hemodynamic Changes Cyc_Risk->Newer_Risk Higher Cardiovascular Risk Profile

Caption: Logical relationship of potential cardiovascular risks: Cyclizine vs. Newer Antihistamines.

Discussion and Conclusion

The available evidence strongly suggests a more favorable cardiovascular safety profile for newer-generation antihistamines compared to the first-generation agent, cyclizine.

Cyclizine has been shown to have significant hemodynamic effects, particularly in patients with pre-existing heart conditions. Its vagolytic and anticholinergic properties can lead to an increased heart rate and potentially arrhythmias, which can be detrimental in patients with cardiac ischemia. While robust clinical trial data on its effect on the QT interval in a broad population is lacking, the reported side effects warrant caution.

In contrast, newer antihistamines such as loratadine, cetirizine, fexofenadine, desloratadine, levocetirizine, bilastine, and rupatadine have been extensively studied for their cardiovascular safety, largely in response to the cardiotoxic effects of earlier second-generation agents like terfenadine and astemizole. The majority of these newer agents have undergone "thorough QT/QTc" studies and have been shown to have a low risk of causing clinically significant QT interval prolongation, even at supratherapeutic doses. Their effects on blood pressure and heart rate are generally negligible.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Cyclizine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Cyclizine Lactate in Research Settings

This guide provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. Adherence to these protocols is vital to ensure personnel safety and maintain a secure laboratory environment. Cyclizine and its salts are classified as potent pharmaceutical compounds with specific handling requirements to mitigate risks of exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldTo be worn over safety glasses/gogglesRecommended when there is a significant risk of splashes or aerosol generation.
Hand Protection Disposable Nitrile GlovesChemically resistantProvides a primary barrier against skin contact. Double gloving is recommended for enhanced protection.
Body Protection Laboratory CoatLong-sleeved, knee-lengthProtects skin and personal clothing from contamination.
Chemical-resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection NIOSH-approved RespiratorN95 or higherNecessary when handling the powder outside of a primary engineering control or if there is a risk of aerosolization.[1]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (e.g., Fume Hood, BSC) gather_ppe Assemble and Don Required PPE prep_area->gather_ppe Proceed to handling gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials Proceed to handling weigh Weigh this compound Powder gather_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve Experimental steps reaction Perform Experimental Procedure dissolve->reaction Experimental steps decontaminate_surfaces Decontaminate Work Surfaces reaction->decontaminate_surfaces Post-experiment decontaminate_equipment Clean and Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and Dispose of Waste decontaminate_equipment->dispose_waste remove_ppe Remove PPE in Designated Area dispose_waste->remove_ppe

Safe Handling Workflow for this compound

Detailed Experimental Protocol: A Representative Synthesis of a Cyclizine Derivative

While a specific protocol for every experimental use of this compound is not feasible, the following represents a general workflow for the synthesis of a derivative, illustrating key handling steps.

  • Preparation of Reaction Vessel: In a certified chemical fume hood, a clean, dry round-bottom flask equipped with a magnetic stir bar is prepared.

  • Reagent Addition: The required solvent is added to the flask, followed by the slow addition of the weighed this compound powder to minimize dust generation.

  • Reaction Initiation: Other reactants are added to the solution as per the specific synthetic route. The reaction mixture is then stirred and may be heated or cooled as required.

  • Monitoring the Reaction: The progress of the reaction is monitored using appropriate analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is worked up to isolate the crude product. This may involve extraction, filtration, or other separation techniques. The crude product is then purified, for example, by column chromatography or recrystallization.

  • Product Characterization: The final product is characterized to confirm its identity and purity using methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused/Expired this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for pharmaceutical waste disposal.[1]
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent to remove residual this compound. The rinsate should be collected as hazardous waste. The cleaned labware can then be washed according to standard laboratory procedures.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste bag and dispose of according to institutional guidelines for chemically contaminated solid waste.
Liquid Waste (e.g., reaction mixtures, solvent rinses) Collect in a properly labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams. Dispose of as hazardous chemical waste.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste management procedures. Flushing of pharmaceutical waste down the drain is generally not recommended and may be prohibited.[2] The U.S. Food and Drug Administration (FDA) provides guidance on the disposal of unused medicines, recommending take-back programs as the preferred method when available.[3][4] For laboratory waste, established hazardous waste protocols must be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclizine Lactate
Reactant of Route 2
Cyclizine Lactate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。